molecular formula C9H14N2O2S B2615939 4-(2-aminoethyl)-N-methylbenzenesulfonamide CAS No. 223253-76-7

4-(2-aminoethyl)-N-methylbenzenesulfonamide

Cat. No.: B2615939
CAS No.: 223253-76-7
M. Wt: 214.28
InChI Key: QOOMVJNTEZSQMR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N-methylbenzenesulfonamide is a chemical building block of interest in medicinal chemistry for the synthesis of novel bioactive molecules. Compounds featuring a terminal arylsulfonamide moiety, similar to this one, have been identified as key components in the development of potential anti-inflammatory agents . Research indicates that such derivatives can act as potent inhibitors of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response . The structure of this compound, which incorporates both an aminoethyl linker and a methyl-substituted benzenesulfonamide group, makes it a versatile intermediate for further chemical modification. It can be used in peptide coupling reactions to create more complex molecules, such as dipeptide-carboxamide derivatives, which are explored for a range of biological activities including antimicrobial and antimalarial properties . This product is intended for research purposes as a synthetic intermediate in the discovery and development of new therapeutic candidates. 4-(2-Aminoethyl)-N-methylbenzenesulfonamide is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-aminoethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOMVJNTEZSQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-aminoethyl)-N-methylbenzenesulfonamide chemical structure and properties

[1]

Executive Summary

4-(2-Aminoethyl)-N-methylbenzenesulfonamide is a bifunctional organic scaffold combining a phenethylamine core with an N-methyl sulfonamide moiety. It belongs to the class of aminoalkylbenzenesulfonamides, structurally related to the adrenergic neurotransmitters (dopamine, norepinephrine) and Class III antiarrhythmic agents (e.g., sotalol, dofetilide).

While the unmethylated parent compound, 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5), is a known carbonic anhydrase inhibitor and chemical intermediate, the N-methyl derivative is a specialized building block used in fragment-based drug discovery (FBDD) to modulate lipophilicity and receptor subtype selectivity.

Chemical Identity & Structure

This molecule is characterized by a benzene ring substituted at the para positions with an aminoethyl group (phenethylamine motif) and an N-methylsulfonamido group.

Structural Specifications
PropertyDetail
Chemical Name 4-(2-Aminoethyl)-N-methylbenzenesulfonamide
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Core Scaffold Phenethylamine / Benzenesulfonamide
Key Functional Groups Primary Amine (-NH₂), Secondary Sulfonamide (-SO₂NHCH₃)
SMILES CNS(=O)(=O)c1ccc(CCN)cc1
InChI Key (Predicted) FXNSVEQMUYPYJS-UHFFFAOYSA-N (Analog)
Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct functional regions of the molecule.

ChemicalStructurecluster_legendFunctional RolesBenzeneBenzene Ring(Aromatic Core)SulfonamideN-Methyl Sulfonamide(-SO2-NH-CH3)(Pos 1)Benzene->Sulfonamide C1 SubstitutionEthylamineAminoethyl Group(-CH2-CH2-NH2)(Pos 4)Benzene->Ethylamine C4 Substitutionkey1Sulfonamide: H-Bond Donor/Acceptor (Lipophilicity Modulator)key2Ethylamine: Ionizable Basic Center (Receptor Binding)

Caption: Structural connectivity of 4-(2-aminoethyl)-N-methylbenzenesulfonamide showing the para-substitution pattern essential for its pharmacological activity.

Physicochemical Properties[4][5]

The N-methylation of the sulfonamide group significantly alters the physicochemical profile compared to the primary sulfonamide parent.

PropertyValue (Predicted/Experimental)Context & Implication
LogP (Octanol/Water) ~0.15Slightly more lipophilic than the unmethylated parent (LogP -0.38), improving membrane permeability.
pKa (Amine) ~9.8The primary amine is protonated at physiological pH, carrying a positive charge.
pKa (Sulfonamide) ~11.0The N-methyl substitution reduces acidity compared to primary sulfonamides (pKa ~10.0), making it neutral at pH 7.4.
Solubility High (Water/DMSO)Soluble in water as a hydrochloride salt; soluble in DMSO and methanol as a free base.
H-Bond Donors 2Amine (-NH₂), Sulfonamide (-NH-).
H-Bond Acceptors 4Sulfonyl oxygens (2), Amine N, Sulfonamide N.

Synthesis & Manufacturing Protocols

Since this specific derivative is not a high-volume commodity chemical, it is typically synthesized via chlorosulfonation of a protected phenethylamine precursor.

Synthetic Pathway

The most robust route involves protecting the sensitive ethylamine nitrogen before introducing the sulfonyl group.

SynthesisPathwayStep1Start: N-Acetyl-2-phenylethylamine(Protected Precursor)Step2Reaction: ChlorosulfonationReagent: ClSO3H (Excess)Temp: 0°C -> 25°CStep1->Step2Step3Intermediate: 4-(2-acetamidoethyl)benzenesulfonyl chlorideStep2->Step3Step4Reaction: AmidationReagent: Methylamine (MeNH2) in THFStep3->Step4Step5Reaction: DeprotectionReagent: HCl / H2O (Reflux)Step4->Step5FinalProduct: 4-(2-Aminoethyl)-N-methylbenzenesulfonamide HClStep5->Final

Caption: Step-wise synthesis starting from N-acetyl-phenethylamine to yield the target sulfonamide.

Detailed Protocol
  • Chlorosulfonation:

    • Dissolve N-acetyl-2-phenylethylamine (1.0 eq) in dry dichloromethane (DCM).

    • Add chlorosulfonic acid (3.0–5.0 eq) dropwise at 0°C to prevent exothermic decomposition.

    • Stir at room temperature for 2 hours. Pour onto crushed ice to precipitate 4-(2-acetamidoethyl)benzenesulfonyl chloride .

  • Amidation:

    • Dissolve the sulfonyl chloride intermediate in THF.

    • Add excess aqueous methylamine (40%) or methylamine in THF at 0°C.

    • Stir for 1 hour. Evaporate solvent to yield the N-acetyl protected sulfonamide.

  • Deprotection:

    • Reflux the intermediate in 6M HCl for 4–6 hours to cleave the acetyl group.

    • Neutralize or crystallize as the hydrochloride salt.

Pharmacological & Research Applications[4]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker-fragment" in medicinal chemistry.

  • Adrenergic Receptors: The phenethylamine core mimics the structure of norepinephrine. Modifications at the para-position (sulfonamide) allow researchers to probe the binding pockets of

    
    -adrenergic receptors without activating them (antagonist design).
    
  • Class III Antiarrhythmics: It shares the methanesulfonamide pharmacophore seen in drugs like Sotalol and Dofetilide . However, in this molecule, the connectivity is reversed (Benzenesulfonamide vs. Methanesulfonamide), providing a tool to study Structure-Activity Relationships (SAR).

Carbonic Anhydrase Inhibition (CAI)[6]
  • Selectivity Profile: Primary sulfonamides (

    
    ) are potent inhibitors of Carbonic Anhydrase (CA).
    
  • Effect of N-Methylation: The substitution of the sulfonamide nitrogen with a methyl group (

    
    ) typically abolishes or drastically reduces  CA inhibitory activity. This makes the molecule useful as a negative control  in CA assays or as a selective ligand where CA inhibition is an unwanted side effect.
    

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic.

MethodExpected Signals
¹H NMR (DMSO-d₆) δ 2.45: Singlet (3H), N-methyl group (

).• δ 2.8–3.1: Triplets (4H), Ethyl chain (

).• δ 7.4–7.8: Doublets (4H), Para-substituted benzene system.• δ 7.9: Broad singlet (1H), Sulfonamide NH.
HPLC (Reverse Phase) Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% TFA).Retention Time: Short (polar amine). Elutes earlier than non-polar sulfonamides.
Mass Spectrometry (ESI+) [M+H]⁺: m/z 215.1

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).

References

  • Sigma-Aldrich. 4-(2-Aminoethyl)benzenesulfonamide (Parent Compound CAS 35303-76-5) Product Sheet.Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • PubChem. Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[1] National Library of Medicine. Link

  • ChemSRC. N-(2-Aminoethyl)-4-methylbenzenesulfonamide (Isomer Disambiguation).Link

The Strategic Utility of CAS 2089257-77-0: A Bifunctional Phenethylamine-Sulfonamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to accelerating hit-to-lead and lead optimization campaigns. CAS 2089257-77-0 , chemically designated as 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide (commonly supplied as the hydrochloride salt), represents a highly versatile, bifunctional building block[1].

By merging a classical phenethylamine core with an N-methylsulfonamide moiety, this compound offers dual utility: it serves as a highly reactive nucleophile for modular library synthesis while simultaneously acting as a sophisticated bioisostere for target engagement. This technical guide explores the physicochemical rationale, mechanistic utility, and practical synthetic applications of this scaffold for researchers developing novel G protein-coupled receptor (GPCR) ligands and kinase inhibitors.

Structural and Physicochemical Profiling

The strategic value of CAS 2089257-77-0 lies in its distinct bifunctional anatomy:

  • The Aliphatic Primary Amine (-CH₂CH₂NH₂): Extending from the para-position of the benzene ring, this group is a highly reactive nucleophile. In its commercial hydrochloride salt form, it is stable and resists atmospheric degradation, requiring in situ neutralization during synthesis[1].

  • The Secondary Sulfonamide (-SO₂NHCH₃): Unlike primary sulfonamides (-SO₂NH₂), which are notorious for coordinating with the zinc ion in Carbonic Anhydrase (CA) and causing off-target toxicity, the steric bulk of the N-methyl group drastically attenuates CA affinity. Instead, it functions as a non-classical bioisostere for carboxylic acids and amides, offering improved metabolic stability, increased lipophilicity, and resistance to glucuronidation[2].

To facilitate rational drug design, the quantitative physicochemical parameters of the scaffold are summarized below.

Table 1: Physicochemical Properties of CAS 2089257-77-0
PropertyValue (Free Base)Value (HCl Salt)Strategic Implication
Molecular Formula C₉H₁₄N₂O₂SC₉H₁₅ClN₂O₂SLow molecular weight allows for fragment-based design.
Molecular Weight 214.28 g/mol 250.74 g/mol High ligand efficiency (LE) when coupled to core scaffolds.
H-Bond Donors 3 (-NH₂, -NH-)4 (-NH₃⁺, -NH-)Excellent vector for binding pocket interactions.
H-Bond Acceptors 3 (-SO₂, -NH₂)2 (-SO₂)Facilitates directional hydrogen bonding with target kinases/GPCRs.
Estimated LogP ~0.8 - 1.2N/AHydrophilic nature improves aqueous solubility of lipophilic cores[3].

Mechanistic Utility: Target Binding (GPCRs & Kinases)

The phenethylamine backbone is a universally recognized "privileged substructure" that mimics endogenous monoamine neurotransmitters such as dopamine, serotonin (5-HT), and norepinephrine[4]. When CAS 2089257-77-0 is incorporated into a larger molecular framework, the phenethylamine vector directs the molecule into the orthosteric binding sites of monoaminergic GPCRs.

Simultaneously, the N-methylsulfonamide group acts as an electronic and steric mimic of the peptide bonds found in endogenous ligands, or as a bioisostere for carboxylates[2]. In kinase inhibitor design, the sulfonamide oxygens frequently act as hydrogen bond acceptors for the kinase hinge region, while the N-methyl group projects into the solvent-exposed region to improve pharmacokinetic profiles.

GPCR_Signaling Ligand Phenethylamine-Sulfonamide Derivative Receptor GPCR (e.g., D2/5-HT) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates Effector Adenylate Cyclase Inhibition GProtein->Effector Inhibits Outcome Decreased cAMP & Modulated Neural Activity Effector->Outcome Downstream Effect

Figure 1: Mechanism of action for phenethylamine-derived ligands modulating GPCR signaling pathways.

Synthetic Methodologies & Experimental Protocols

Because CAS 2089257-77-0 is typically supplied as a hydrochloride salt, synthetic workflows must account for the liberation of the free amine. The most common application of this scaffold is its attachment to a complex carboxylic acid core via amide coupling.

Causality in Reagent Selection
  • Coupling Agent (HATU): Selected over EDC/HOBt because HATU generates a highly reactive HOAt ester. This is critical for driving the reaction to completion rapidly, minimizing the risk of epimerization if the carboxylic acid core contains a chiral center.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It is required in excess (3.0 equivalents) to first neutralize the HCl salt of the phenethylamine, and subsequently deprotonate the carboxylic acid, without competing with the amine for the activated ester.

Table 2: Standardized Amide Coupling Stoichiometry
ReagentFunctionEquivalentsConcentration
Carboxylic Acid Core Electrophile1.0 eq0.1 M
CAS 2089257-77-0 (HCl) Nucleophile1.2 eq0.12 M
HATU Coupling Reagent1.2 eq0.12 M
DIPEA Non-nucleophilic Base3.0 eq0.3 M
DMF (Anhydrous) SolventN/AN/A
Self-Validating Experimental Protocol
  • Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.1 M concentration of the acid). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Validation Check: An aliquot analyzed via LC-MS should reveal the mass of the active HOAt-ester intermediate, confirming successful activation.

  • Nucleophilic Attack: In a separate vial, suspend CAS 2089257-77-0 hydrochloride (1.2 eq) in a minimal volume of DMF and add the remaining DIPEA (1.5 eq) to liberate the free base. The suspension should become a clear solution.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture. Stir at room temperature for 2 hours.

    • Validation Check: TLC (typically 5-10% MeOH in DCM) or LC-MS should indicate the complete consumption of the starting carboxylic acid and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via Preparative HPLC or flash column chromatography.

Synthetic_Workflow Core Carboxylic Acid Core Scaffold Intermediate Crude Amide Intermediate Core->Intermediate Amide Coupling Amine CAS 2089257-77-0 (Amine Source) Amine->Intermediate Amide Coupling Reagents HATU / DIPEA / DMF (Coupling Conditions) Reagents->Intermediate Amide Coupling Purification Prep-HPLC Purification Intermediate->Purification Workup Product Purified Target Compound Purification->Product Isolation

Figure 2: Standard modular amide coupling workflow utilizing CAS 2089257-77-0 as a building block.

Conclusion

CAS 2089257-77-0 bridges the gap between synthetic accessibility and advanced pharmacophore design. By combining the GPCR-targeting prowess of a phenethylamine framework with the metabolic resilience and bioisosteric properties of an N-methylsulfonamide, this compound empowers medicinal chemists to rapidly generate high-quality lead compounds. Adhering to the optimized, self-validating protocols outlined in this guide ensures high-fidelity coupling, accelerating the trajectory from bench synthesis to in vitro screening.

References

  • National Center for Biotechnology Information. "N-(2-aminoethyl)-4-iodo-N-methylbenzenesulfonamide | C9H13IN2O2S | CID 62687344". PubChem Database. Available at: [Link][3]

  • Supuran, C. T., et al. "From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides". PubMed / Bentham Science. Available at: [Link][2]

  • Pires, E. N., et al. "2-Phenethylamines in Medicinal Chemistry: A Review". PMC - National Institutes of Health. Available at: [Link][4]

Sources

4-(2-aminoethyl)-N-methylbenzenesulfonamide vs 4-(2-aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-aminoethyl)-N-methylbenzenesulfonamide vs. 4-(2-aminoethyl)benzenesulfonamide

Executive Summary

This technical guide analyzes the critical structural and functional divergences between 4-(2-aminoethyl)benzenesulfonamide (Compound A) and its


-methylated analog, 4-(2-aminoethyl)-N-methylbenzenesulfonamide  (Compound B).[1] While sharing a phenethylamine core, the methylation of the sulfonamide nitrogen acts as a "molecular switch," fundamentally altering the compound's pharmacological profile.

Key Takeaway: Compound A functions as a classic Carbonic Anhydrase (CA) inhibitor via zinc coordination.[1] Compound B, due to steric hindrance and the loss of a dissociable proton, is effectively CA-inactive , serving as a negative control or a selective scaffold for non-CA targets (e.g., adrenergic receptors).[1]

Part 1: Chemical Architecture & Physicochemical Profiling

The primary distinction lies in the sulfonamide "warhead."[1][2] This modification dictates acidity (pKa), lipophilicity (LogP), and hydrogen bonding capacity.[1]

Comparative Physicochemical Matrix
FeatureCompound A (Primary)Compound B (Secondary)Implication
Structure


Defines target binding mode.
Sulfonamide pKa ~10.1 (Acidic)> 11.5 (Weakly Acidic)Comp A ionizes (

) to bind

; Comp B remains neutral.[1]
Amine pKa ~9.8 (Basic)~9.8 (Basic)Both exist as cations at physiological pH (7.4).[1]
H-Bond Donors 2 (Sulfonamide) + 2 (Amine)1 (Sulfonamide) + 2 (Amine)Reduced polarity in Comp B.
LogP (Est.) -0.2 to 0.10.3 to 0.6Comp B is more lipophilic/permeable.[1]
Primary Target Carbonic Anhydrase (Isoforms I, II, IX)Adrenergic/Serotonergic GPCRs (Putative)Mechanism Switch
Structural Logic[1][3][4]
  • Compound A (The Zinc Anchor): The primary sulfonamide group possesses two protons.[1] At the active site of Carbonic Anhydrase, the nitrogen deprotonates, allowing the resulting anion to coordinate directly with the catalytic Zinc ion (

    
    ).[1][3]
    
  • Compound B (The Steric Blocker): The

    
    -methyl group introduces steric bulk and reduces the acidity of the remaining proton.[1] This prevents the formation of the zinc-coordinating anion, effectively abolishing CA inhibitory activity [1, 2].[1]
    

Part 2: Synthetic Pathways (Divergent Synthesis)[1]

The synthesis of both molecules shares a common intermediate:


-acetyl-4-(chlorosulfonyl)phenethylamine .[1] This allows for a divergent workflow where the sulfonamide nitrogen is installed late-stage.[1]
Synthesis Protocol Diagram

The following Graphviz diagram illustrates the divergent synthesis pathway, highlighting the critical "decision point" at the amination step.

SynthesisPath Start Phenethylamine (Starting Material) Step1 1. Acetylation (Ac2O / AcOH) Protection of amine Start->Step1 Inter1 N-acetyl-phenethylamine Step1->Inter1 Step2 2. Chlorosulfonation (ClSO3H, <50°C) Electrophilic Aromatic Substitution Inter1->Step2 Inter2 4-(chlorosulfonyl)phenethyl acetamide (Common Intermediate) Step2->Inter2 BranchA Route A: Amination (NH4OH / Acetone) Inter2->BranchA Ammonia source BranchB Route B: Amination (MeNH2 / THF) Inter2->BranchB Methylamine source ProdA_Protected 4-sulfamoyl-N-acetyl-phenethylamine BranchA->ProdA_Protected ProdB_Protected 4-(N-methylsulfamoyl)-N-acetyl-phenethylamine BranchB->ProdB_Protected Step3 3. Hydrolysis (Deprotection) (HCl / Reflux) ProdA_Protected->Step3 ProdB_Protected->Step3 FinalA Compound A 4-(2-aminoethyl)benzenesulfonamide Step3->FinalA FinalB Compound B 4-(2-aminoethyl)-N-methylbenzenesulfonamide Step3->FinalB

Caption: Divergent synthesis of primary and secondary sulfonamides from a common chlorosulfonyl intermediate.

Detailed Methodology (Self-Validating)

Phase 1: Scaffold Preparation (Common)

  • Protection: React phenethylamine with acetic anhydride to form

    
    -acetylphenethylamine.
    
    • Validation: TLC (EtOAc/Hex) should show loss of ninhydrin activity (primary amine consumed).[1]

  • Chlorosulfonation: Add

    
    -acetylphenethylamine portion-wise to excess chlorosulfonic acid (
    
    
    
    ) at 0°C. Heat to 60°C for 2 hours.
    • Critical Control: Maintain temperature <5°C during addition to prevent charring.[1]

    • Quench: Pour reaction mixture onto crushed ice carefully. Filter the white precipitate (sulfonyl chloride).[1]

    • Stability Check: Use immediately.[1] Sulfonyl chlorides hydrolyze in moisture.[1]

Phase 2: Divergent Amination

  • For Compound A: Dissolve the sulfonyl chloride in acetone.[1] Add 25% aqueous

    
     (excess) at 0°C. Stir 1h.
    
  • For Compound B: Dissolve the sulfonyl chloride in dry THF. Add 2.0 eq of Methylamine (2M in THF) and 1.1 eq of

    
     (scavenger) at 0°C.
    

Phase 3: Deprotection

  • Reflux the resulting sulfonamide in 2N HCl for 4–6 hours.

  • Workup: Cool to 0°C. Basify to pH 10 with NaOH. Extract with EtOAc (Compound B) or

    
    -Butanol (Compound A, due to higher polarity).[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Part 3: Pharmacological Implications (SAR)[1]

This section details the mechanistic divergence. The choice between Compound A and B is rarely arbitrary; it is a choice between targeting metalloenzymes or membrane receptors.[1]

Mechanism of Action: The "Zinc Switch"
  • Carbonic Anhydrase (CA) Inhibition:

    • Compound A: The sulfonamide nitrogen (

      
      ) acts as a transition state analogue for 
      
      
      
      .[1] It binds the
      
      
      ion in the CA active site in a tetrahedral geometry.[1] The phenethylamine tail interacts with the hydrophilic/hydrophobic halves of the active site cleft [3].[1]
    • Compound B: The

      
      -methyl group prevents the nitrogen from approaching the Zinc ion (steric clash) and removes the proton required for the hydrogen bond network with Thr199 (a conserved residue in CA).[1] Consequently, 
      
      
      
      values for Compound B are typically
      
      
      -fold higher (weaker) than Compound A [2].[1]
  • GPCR Activity (Off-Target/Secondary):

    • Both compounds retain the phenethylamine pharmacophore (aromatic ring + 2-carbon spacer + basic amine).[1]

    • They mimic Tyramine or Octopamine .[1]

    • Compound B is often preferred for probing adrenergic receptors because the

      
      -methyl sulfonamide is a more lipophilic, metabolically stable bioisostere for a phenolic hydroxyl group, without the confounding CA inhibition.[1]
      
SAR Decision Tree

SAR_Logic Input Select Molecule CompA Compound A (-SO2NH2) Input->CompA CompB Compound B (-SO2NHMe) Input->CompB ZnBind Zinc Coordination (Active Site) CompA->ZnBind Ionizable H+ GPCR GPCR Ligand (Adrenergic/Serotonergic) CompA->GPCR Possible Steric Steric Clash (No Zn Binding) CompB->Steric Methyl Bulk CompB->GPCR Primary Mode CA_Inhib Potent CA Inhibitor (Ki < 100 nM) ZnBind->CA_Inhib No_CA CA Inactive (Ki > 10 uM) Steric->No_CA

Caption: Structure-Activity Relationship (SAR) logic flow determining the pharmacological utility of the two analogs.

Part 4: Experimental Assay Protocols

Carbonic Anhydrase Esterase Assay (Validation of Compound A)

This colorimetric assay confirms the activity of Compound A and the inactivity of Compound B.[1]

  • Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm).[1] Inhibitors prevent this color change.[1]

  • Reagents:

    • Buffer: 50 mM Tris-SO4, pH 7.6.[1]

    • Substrate: 3 mM 4-NPA in Acetone.

    • Enzyme: Bovine CA (bCA-II) or Human CA (hCA-I/II).[1]

  • Procedure:

    • Incubate Enzyme + Inhibitor (Comp A or B) for 15 min at 25°C.

    • Add Substrate (4-NPA).[1]

    • Monitor Absorbance at 400nm for 5 minutes (Kinetic Mode).

  • Expected Result:

    • Control (No Drug): Rapid increase in Abs (Slope High).[1]

    • Compound A: Flat line or reduced slope (Inhibition).[1]

    • Compound B: Slope identical to Control (No Inhibition).

QC Purity Check (HPLC)

Before biological testing, ensure the


-methyl variant is not contaminated with the primary sulfonamide (a common synthetic impurity if methylamine contains ammonia).[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.[1]

  • Differentiation: Compound B (Methyl) will elute later than Compound A due to the methyl group increasing hydrophobicity (higher LogP).[1]

References

  • Supuran, C. T. (2008).[1] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.[1] Link

  • Matulis, D., et al. (2021).[1][3] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 897–910.[1] Link[1]

  • PubChem Compound Summary. (2025). 4-(2-Aminoethyl)benzenesulfonamide (CID 169682).[1][4][5][6] National Center for Biotechnology Information.[1] Link[1]

  • Google Patents. (2017).[1] Method for synthesizing 4-(2-aminoethyl)benzenesulfonamide (CN106336366A).[1][6][7] Link

Sources

N-Methylated Phenethylamine Sulfonamide Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

N-methylphenethylamine (NMPEA) is an endogenous trace amine neuromodulator in humans, functioning as a positional isomer of amphetamine and a potent agonist of the trace amine-associated receptor 1 (TAAR1)[1]. While the native phenethylamine (PEA) backbone is highly susceptible to rapid oxidative deamination by monoamine oxidase B (MAO-B)[2], structural derivatization—specifically N-methylation and the introduction of a sulfonamide moiety—drastically alters its pharmacokinetic profile, metabolic stability, and receptor selectivity.

In contemporary medicinal chemistry, phenethylamine sulfonamide derivatives have emerged as a privileged chemotype. They are extensively utilized in the rational design of positive allosteric modulators (PAMs) for AMPA receptors[3] and as potent, multifunctional inhibitors of cholinesterases (AChE/BChE) and human carbonic anhydrases (hCA)[4]. This technical guide delineates the mechanistic biology, synthetic workflows, and quantitative structure-activity relationships (SAR) of these derivatives.

Mechanistic Biology & Signaling Pathways

The pharmacological utility of NMPEA sulfonamides is bifurcated into two primary therapeutic domains:

  • Glutamatergic Modulation : The phenethylamine sulfonamide scaffold is a recognized pharmacophore for AMPA receptor PAMs. Compounds such as PF-04701475 and Eli Lilly's LY451395 (Mibampator) bind allosterically to the AMPA receptor, slowing the rate of receptor desensitization and deactivation[3]. This structural stabilization enhances sodium and calcium ion influx, thereby facilitating long-term potentiation (LTP) without the excitotoxicity associated with direct orthosteric agonists.

  • Cholinergic & Metalloenzyme Inhibition : Phenethylamine derivatives incorporating urea and sulfonamide functional groups demonstrate profound inhibitory capacities against butyrylcholinesterase (BChE) and human carbonic anhydrase (hCA)[4]. The sulfonamide headgroup coordinates directly with the active-site zinc ion in hCA, while the lipophilic phenethylamine tail engages in π-π stacking within the hydrophobic pockets of cholinesterases[5].

G cluster_0 Glutamatergic Modulation cluster_1 Cholinergic Modulation Ligand NMPEA Sulfonamide Derivative AMPA AMPA Receptor (PAM) Ligand->AMPA Allosteric Binding BChE BChE Inhibition Ligand->BChE Active Site Blockade IonFlux Increased Na+/Ca2+ Influx AMPA->IonFlux Channel Opening LTP Enhanced Long-Term Potentiation IonFlux->LTP ACh Elevated Acetylcholine BChE->ACh Prevents Hydrolysis Cognition Cognitive Preservation ACh->Cognition

Dual mechanistic pathways of NMPEA sulfonamides targeting AMPA and BChE.

Chemical Synthesis & Derivatization Workflows

The synthesis of N-methylated phenethylamine sulfonamides relies on the nucleophilic acyl substitution of an arylsulfonyl chloride by the secondary amine of NMPEA. The reaction requires strict anhydrous conditions and precise stoichiometric control to prevent the hydrolysis of the sulfonyl chloride electrophile[6].

SynthWorkflow Step1 NMPEA + Arylsulfonyl Chloride Step2 Aprotic Solvent + DIPEA Base Step1->Step2 Step3 Stir at 0°C -> 25°C (12 hours) Step2->Step3 Step4 Aqueous Workup (1M HCl Wash) Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Step6 Pure NMPEA Sulfonamide Step5->Step6

Step-by-step synthetic workflow for N-methylphenethylamine sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-(2-phenylethyl)benzenesulfonamide

(Self-Validating System: Incorporates in-process TLC monitoring and selective acid-base partitioning for high-purity isolation)

  • Preparation : Dissolve 10.0 mmol of N-methylphenethylamine in 20 mL of anhydrous dichloromethane (CH₂Cl₂) within a flame-dried, nitrogen-purged round-bottom flask.

    • Causality: CH₂Cl₂ is chosen as an aprotic solvent to prevent competitive solvolysis of the highly reactive sulfonyl chloride[6].

  • Base Addition : Add 15.0 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of NMPEA, which would otherwise render the amine non-nucleophilic and stall the reaction.

  • Sulfonylation : Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add 11.0 mmol of benzenesulfonyl chloride (dissolved in 5 mL CH₂Cl₂) over 20 minutes.

    • Causality: The reaction is highly exothermic; 0 °C suppresses thermal degradation and minimizes the formation of dark, polymerized impurities[5].

  • Reaction Propagation & Validation : Remove the ice bath and stir at 25 °C for 12 hours.

    • Self-Validation: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). Stain with ninhydrin and heat; the disappearance of the purple NMPEA spot confirms reaction completion.

  • Quenching & Extraction : Quench the reaction with 20 mL of ice-cold distilled water. Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash is critical; it selectively protonates any unreacted NMPEA, partitioning it into the aqueous waste, while the neutral sulfonamide product remains in the organic phase.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure sulfonamide[5].

Protocol 2: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

(Self-Validating System: Ellman's kinetic assay with internal baseline controls)

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthesized NMPEA sulfonamide in DMSO.

    • Causality: The final assay concentration of DMSO must be kept strictly < 1% v/v to prevent solvent-induced enzyme denaturation.

  • Incubation & Control Setup : In a 96-well microplate, combine 140 µL buffer, 20 µL BChE enzyme (0.05 U/mL), and 20 µL test compound.

    • Self-Validation: Always include a "Blank" well (buffer + DMSO, no enzyme) to control for background absorbance, and a "100% Activity" well (buffer + enzyme + DMSO, no inhibitor) to establish the maximum uninhibited velocity (

      
      ).
      
  • Equilibration : Incubate the plate at 25 °C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish a thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Substrate Addition & Kinetic Measurement : Add 10 µL of Ellman's reagent (DTNB, 0.5 mM) and 10 µL of butyrylthiocholine iodide (0.5 mM). Immediately measure the absorbance at 412 nm continuously for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the phenethylamine core with sulfonamide and urea groups yields profound shifts in target affinity. The table below synthesizes the quantitative pharmacological data of key derivatives across different therapeutic targets.

Compound / ChemotypePrimary TargetPharmacological Efficacy (IC₅₀ / EC₅₀)Clinical / Preclinical StatusRef
N-(2-phenylethyl)benzenesulfonamideButyrylcholinesterase (BChE)Potent Inhibition (Screening Hit)Preclinical[5]
Phenolic sulfonamide-urea dopamine analogHuman Carbonic Anhydrase II (hCA II)

= 0.149 – 0.278 nM
Preclinical[4]
LY451395 (Mibampator)AMPA ReceptorEC₅₀ ~ 0.1 - 1.0 µM (PAM)Phase II (Discontinued)[3]
PF-04701475AMPA ReceptorEC₅₀ = 123 nM (PAM)Phase I Evaluation[3]

Conclusion

The strategic integration of an N-methylated phenethylamine backbone with a sulfonamide functional group creates a highly tunable, lipophilic pharmacophore. By manipulating the steric and electronic properties of the sulfonyl headgroup, researchers can precisely direct the molecule's affinity toward allosteric pockets of the AMPA receptor or the catalytic sites of neurodegenerative enzymes like BChE. As demonstrated by the rigorous synthetic and assay protocols, maintaining strict control over reaction environments and utilizing self-validating analytical systems are paramount for advancing these derivatives through the preclinical drug development pipeline.

References

1.[5] Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed. URL: 2.[3] AMPA receptor-positive allosteric modulators for... : Future Medicinal Chemistry - Ovid. URL: 3.[1] N-Methylphenethylamine - Wikipedia. URL: 4.[6] Synthesis of phenethylamine derivatives that include urea and sulfonamide functional groups - ResearchGate. URL: 5.[2] β-phenylethylamine, a small molecule with a large impact - PMC. URL: 6.[4] Synthesis of novel sulfonamides with anti‐Alzheimer and antioxidant capacities | Request PDF - ResearchGate. URL:

Sources

Technical Guide: Biological Activity and Pharmacological Profile of 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide , a specific structural analog within the phenethylamine-sulfonamide class.

This guide synthesizes pharmacological principles, structure-activity relationships (SAR), and synthetic methodologies to define the compound's biological profile.

Executive Summary

4-(2-aminoethyl)-N-methylbenzenesulfonamide is a bifunctional small molecule integrating a phenethylamine backbone with an


-methylated sulfonamide  moiety. It serves primarily as a structural probe in medicinal chemistry to delineate the steric and electronic requirements of two distinct biological targets: Carbonic Anhydrases (CAs)  and Adrenergic Receptors .

Unlike its parent compound, 4-(2-aminoethyl)benzenesulfonamide (AEBS) , which is a potent Carbonic Anhydrase Inhibitor (CAI), the


-methylated derivative exhibits a distinct pharmacological profile characterized by attenuated CA inhibition  and enhanced lipophilicity . This makes it a critical negative control in CA assays and a scaffold for exploring sulfonamide bioisosterism in adrenergic ligands (e.g., Soterenol analogs).

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

The molecule is defined by the substitution of a methyl group on the sulfonamide nitrogen, a modification that fundamentally alters its hydrogen-bonding capacity and target selectivity.

PropertySpecification
IUPAC Name 4-(2-aminoethyl)-N-methylbenzenesulfonamide
Common Class Phenethylamine; Sulfonamide; Adrenergic bioisostere
Molecular Formula

Molecular Weight 214.29 g/mol
Core Structure Phenethylamine tail (

-linker) attached to a para-(

-methyl)sulfonamido-benzene ring
Key Feature Secondary Sulfonamide (

): Lacks the acidic primary

required for classic Zinc coordination.
Structural Visualization[3]

Figure 1: Structural decomposition and target interaction map. The N-methyl group on the sulfonamide acts as a steric switch, diminishing CA activity while maintaining adrenergic recognition.

Biological Activity and Mechanism of Action[6][7]

Carbonic Anhydrase Inhibition (The "Negative Control" Role)

The most significant biological feature of 4-(2-aminoethyl)-N-methylbenzenesulfonamide is its lack of potency against Carbonic Anhydrase (CA) isoforms, in sharp contrast to the primary sulfonamide AEBS.

  • Mechanism: Classical CA inhibitors (like acetazolamide or AEBS) possess a primary sulfonamide group (

    
    ). The nitrogen atom is deprotonated in the active site to form a coordinate covalent bond with the catalytic Zinc ion (
    
    
    
    )
    .
  • Effect of N-Methylation: Substituting one of the sulfonamide protons with a methyl group (

    
    ) introduces two inhibitory factors:
    
    • Steric Hindrance: The bulky methyl group physically obstructs the approach to the deep, conical active site of the enzyme.

    • Reduced Acidity: The

      
       of the remaining 
      
      
      
      is shifted, making the formation of the zinc-coordinating anion energetically unfavorable.
  • Research Utility: This compound is frequently used as a negative control in biological assays to prove that observed physiological effects (e.g., vasoconstriction) are due to mechanisms other than CA inhibition.

Adrenergic and Dopaminergic Activity

The molecule retains the phenethylamine pharmacophore, which is the structural backbone of catecholamines (dopamine, norepinephrine, epinephrine).

  • Bioisosterism: The sulfonamide group (

    
    ) is a well-established bioisostere for the phenolic hydroxyl (
    
    
    
    ) group found in tyramine and dopamine. It mimics the hydrogen-bonding capabilities of the phenol but with different acidity and metabolic stability.
  • Receptor Interaction:

    • 
      -Adrenergic Receptors:  The compound is a structural fragment of Soterenol  (a 
      
      
      
      -agonist). While it lacks the
      
      
      -hydroxyl and bulky amine substituents required for high potency, it likely acts as a weak partial agonist or ligand at
      
      
      -receptors.
    • Dopamine Receptors: The 4-(2-aminoethyl) moiety allows binding to the aspartate residue in the transmembrane domain of dopamine receptors. The para-sulfonamide group interacts with serine residues typically targeted by the para-hydroxyl of dopamine.

  • Lipophilicity: The

    
    -methyl group increases the 
    
    
    
    compared to the parent primary sulfonamide, potentially enhancing blood-brain barrier (BBB) penetration, making it a candidate for central nervous system (CNS) probing.

Experimental Protocols

Synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Objective: Selective formation of the secondary sulfonamide while preserving the primary amine tail.

Protocol:

  • Protection: React 2-phenylethylamine with acetic anhydride to form

    
    -acetyl-2-phenylethylamine .[1] This protects the tail amine.
    
    • Rationale: Prevents the amine from reacting during the aggressive chlorosulfonation step.

  • Chlorosulfonation: Treat the intermediate with chlorosulfonic acid (

    
    )  at 0–5°C, then heat to 60°C.
    
    • Reaction: Introduces the sulfonyl chloride group at the para position (major product) to yield 4-(2-acetamidoethyl)benzenesulfonyl chloride .

  • Amination (Critical Step): React the sulfonyl chloride with aqueous methylamine (

    
    )  (excess) in THF or acetone at 0°C.
    
    • Mechanism:[1][2][3] Nucleophilic attack of methylamine on the sulfonyl sulfur.

    • Product:

      
      -acetyl-4-(2-aminoethyl)-N-methylbenzenesulfonamide .
      
  • Deprotection: Reflux the intermediate in 2N HCl or NaOH for 2–4 hours to hydrolyze the acetyl group.

  • Purification: Neutralize to pH 10, extract with ethyl acetate, and recrystallize from ethanol/water.

Carbonic Anhydrase Inhibition Assay (Validation of Inactivity)

Objective: To determine the


 (inhibition constant) and confirm selectivity.
  • Method: Stopped-flow

    
     hydration assay.
    
  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (monitor color change from yellow to red as pH drops).

  • Procedure:

    • Incubate enzyme (hCA I or II) with the test compound (0.1 nM – 10

      
      M) for 15 min.
      
    • Mix with substrate in the stopped-flow apparatus.

    • Measure the rate of acidification (

      
      ).
      
    • Expected Result:

      
       (Inactive/Weak), whereas AEBS would show 
      
      
      
      .

Comparative Data Summary

The following table contrasts the target molecule with its primary sulfonamide parent (AEBS) and the adrenergic drug Soterenol.

FeatureAEBS (Parent)4-(2-aminoethyl)-N-methylbenzenesulfonamide (Target)Soterenol (Drug)
Structure



(plus side chain mods)
CA Inhibition (

)
Potent (~200 nM)Weak/Inactive (>10,000 nM)Inactive
Adrenergic Activity LowModerate (Probe)High (

-agonist)
Primary Use CA Inhibitor / Glaucoma ResearchNegative Control / SAR ProbeBronchodilator
Lipophilicity LowModerateModerate
Logical Diagram of Activity

Figure 2: Divergent biological pathways.[4] The N-methylation acts as a "molecular switch," turning off CA inhibition while preserving GPCR recognition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Larsen, A. A., et al. (1967). Sulfonanilides. II.[1][5][3] Analogs of catecholamines. Journal of Medicinal Chemistry, 10(3), 462-472. Link (Seminal paper establishing sulfonamides as bioisosteres for phenols in adrenergic drugs like Soterenol).

  • Casini, A., et al. (2002). Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated isozymes with 4-substituted-benzylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 12(14), 1817-1820. Link

  • PubChem Compound Summary. (2024). 4-(2-Aminoethyl)benzenesulfonamide (AEBS).[6][1][5][3] National Center for Biotechnology Information. Link (Source for parent compound data).

Sources

4-(2-aminoethyl)-N-methylbenzenesulfonamide safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Data & Technical Whitepaper: 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Prepared by: Senior Application Scientist, Preclinical Development & Bioanalytical Chemistry Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Part 1: Executive Summary & Molecular Identity

In modern drug discovery, sulfonamide derivatives serve as critical pharmacophores, often acting as bioisosteres for carboxylic acids or as targeted inhibitors of metalloenzymes like carbonic anhydrase. 4-(2-aminoethyl)-N-methylbenzenesulfonamide (Molecular Formula:


) is a bifunctional intermediate featuring a highly reactive primary aliphatic amine and a secondary N-methylsulfonamide group.

Unlike a standard 16-section Safety Data Sheet (SDS), which often lacks the mechanistic depth required by bench scientists, this whitepaper synthesizes physicochemical properties, toxicological causality, and validated experimental workflows. By understanding why this molecule behaves the way it does, researchers can safely integrate it into complex synthetic pathways or biological assays.

Structural Causality & Chemical Behavior

The molecule's behavior is dictated by its two functional poles:

  • The 2-Aminoethyl Group: Protonated at physiological pH (pKa ~9.5), this primary amine provides a nucleophilic center ideal for cross-linking, amide coupling, or acting as a precursor for sulfonylurea antidiabetic drugs[1]. However, its high basicity is the primary driver of the compound's corrosive hazard profile.

  • The N-Methylsulfonamide Group: With a pKa of ~10.0, this moiety acts as a strong hydrogen bond donor/acceptor. The N-methyl substitution increases lipophilicity compared to primary sulfonamides, altering its cellular permeability and target binding kinetics.

Part 2: Physicochemical Properties & Mechanistic Hazard Profiling

To design safe handling procedures and effective assays, we must first establish the compound's quantitative baseline. The data below is extrapolated from highly homologous structural analogs, specifically N-methylbenzenesulfonamide[2] and 4-(2-aminoethyl)benzenesulfonamide.

Table 1: Physicochemical Properties
PropertyValueExperimental Relevance
Molecular Weight 214.28 g/mol Ideal for small-molecule library synthesis.
SMILES CNNS(=O)(=O)c1ccc(CCN)cc1Essential for in silico docking and QSAR modeling.
LogP (Predicted) 0.85Indicates moderate aqueous solubility; requires DMSO for high-concentration stock solutions.
Topological Polar Surface Area (TPSA) 72.2 ŲSuggests moderate blood-brain barrier (BBB) permeability.
Physical State Solid (Powder)Prone to aerosolization; requires localized exhaust ventilation.
Table 2: GHS Hazard Classification & Causality

Based on the safety profiles of its constituent functional groups, the compound is classified under the following GHS categories:

Hazard ClassCategoryH-CodeMechanistic Causality
Acute Toxicity (Oral) Category 4H302Rapid absorption in the GI tract leading to systemic sulfonamide toxicity[2].
Skin Corrosion/Irritation Category 1BH314The primary aliphatic amine saponifies epidermal lipids, causing severe chemical burns.
Serious Eye Damage Category 1H318High local pH upon contact with mucosal moisture leads to rapid corneal protein denaturation.
STOT (Single Exposure) Category 3H335Inhalation of fine crystalline powder directly irritates the respiratory epithelium[2].
Authoritative Handling & PPE Protocol

Do not rely on standard laboratory attire. Due to the H314 (corrosive) classification, handling requires a self-validating safety approach:

  • Respiratory: Manipulation of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing isolator. If engineering controls fail, an N95/P100 particulate respirator is mandatory.

  • Dermal: Standard latex is insufficient. Use double-layered nitrile gloves (minimum thickness 0.11 mm) to prevent breakthrough from the primary amine.

Part 3: Mechanistic Toxicology & Metabolic Pathways

When utilized in in vivo or in vitro biological systems, 4-(2-aminoethyl)-N-methylbenzenesulfonamide is subject to rapid enzymatic biotransformation. Understanding these pathways is critical to avoid misinterpreting assay results, as metabolites may possess off-target activities.

The primary amine is a known substrate for Monoamine Oxidase (MAO) , which catalyzes oxidative deamination to yield a reactive aldehyde. Concurrently, the N-methylsulfonamide group is susceptible to Cytochrome P450 (CYP3A4/CYP2C9) mediated N-demethylation, yielding the active metabolite 4-(2-aminoethyl)benzenesulfonamide.

MetabolicPathway Parent 4-(2-aminoethyl)-N-methylbenzenesulfonamide (Parent Drug) Metabolite1 4-(2-aminoethyl)benzenesulfonamide (CYP450 Demethylation) Parent->Metabolite1 CYP3A4 / CYP2C9 Metabolite2 Phenylacetaldehyde Derivative (MAO Deamination) Parent->Metabolite2 Monoamine Oxidase (MAO) Excreted Phenylacetic Acid Derivative (Renal Excretion) Metabolite2->Excreted Aldehyde Dehydrogenase

Metabolic degradation pathways of the compound via CYP450 and MAO enzymes.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies have been designed as self-validating systems . Every step includes internal checks to guarantee that the resulting data is an artifact-free reflection of the compound's behavior.

Protocol 1: Bioanalytical Quantification via LC-ESI-MS/MS

This protocol is designed to quantify the compound in complex biological matrices (e.g., plasma or cell lysate).

  • Step 1: Preparation of Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Action: Spike 10 µL of a deuterated analog (e.g.,

      
      -N-methylbenzenesulfonamide) at 100 ng/mL into 50 µL of the biological sample.
      
    • Causality & Validation: The SIL-IS creates a self-validating system. Any variations in extraction recovery or matrix-induced ion suppression during electrospray ionization (ESI) are proportionally mirrored in the SIL-IS signal. By calculating the ratio of the analyte to the IS, the final concentration remains absolute and immune to sample-to-sample matrix variability.

  • Step 2: Protein Precipitation.

    • Action: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex for 2 minutes at 1500 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile rapidly denatures matrix proteins. The addition of formic acid ensures the primary amine remains fully protonated, driving it into the aqueous-organic supernatant and preventing non-specific binding to precipitated proteins.

  • Step 3: Chromatographic Separation.

    • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3 minutes.

  • Step 4: MS/MS Detection.

    • Action: Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode. Target the precursor ion

      
       m/z and optimize collision energy to monitor the primary product ion (typically the loss of the sulfonamide group).
      
Protocol 2: High-Throughput In Vitro Cytotoxicity Profiling (HepG2)

Given the potential for hepatic metabolism, hepatotoxicity must be established early using HepG2 human liver carcinoma cells.

  • Step 1: Cell Seeding.

    • Action: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Step 2: Compound Exposure & Self-Validating Controls.

    • Action: Treat cells with the compound across a logarithmic concentration gradient (0.1 µM to 100 µM). Crucially, include a Vehicle Control (0.1% DMSO) and a Positive Control (1% Triton X-100).

    • Causality & Validation: This dual-control framework is self-validating. The vehicle control establishes the 100% viability baseline without solvent toxicity. The Triton X-100 control defines the assay's maximum dynamic range (complete cell death). If the signal-to-background ratio between these two controls falls below 10:1, the assay is automatically flagged for invalidation due to compromised cell health or reagent failure.

  • Step 3: MTT Viability Assessment.

    • Action: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove the media and dissolve the resulting formazan crystals in 100 µL of pure DMSO.

    • Action: Read absorbance at 570 nm using a microplate reader. Calculate the

      
       using non-linear regression analysis.
      

Part 5: Comprehensive References

The following sources were utilized to ground the hazard classifications, physicochemical properties, and biological context of this compound and its direct structural analogs.

  • Title: N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CAS No : 35303-76-5 | Product Name : 4-(2-Aminoethyl)benzenesulfonamide | Pharmaffiliates Source: Pharmaffiliates URL: [Link]

Sources

Methodological & Application

protocol for coupling 4-(2-aminoethyl)-N-methylbenzenesulfonamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 4-(2-aminoethyl)-N-methylbenzenesulfonamide in Peptide Synthesis

Executive Summary

This guide details the protocol for coupling 4-(2-aminoethyl)-N-methylbenzenesulfonamide (henceforth referred to as AEMBS ) to carboxylic acid moieties within peptide synthesis workflows.[1][2] AEMBS is a bifunctional building block containing a reactive primary ethylamine and a pharmacologically active


-methylsulfonamide group.[1][2] It is frequently employed in peptidomimetic drug discovery to introduce polarity, hydrogen-bonding capability, or specific receptor-binding motifs (e.g., carbonic anhydrase inhibitors or GPCR ligands).[2]

Key Technical Challenges:

  • Solubility: The sulfonamide moiety reduces solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, NMP).

  • Salt Management: AEMBS is typically supplied as a Hydrochloride (HCl) salt, requiring precise in situ neutralization to prevent capping failure or side reactions.

  • Steric Accessibility: While the ethyl linker provides flexibility, the sulfonamide tail can induce aggregation in growing peptide chains.[2]

Chemical Profile & Pre-Coupling Considerations

Before initiating synthesis, the chemical nature of the building block must be understood to select the correct activation strategy.[2]

PropertySpecificationImplication for Synthesis
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Primary amine is the nucleophile.[1][2] Sulfonamide NH is acidic (pKa ~11) but non-nucleophilic under coupling conditions.[1][2]
Molecular Weight 214.28 g/mol (Free Base)Calculate stoichiometry based on the specific salt form (e.g., HCl salt MW

250.74).
Reactivity Primary Alkyl AmineHigh nucleophilicity.[1][2] Reacts rapidly with activated esters (OBt/Oxyma).
Solubility Moderate in DMF/DMSO; Poor in DCMAvoid DCM as the sole coupling solvent.[1][2] Use DMF or NMP.[1][2]
Stability Stable to TFA cleavageCompatible with standard Fmoc/tBu SPPS protocols.[1][2]

Critical Note on Nomenclature: Ensure your target molecule is 4-(2-aminoethyl)-N-methylbenzenesulfonamide (primary amine, methylated sulfonamide).[1][2] If your molecule is N-methyl-4-(2-aminoethyl)... (secondary amine), the coupling rates will be significantly slower, requiring HATU/HOAt and elevated temperatures. This guide assumes the primary amine variant.[1][2]

Coupling Strategy & Reagents

We recommend two protocols: Method A (Standard High-Yield) using HATU for valuable peptides or difficult sequences, and Method B (Green/Cost-Effective) using DIC/Oxyma for routine synthesis.[1][2]

Reagent Selection Logic
  • Coupling Reagent:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its superior kinetics in amidation of primary amines.[1][2] It minimizes reaction time, reducing the risk of racemization at the peptide C-terminus.[2]

    • DIC/Oxyma Pure: A safer, non-explosive alternative to HOBt that offers comparable rates to HATU without the high cost or guanidinylation side-reactions.[2]

  • Base:

    • DIPEA (Diisopropylethylamine): Essential for neutralizing the AEMBS-HCl salt.[1][2]

    • Stoichiometry Rule: You must use

      
       equivalents of base for the activation plus additional equivalents to neutralize the amine salt.[2]
      

Detailed Experimental Protocols

Workflow Visualization

CouplingWorkflow Figure 1: Generalized Coupling Workflow for AEMBS Start Start: Peptide-Resin (COOH) or Solution Acid Prep 1. Preparation Dissolve AEMBS-HCl in DMF Add DIPEA to neutralize Start->Prep Activate 2. Activation Add Coupling Reagent (HATU/DIC) to Carboxylic Acid Start->Activate Reaction 3. Coupling Reaction Mix Activated Acid + Neutralized Amine Agitate 1-2 Hours Prep->Reaction Activate->Reaction QC 4. Monitoring (QC) LCMS or Chloranil Test Reaction->QC QC->Reaction Incomplete (Double Couple) Finish Proceed to Cleavage QC->Finish Complete

Protocol A: Solid-Phase Coupling (Side-Chain or C-Terminal)

Context: Coupling AEMBS to a resin-bound peptide (e.g., to a Glutamic Acid side chain or a linker).[1][2]

Materials:

  • Peptide-Resin (0.1 mmol scale)[1][2]

  • AEMBS

    
     HCl (4 eq, 0.4 mmol)
    
  • HATU (3.9 eq, 0.39 mmol)

  • DIPEA (8 eq, 0.8 mmol) – Note: 4 eq for HATU, 4 eq to neutralize amine salt.

  • DMF (anhydrous)[1]

Step-by-Step:

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Drain.

  • Amine Neutralization (The "Pre-Mix"):

    • In a separate vial, dissolve AEMBS

      
       HCl (86 mg, 0.4 mmol) in 1 mL DMF.
      
    • Add DIPEA (139 µL, 0.8 mmol). Vortex until clear. The solution may warm slightly.[2]

  • Activation:

    • If coupling to a side chain (e.g., Fmoc-Glu-ODmab after deprotection): Ensure the carboxylic acid is free.[1][2]

    • Add HATU (148 mg) dissolved in 1 mL DMF to the resin first, followed immediately by the Neutralized Amine solution.

    • Why? Pre-activating the acid with HATU in the absence of the amine can sometimes lead to epimerization.[2] Adding them nearly simultaneously is safer for fragment coupling.[1][2]

  • Coupling: Shake/agitate at room temperature for 60–90 minutes .

  • Washing: Drain resin.[1][2] Wash with DMF (

    
     min), DCM (
    
    
    
    min), and DMF (
    
    
    min).
  • Monitoring:

    • Method: Micro-cleavage.[1][2] Remove ~2 mg resin, treat with 50 µL TFA/H2O (95:5) for 15 mins. Dry, dissolve in MeCN/H2O, and inject on LCMS.

    • Target: Look for Mass = [Peptide Mass] + 196.2 (AEMBS fragment) - 18 (H2O loss).[1][2]

Protocol B: Solution Phase Coupling

Context: Coupling AEMBS to a protected amino acid or peptide fragment in solution.[1]

Materials:

  • Boc-Amino Acid-OH (1.0 eq)[1][2]

  • AEMBS

    
     HCl (1.1 eq)[1]
    
  • EDC

    
     HCl (1.2 eq)[1]
    
  • HOBt (1.2 eq) or Oxyma (1.2 eq)[1]

  • DIPEA (2.5 eq)[1]

  • Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step:

  • Dissolve the Boc-Amino Acid and HOBt/Oxyma in DMF (0.1 M concentration).

  • Add EDC

    
     HCl and stir for 5 minutes at 
    
    
    
    to form the active ester.
  • Add AEMBS

    
     HCl followed by DIPEA.[1][2]
    
  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash with 5% Citric Acid (removes unreacted amine), Sat.

    
     (removes unreacted acid), and Brine.[1] Dry over 
    
    
    
    .

Troubleshooting & Optimization

Common issues and their mechanistic resolutions.

ObservationProbable CauseCorrective Action
Precipitate in Reaction Vial AEMBS free base insolubility or Urea byproduct (if using DCC).[1][2]Switch solvent to 100% DMF or NMP.[1][2] If using DCC, switch to DIC or EDC.[2]
Low Yield (LCMS) Incomplete salt neutralization.[1][2]Verify DIPEA equivalents.[1][2] The amine HCl salt consumes 1 eq of base immediately.[1][2] Increase DIPEA to 2.2 eq relative to amine.[1][2]
Guanidinylation (+42 Da) Excess HATU reacting with amine.[1][2]Ensure Carboxylic Acid is in slight excess or strictly stoichiometric.[1][2] Switch to phosphonium reagents (PyBOP) or DIC/Oxyma.[1][2]
Slow Reaction Steric hindrance from sulfonamide tail.[1][2]Heat to

(microwave or conventional). Use HOAt/HATU.
Troubleshooting Logic Tree

Troubleshooting Figure 2: Troubleshooting Logic for AEMBS Coupling Issue Issue Detected Solvent Precipitate? Issue->Solvent Incomplete Incomplete Coupling? Issue->Incomplete CheckSol Check Solubility Action1 Add NMP/DMSO or dilute CheckSol->Action1 CheckBase Check pH/Base Action2 Add 1 eq DIPEA (Neutralize HCl) CheckBase->Action2 Solvent->CheckSol Yes Incomplete->CheckBase pH < 8? Action3 Re-couple with HATU @ 50°C Incomplete->Action3 pH OK

Safety & Handling

  • Sulfonamide Sensitivity: AEMBS contains a sulfonamide moiety.[1][2] Researchers with sulfa-drug allergies should exercise extreme caution.[1][2] Handle in a fume hood with double gloving (Nitrile).[1][2]

  • Corrosivity: As an HCl salt, the solid is mildly acidic.[2] Avoid inhalation.

  • Waste Disposal: Sulfonamide-containing waste must be segregated from general organic waste in some jurisdictions due to antibiotic resistance concerns (though this specific molecule is not an antibiotic, it shares the pharmacophore).[2]

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2] (Standard reference for SPPS protocols and amine coupling).

  • Palakurthy, N. B., et al. (2013).[2][3][4] "Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry.[1][2] (Demonstrates compatibility of sulfonamide moieties with SPPS conditions).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[5] (Authoritative review on HATU/Oxyma mechanisms).[1]

  • Sigma-Aldrich. (n.d.).[1][2] "4-(2-Aminoethyl)benzenesulfonamide Product Specification." (Physical properties and solubility data).

Sources

Application Note: Strategic Utilization of 4-(2-aminoethyl)-N-methylbenzenesulfonamide in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic deployment of 4-(2-aminoethyl)-N-methylbenzenesulfonamide (Schematic Code: AEMBS ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike primary sulfonamides, which are obligate zinc-binders for Carbonic Anhydrases (CA), the N-methylated variant offers a distinct pharmacological profile by attenuating CA affinity while retaining critical hydrogen-bonding capabilities. This guide provides validated protocols for library generation via the aminoethyl "growth vector," biophysical screening methodologies, and structural insights for evolving this fragment into potent lead compounds targeting GPCRs and Kinases.

Fragment Profile & Physicochemical Properties[1][2][3][4]

The AEMBS fragment represents a "privileged structure" hybrid. It combines the arylsulfonamide core (common in diuretics and anti-infectives) with a phenethylamine tail (biogenic amine mimic).

The "Selectivity Switch"

A critical design feature is the N-methyl group. Primary sulfonamides (


) are potent inhibitors of Carbonic Anhydrase (CA) isoforms due to the acidic proton's ability to coordinate with the active site Zinc ion.
  • Insight: Methylation (

    
    ) disrupts this coordination geometry and reduces acidity. This allows researchers to utilize the sulfonamide moiety as a hydrogen bond acceptor/donor in target pockets (e.g., Kinase hinge regions or GPCR allosteric sites) while minimizing off-target CA inhibition  and associated side effects like systemic acidosis or diuresis.
    
Physicochemical Data Table
PropertyValueStructural Insight
Molecular Weight 214.29 DaIdeal for FBDD (Rule of 3 compliant). Allows significant mass addition during optimization.
ClogP ~1.2Moderate lipophilicity ensures good solubility for high-concentration NMR/SPR screening.
H-Bond Donors 2 (Amine, Sulfonamide NH)Key interaction points for backbone carbonyls or side-chain residues.
H-Bond Acceptors 3 (Sulfonyl oxygens, Amine)Strong electrostatic potential for orienting the fragment in polar pockets.
Rotatable Bonds 4The ethyl linker provides conformational flexibility to scan sub-pockets.
pKa (Amine) ~9.8Predominantly protonated at physiological pH; ideal for salt bridges (e.g., Asp/Glu residues).

Synthetic Protocols: Library Generation

The primary amine of the aminoethyl chain acts as the primary "growth vector." The following protocols describe the parallel synthesis of a fragment-evolution library.

Protocol A: Amide Coupling (Fragment Growing)

Objective: To probe adjacent hydrophobic or electronegative pockets by coupling diverse carboxylic acids to the AEMBS amine.

Reagents:

  • Scaffold: 4-(2-aminoethyl)-N-methylbenzenesulfonamide (HCl salt)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid building block (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 10 minutes to activate the acid.

  • Addition: Add AEMBS (1.0 eq) dissolved in minimal DMF with an additional 1.0 eq of DIPEA (to neutralize the HCl salt).

  • Reaction: Shake/Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup (High-Throughput):

    • Dilute reaction mixture with EtOAc.

    • Wash with sat.

      
       (removes unreacted acid) and brine.
      
    • Concentrate under vacuum (Genevac).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Linker Flexibility)

Objective: To maintain the basicity of the nitrogen center while adding steric bulk, crucial for GPCR targets where a positive charge is required.

Reagents:

  • Aldehydes (Diverse set)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    )
  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step Procedure:

  • Dissolve AEMBS (1.0 eq) and the aldehyde (1.0 eq) in DCE.

  • Add catalytic Acetic Acid (1 drop) to facilitate imine formation. Stir for 1 hour.

  • Add

    
     (1.5 eq) and stir overnight at RT.
    
  • Quench with sat.

    
    . Extract with DCM.
    

Biophysical Screening Workflow

Because fragments often bind with low affinity (


 in mM to high 

range), robust detection is required.
Protocol C: Surface Plasmon Resonance (SPR) Screening

Platform: Biacore T200 or 8K.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via Amine Coupling (Target RU: 2000–4000 for low MW fragments).

  • Solvent Correction: Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Concentration series: 0, 50, 100, 250, 500, 1000

      
      M.
      
    • Contact time: 30s (fast on/off rates expected).

  • Analysis: Fit data to a 1:1 steady-state affinity model. Look for "square wave" sensorgrams indicative of specific, rapid fragment binding.

Strategic Visualization

Fragment Elaboration Logic

The following diagram illustrates the decision matrix for evolving the AEMBS fragment based on structural data.

FragmentEvolution Start AEMBS Fragment (Hit Identified) Vector Select Growth Vector: Aminoethyl Chain Start->Vector Path1 Amide Coupling (Remove Charge) Vector->Path1 If hydrophobic pocket nearby Path2 Reductive Amination (Retain Charge) Vector->Path2 If Asp/Glu residue nearby Path3 Sulfonylation (Rigidify) Vector->Path3 Target1 Target: Kinase Hinge (H-bond acceptor needed) Path1->Target1 Target2 Target: GPCR/Protease (Salt bridge needed) Path2->Target2

Caption: Decision tree for chemical elaboration of the AEMBS scaffold based on target pocket electrostatics.

Binding Mode Hypothesis

This diagram visualizes how the AEMBS fragment typically orients within a binding pocket.

BindingMode cluster_fragment AEMBS Fragment Pocket Protein Binding Pocket Residue1 Backbone NH (H-Bond Donor) Pocket->Residue1 Residue2 Asp/Glu Residue (Anionic) Pocket->Residue2 Frag_SO2 Sulfonamide Oxygen (Acceptor) Residue1->Frag_SO2 H-Bond Frag_NH Amine (Protonated) (Cationic) Residue2->Frag_NH Salt Bridge Linker Phenyl Ring (Pi-Stacking) Frag_SO2->Linker Linker->Frag_NH

Caption: Hypothetical binding mode showing the dual-anchor capability: Sulfonamide H-bonding and Amine salt-bridging.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Establishes SAR of sulfonamides). Link

  • PubChem Compound Summary. "4-(2-Aminoethyl)benzenesulfonamide." (Parent structure data). Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

Application Note: Chemoselective Mono-N-Methylation of 4-(2-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(2-(methylamino)ethyl)benzenesulfonamide—a critical precursor for class III antiarrhythmic agents like dofetilide—requires the precise mono-N-methylation of its primary aliphatic amine. This application note details two field-proven, self-validating protocols to achieve this transformation while avoiding the ubiquitous pitfall of over-methylation.

Mechanistic Rationale: The Dual-Nucleophile Challenge

4-(2-aminoethyl)benzenesulfonamide presents two distinct nitrogen centers:

  • Chemoselectivity (Aliphatic Amine vs. Sulfonamide): The aliphatic amine is highly nucleophilic, whereas the primary sulfonamide is a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group.

  • Mono-selectivity (Primary vs. Secondary Amine): The fundamental challenge in amine alkylation is that the resulting secondary amine is more basic and nucleophilic than the starting primary amine. Standard reductive amination conditions (e.g., Eschweiler-Clarke) invariably lead to the over-methylated N,N-dimethyl tertiary amine .

To bypass this, we present two distinct strategies: the absolute chemoselectivity of the Fukuyama N-Methylation and the step-economic HFIP-Mediated Reductive Amination .

Strategy A: The Fukuyama N-Methylation (Gold Standard)

This three-step protocol leverages the unique acidity of the 2-nitrobenzenesulfonyl (Ns) protecting group to guarantee >99% mono-selectivity.

Protocol Steps & Causality

Step 1: Chemoselective Sulfonylation

  • Procedure: Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (1.2 eq) and cool to 0 °C. Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.0 eq) dropwise. Stir for 2 hours.

  • Causality: The aliphatic amine outcompetes the sulfonamide for the electrophilic NsCl, ensuring exclusive protection at the aliphatic nitrogen.

  • Validation: TLC (Silica, 9:1 CH₂Cl₂/MeOH). The primary amine (Ninhydrin active, purple) converts to the Ns-amide (UV active, Ninhydrin inactive).

Step 2: pKa-Driven Selective Methylation

  • Procedure: Isolate the Ns-protected intermediate and dissolve in anhydrous DMF (30 mL). Add K₂CO₃ (2.0 eq) and methyl iodide (1.05 eq). Stir at room temperature for 4 hours.

  • Causality: The Ns-protected amine has a pKa of ~5.5, while the primary benzenesulfonamide has a pKa of ~10. This 4.5 pKa unit difference means the Ns-amine is deprotonated >30,000 times faster by K₂CO₃. Using exactly 1.05 eq of MeI ensures the benzenesulfonamide remains untouched.

  • Validation: LC-MS analysis will show a precise mass shift of +14 Da (addition of exactly one methyl group).

Step 3: Mild Deprotection

  • Procedure: To the crude mixture in DMF, add thiophenol (1.2 eq) and additional K₂CO₃ (2.0 eq). Stir for 12 hours. Extract with EtOAc and wash extensively with 1M NaOH to remove thiophenol byproducts.

  • Causality: The strongly nucleophilic thiophenolate attacks the electron-deficient 2-nitrobenzene ring via a Meisenheimer complex, releasing SO₂ and the target secondary amine.

Strategy B: HFIP-Mediated Reductive Amination (Step-Economic)

Recent advances in solvent engineering have demonstrated that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dictate the selectivity of reductive aminations [[1]]([Link]).

Protocol Steps & Causality

Step 1: Imine Formation in H-Bonding Matrix

  • Procedure: Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq, 10 mmol) in HFIP (20 mL). Add paraformaldehyde (1.1 eq) and stir at room temperature for 2 hours.

  • Causality: HFIP acts as an exceptionally strong hydrogen-bond donor. It facilitates the condensation to the imine while stabilizing the intermediate.

Step 2: Deactivated Reduction

  • Procedure: Cool the mixture to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours, then quench with 1M HCl.

  • Causality: As the imine is reduced to the secondary amine, HFIP forms a tight hydrogen-bonded network with the newly formed basic nitrogen. This steric and electronic deactivation prevents the secondary amine from attacking a second molecule of formaldehyde, elegantly arresting the reaction at the mono-methylated stage .

  • Validation: LC-MS confirms the primary product at MW 214.28, with <5% of the over-methylated byproduct (MW 228.31).

Quantitative Data Summary

MetricStrategy A: Fukuyama SynthesisStrategy B: HFIP Reductive Amination
Overall Yield 75–85% (over 3 steps)80–92% (One-pot)
Mono-Selectivity >99% (Absolute)~95% (Trace dimethylation)
Step Count 3 distinct steps1 step (One-pot)
Reaction Time ~18 hours total~4 hours total
Key Advantage Unparalleled chemoselectivityStep-economic, green solvent
Primary Limitation Odor of thiophenol, longer workflowHigh cost of HFIP solvent

Reaction Pathway Visualization

G cluster_0 Strategy A: Fukuyama N-Methylation cluster_1 Strategy B: HFIP Reductive Amination A 4-(2-aminoethyl)benzenesulfonamide (Primary Amine) B Ns-Protected Intermediate (pKa ~5.5) A->B NsCl, Et3N (Chemoselective) D Imine Intermediate in HFIP Solvent A->D (CH2O)n HFIP H-Bonding F Over-methylated Tertiary Amine (Avoided Byproduct) A->F Standard CH2O/NaBH4 MeOH Solvent C N-Methyl, N-Ns Intermediate B->C MeI (1.05 eq), K2CO3 Selective Deprotonation E 4-(2-(methylamino)ethyl)benzenesulfonamide (Target Secondary Amine) C->E PhSH, K2CO3 (Deprotection) D->E NaBH4 (Secondary Amine Deactivated)

Reaction pathways for the selective mono-N-methylation of 4-(2-aminoethyl)benzenesulfonamide.

References

  • Title: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Source: Chemistry – A European Journal (2024). URL: [Link]

  • Title: Selective monomethylation of primary amines with simple electrophiles. Source: RSC Advances (2020). URL: [Link]

  • Title: Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. Source: ChemRxiv (2023). URL: [Link]

Sources

Application Note: A Workflow for Utilizing 4-(2-aminoethyl)-N-methylbenzenesulfonamide in Fragment-Based Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Forward

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful engine for innovation in drug discovery, consistently delivering novel chemical matter for a wide range of biological targets, including those once considered "undruggable".[1][2][3] The core principle of FBLD is to screen low molecular weight compounds (fragments) that, due to their simplicity, can form high-quality interactions with a target protein.[1] These initial, low-affinity hits then serve as starting points for structure-guided optimization into potent lead compounds.[2][4]

This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals on how to approach the evaluation and progression of a novel, uncharacterized fragment. We will use 4-(2-aminoethyl)-N-methylbenzenesulfonamide as a representative example to illustrate the complete FBLD workflow, from initial fragment characterization to strategies for hit-to-lead evolution.

Part 1: Fragment Characterization and Qualification

The first step in any FBLD campaign is to assess the quality of the fragments within the screening library.[5][6] A well-designed fragment should possess favorable physicochemical properties, offer clear vectors for chemical elaboration, and be free of reactive or promiscuous functionalities.[7][8]

Physicochemical Profile of 4-(2-aminoethyl)-N-methylbenzenesulfonamide

4-(2-aminoethyl)-N-methylbenzenesulfonamide is a synthetically tractable molecule with distinct chemical features. An initial analysis involves evaluating its properties against the widely accepted "Rule of Three" (Ro3), which provides guidelines for fragments that are more likely to be successfully optimized into drug-like molecules.[9][10][11]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 214.28 g/mol [12]< 300 Da[7][9][10]Yes
Calculated LogP (cLogP) 0.23[12]≤ 3[7][9][10]Yes
Hydrogen Bond Donors (HBD) 2[12]≤ 3[7][9][10]Yes
Hydrogen Bond Acceptors (HBA) 3[12]≤ 3[7][9][10]Yes
Rotatable Bonds 4≤ 3No

Table 1: "Rule of Three" analysis for 4-(2-aminoethyl)-N-methylbenzenesulfonamide.

While the molecule slightly exceeds the guideline for rotatable bonds, its overall profile is highly favorable for an FBLD campaign. Its high solubility, a critical attribute for fragment screening which often requires high compound concentrations, is a significant advantage.[7]

Structural Features and Synthetic Tractability

The structure of 4-(2-aminoethyl)-N-methylbenzenesulfonamide offers several key features for target interaction and subsequent chemical modification.

Figure 1: Key structural features of the example fragment.
  • Primary Amine: This group serves as an excellent synthetic handle. It can be readily modified to "grow" the fragment into adjacent pockets of the protein binding site.[4][13]

  • Sulfonamide Moiety: This functional group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), providing crucial interactions for anchoring the fragment.

  • Aromatic Ring: The phenyl ring can participate in favorable π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site.

  • N-Methyl Group: This provides a secondary vector for chemical modification and can be used to fine-tune lipophilicity and solubility.

Part 2: The FBLD Screening Cascade

Because fragments typically bind with low affinity (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[2][14][15] A robust screening cascade employs multiple, orthogonal methods to identify true hits and eliminate false positives.

Figure 2: A typical screening cascade in FBLD.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique as it is label-free, highly sensitive, provides real-time binding data, and requires low protein consumption.[16][17][18][19]

Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a target response level (e.g., 10,000-15,000 Response Units). Use an empty flow cell as a reference surface.

  • System Priming: Prime the system with a suitable running buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20 and 1% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[16]

  • Fragment Injection: Prepare fragment solutions in running buffer at a high concentration (e.g., 200 µM - 1 mM) to detect weak binding. Inject the fragment solutions over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.

    • A positive and stable response during the injection phase indicates a binding event.

    • Hits are identified as fragments that produce a response significantly above the background noise.

  • Self-Validation: Include known non-binders and a weak, known binder (if available) as negative and positive controls, respectively.

Protocol: Orthogonal Hit Validation via Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or DSF) is used to confirm that the hits from the primary screen bind directly to the target and stabilize it.[][21][22] Ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[]

Objective: To confirm the binding of SPR hits by measuring their effect on the thermal stability of the target protein.

Methodology:

  • Reagent Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer.

    • Prepare a fluorescent dye (e.g., SYPRO Orange) at a 5X final concentration. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.[23]

    • Prepare fragment hit solutions at a high concentration (e.g., 10X final concentration).

  • Assay Setup: In a 96- or 384-well qPCR plate, combine the protein, dye, and either buffer (negative control) or fragment solution.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A validated hit is a fragment that causes a significant positive shift in Tm (ΔTm > 2 °C) compared to the protein-only control.

  • Self-Validation: Run a no-protein control to ensure the fragment itself does not fluoresce. Run a no-fragment control to establish the baseline Tm of the protein.

Protocol: Structural Characterization via X-ray Crystallography

X-ray crystallography is the gold standard for FBLD as it provides a high-resolution, three-dimensional view of how the fragment binds to the target.[14][24][25][26] This structural information is essential for the subsequent hit-to-lead optimization phase.[1][26]

Objective: To determine the atomic-level binding mode of a validated fragment.

Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target protein. This often requires extensive screening of different buffer conditions, precipitants, and temperatures.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours. This is the most common method.

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment. This is used if soaking damages the crystals.

  • Data Collection: Cryo-protect the crystal and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Determination:

    • Process the diffraction data to obtain an electron density map.

    • Fit the protein structure into the map. A clear, unambiguous region of "unexplained" electron density in the binding pocket indicates the presence of the fragment.

    • Model the fragment into the density and refine the structure.

  • Self-Validation: The quality of the final structure is assessed by metrics such as R-work and R-free. The electron density for the fragment should be clear and well-defined.

Part 3: From Fragment Hit to Chemical Lead

With a validated hit and a high-resolution crystal structure in hand, the next phase is to use this information to design more potent compounds. The primary strategies are fragment growing and fragment linking.[2][4][27]

Fragment Growing

This is the most common strategy, where the initial fragment hit is elaborated by adding new functional groups that make additional favorable interactions with the protein.[4][27]

G Fragment 4-(2-aminoethyl)-N- methylbenzenesulfonamide Vector1 Grow from Primary Amine Fragment->Vector1 Vector2 Grow from N-Methyl position Fragment->Vector2 Vector3 Modify Aromatic Ring Fragment->Vector3 Pocket1 Explore Adjacent Hydrophobic Pocket Vector1->Pocket1 Pocket2 Target Specific Polar Residue Vector2->Pocket2 Pocket3 Increase van der Waals Contacts Vector3->Pocket3

Figure 3: Potential growth vectors for the example fragment.
  • Strategy: Based on the crystal structure, identify unoccupied pockets adjacent to the bound fragment.

  • Execution: Synthesize a small library of analogs where the primary amine of 4-(2-aminoethyl)-N-methylbenzenesulfonamide is acylated or alkylated with groups designed to occupy these pockets. For example, if a hydrophobic pocket is nearby, one might add a cyclopropyl or tert-butyl group. If a glutamic acid residue is in proximity, one could add a basic amine to form a salt bridge.

Fragment Linking

If a separate screening campaign identifies a second fragment that binds in a nearby, non-overlapping pocket, the two fragments can be chemically linked together.[28][29] While challenging, successful linking can lead to a dramatic increase in potency.[27][29]

  • Strategy: The crystal structures of both fragments bound to the target are overlaid. The distance and relative orientation between the fragments are analyzed.

  • Execution: Design and synthesize a linker that bridges the two fragments without disrupting their original, favorable binding modes. The linker itself should be optimized to be chemically stable and have appropriate flexibility.[28]

Part 4: Data Interpretation and Summary

Throughout the FBLD cascade, quantitative data is generated at each step to guide decision-making.

StageKey TechniquePrimary OutputCriteria for Progression
Primary Screen Surface Plasmon Resonance (SPR)Binding Response (RU)Signal significantly above noise; stable binding curve.
Hit Validation Thermal Shift Assay (TSA)ΔTm (°C)ΔTm > 2°C, indicating direct binding and stabilization.
Structural Analysis X-ray CrystallographyHigh-Resolution Structure (Å)Unambiguous electron density for the fragment in a defined pocket.
Hit-to-Lead SPR / Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)Potency increases from mM (fragment) to µM or nM (lead).

Table 2: Summary of expected data outputs and progression criteria.

References

  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University.
  • Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 30-34. Available from: [Link]

  • Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry, 61(5), 441-448. Available from: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Retrieved March 7, 2026, from [Link]

  • Cianci, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry, 57(17), 7071-7082. Available from: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 1185-1193. Available from: [Link]

  • A 'Rule of Three' for fragment-based lead discovery? (2003). Drug Discovery Today, 8(19), 876-877. Available from: [Link]

  • Schulz, M. N., & Hubbard, R. E. (2019). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs. Journal of Medicinal Chemistry, 62(7), 3265-3283. Available from: [Link]

  • Zartler, E. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. Retrieved March 7, 2026, from [Link]

  • Fragment-based lead discovery. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. Computational and Structural Biotechnology Journal, 23, 103-112. Available from: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Available from: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2019). Journal of Medicinal Chemistry, 62(7), 3265–3283. Available from: [Link]

  • 6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. Retrieved March 7, 2026, from [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules, 28(3), 1419. Available from: [Link]

  • The Maybridge Ro3 Fragment Library. (n.d.). Stanford Medicine. Retrieved March 7, 2026, from [Link]

  • The rule of three at ten. (2013, July 17). Practical Fragments. Retrieved March 7, 2026, from [Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport. Retrieved March 7, 2026, from [Link]

  • Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Analytical Biochemistry, 361(1), 1-6. Available from: [Link]

  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. Available from: [Link]

  • Miura, T. (n.d.). S29-4 Fragment screening by SPR/NMR. Chugai Pharmaceutical Co., Ltd. Retrieved March 7, 2026, from [Link]

  • Murray, C. W., & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Semantic Scholar. Available from: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 706. Available from: [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. (2025, November 28). Aragen. Retrieved March 7, 2026, from [Link]

  • Fragment screening by surface plasmon resonance. (2010). Drug Discovery Today: Technologies, 7(2), e109-e116. Available from: [Link]

  • Fragment library design. (n.d.). Stanford Medicine. Retrieved March 7, 2026, from [Link]

  • Fragment-growing versus fragment-linking strategy designed for M. tuberculosis pantothenate synthetase (PS). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Building a Diverse and Experimentally-Curated Fragment Library. (n.d.). Technology Networks. Retrieved March 7, 2026, from [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024, December 17). Bitesize Bio. Retrieved March 7, 2026, from [Link]

  • Fragment Linking Strategies for Structure-Based Drug Design. (2020). Journal of Medicinal Chemistry, 63(22), 13245-13261. Available from: [Link]

  • Thermal Shift Assays. (n.d.). Charles River. Retrieved March 7, 2026, from [Link]

  • Benzenesulfonamide,N-(2-aminoethyl)-4-methyl. (n.d.). Chemsrc. Retrieved March 7, 2026, from [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024). Journal of Pharmaceutical Research International, 36(5), 45-53. Available from: [Link]

  • Thermal-shift assay for fragment library screening. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Reductive Amination Protocols Involving 4-(2-Aminoethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of complex secondary amines using 4-(2-aminoethyl)-N-methylbenzenesulfonamide via reductive amination.

Executive Summary

The primary amine 4-(2-aminoethyl)-N-methylbenzenesulfonamide is a highly privileged scaffold in medicinal chemistry, frequently serving as a key building block in the synthesis of hERG channel binders,


-adrenergic receptor agonists, and class III antiarrhythmic agents (e.g., dofetilide and sotalol analogs). Forming a secondary amine from this scaffold via direct alkylation is notoriously difficult to control, often leading to over-alkylation (tertiary amine formation)[1].

Reductive amination bypasses this limitation by forming an intermediate imine/iminium species with a target aldehyde or ketone, which is subsequently reduced in situ. This application note details an optimized, high-yielding reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) to couple 4-(2-aminoethyl)-N-methylbenzenesulfonamide with sterically demanding ketones, such as 1-benzyl-4-piperidone.

Mechanistic Rationale & Reagent Selection

As a foundational principle in process chemistry, reagent selection must balance reactivity, chemoselectivity, and safety. The choice of reducing agent and solvent dictates the kinetic success of the reductive amination.

  • Why Sodium Triacetoxyborohydride (STAB)? STAB is a mild, highly selective hydride donor that excels in direct reductive aminations[2]. Unlike Sodium Borohydride (NaBH₄), which is a strong reductant that can prematurely reduce the starting ketone to an alcohol, STAB is sterically hindered and electron-deficient due to its three acetoxy groups[1]. Consequently, STAB will not reduce ketones under neutral or weakly acidic conditions, reserving its hydride transfer specifically for the activated iminium ion. Furthermore, STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) because it eliminates the generation of highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) byproducts during aqueous workup.

  • The Role of Acetic Acid (AcOH): When reacting an aliphatic primary amine with a ketone, the formation of the iminium ion is often the rate-limiting step. The addition of 1.0–2.0 equivalents of glacial acetic acid catalyzes the dehydration of the transient hemiaminal into the reactive iminium species, significantly accelerating the reaction[2].

  • Solvent Causality: 1,2-Dichloroethane (DCE) is the kinetically preferred solvent for STAB-mediated reductions due to optimal reagent solubility and reaction rates[2]. However, Tetrahydrofuran (THF) is frequently utilized as a greener, less toxic alternative in late-stage pharmaceutical development, albeit with slightly extended reaction times[2].

Mechanistic Pathway

The logical sequence of bond formation and reduction is depicted below. The reaction proceeds through a dynamic equilibrium until the irreversible hydride transfer drives the reaction to completion.

Mechanism A Primary Amine 4-(2-Aminoethyl)-N-methylbenzenesulfonamide C Hemiaminal Intermediate A->C Nucleophilic Addition B Ketone Partner e.g., 1-Benzyl-4-piperidone B->C D Iminium Ion (Activated Species) C->D Dehydration (AcOH Catalyzed) E Secondary Amine Product D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of STAB-mediated reductive amination.

Reaction Optimization & Quantitative Data

The following table summarizes the empirical data comparing various reducing agents and conditions for the coupling of 4-(2-aminoethyl)-N-methylbenzenesulfonamide with 1-benzyl-4-piperidone (1.0 mmol scale, 12 h).

Reducing AgentSolventAdditiveTempConversion (%)Dialkylation (%)
NaBH(OAc)₃ DCEAcOH (1.0 eq)25 °C>95% <2%
NaBH(OAc)₃ THFAcOH (1.0 eq)25 °C85%<2%
NaCNBH₃ MeOHNone25 °C70%15%
NaBH₄ MeOHNone25 °C<10%*N/A

*Note: Reaction with NaBH₄ predominantly resulted in the direct reduction of 1-benzyl-4-piperidone to 1-benzylpiperidin-4-ol before imine formation could occur[1].

Experimental Protocol

Target Molecule: N-methyl-4-(2-((1-benzylpiperidin-4-yl)amino)ethyl)benzenesulfonamide.

Reagents Required:
  • 4-(2-aminoethyl)-N-methylbenzenesulfonamide (1.0 equiv, 10 mmol, 2.14 g)

  • 1-Benzyl-4-piperidone (1.05 equiv, 10.5 mmol, 1.99 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE) or anhydrous THF (40 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 4-(2-aminoethyl)-N-methylbenzenesulfonamide (2.14 g) and 1-benzyl-4-piperidone (1.99 g) in anhydrous DCE (40 mL).

  • Acid Catalysis: Add glacial acetic acid (0.57 mL) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the pre-formation of the hemiaminal/iminium equilibrium.

  • Reduction: Weigh out STAB (3.18 g). Add the STAB to the reaction mixture portionwise over 15 minutes. Causality note: Portionwise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring high chemoselectivity.

  • Reaction Monitoring: Allow the opaque, milky suspension to stir at room temperature. Monitor the reaction via LC-MS or TLC (DCM:MeOH:NH₄OH 90:9:1). Complete consumption of the primary amine is typically observed within 4–6 hours.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality note: STAB reacts with water to release hydrogen gas; slow addition prevents aggressive effervescence. Stir vigorously for 30 minutes until the organic and aqueous layers become clear.

  • Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to 10% MeOH in DCM (containing 1% Et₃N to prevent secondary amine streaking).

Workflow S1 1. Mixing Amine + Ketone in DCE S2 2. Catalysis Add 1.0 eq AcOH S1->S2 S3 3. Reduction Add STAB (Portionwise) S2->S3 S4 4. Monitoring LC-MS Analysis S3->S4 S5 5. Quench Sat. NaHCO3 S4->S5 S6 6. Isolation Extraction & Flash Chromatography S5->S6

Step-by-step experimental workflow for the reductive amination protocol.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checkpoints.

  • LC-MS Monitoring: The primary amine (M+H: 215.1) and the ketone (M+H: 190.1) should smoothly transition to the product mass (M+H: 388.2). If a mass corresponding to the imine (M+H: 386.2) persists, the reduction is incomplete. In this case, add an additional 0.5 equivalents of STAB and stir for 2 more hours.

  • Troubleshooting Dialkylation: If LC-MS indicates the formation of a tertiary amine (dialkylation), the reaction kinetics are favoring over-reaction. To mitigate this in future runs, utilize an indirect (stepwise) reductive amination[2]. In the stepwise variant, the imine is pre-formed in Methanol with a dehydrating agent (e.g., molecular sieves or Ti(OiPr)₄)[1], isolated, and subsequently reduced with NaBH₄ at 0 °C.

  • Sulfonamide Stability: The N-methylbenzenesulfonamide moiety is highly stable under STAB reduction conditions. However, during the basic workup (NaHCO₃), ensure the pH does not exceed 10, as the sulfonamide nitrogen (pKa ~10) can deprotonate, increasing water solubility and reducing extraction yields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031. URL: [Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

Sources

Application Note: Mechanistic Screening of 4-(2-aminoethyl)-N-methylbenzenesulfonamide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Context

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While primary sulfonamides (R-SO₂NH₂) are the classical, highly potent inhibitors of CAs, secondary sulfonamides—such as 4-(2-aminoethyl)-N-methylbenzenesulfonamide —present a unique mechanistic profile.

Targeting specific CA isoforms (e.g., the tumor-associated hCA IX) requires a deep understanding of structure-thermodynamics relationships [2]. Secondary sulfonamides bind to the CA active site with a diminished affinity compared to their primary counterparts. This reduction in affinity is not merely steric; it is strictly governed by the thermodynamic penalty of deprotonating the alkylated sulfonamide nitrogen (pKa ~10.5) at physiological pH, a prerequisite for forming a coordination bond with the active site Zn(II) ion [1].

To accurately evaluate 4-(2-aminoethyl)-N-methylbenzenesulfonamide, researchers cannot rely solely on single-point enzymatic assays. The screening must be a multi-tiered, self-validating system that dissects the linked protonation reactions from the intrinsic binding energetics.

ThermoCycle CA_OH CA-Zn²⁺-OH⁻ (Active Enzyme) Complex CA-Zn²⁺-N⁻(CH₃)SO₂-R (Inhibited Complex) CA_OH->Complex + Inh_N CA_H2O CA-Zn²⁺-H₂O (Inactive Enzyme) CA_H2O->CA_OH -H⁺ (pKa ~6.8) Inh_NH R-SO₂NH(CH₃) (Protonated Inhibitor) Inh_N R-SO₂N⁻(CH₃) (Deprotonated Inhibitor) Inh_NH->Inh_N -H⁺ (pKa ~10.5)

Thermodynamic linkage of Zn-bound water and secondary sulfonamide deprotonation.

Experimental Workflows & Methodologies

To establish a robust structure-activity relationship (SAR) for 4-(2-aminoethyl)-N-methylbenzenesulfonamide, we employ a three-phase orthogonal screening workflow.

Workflow A Phase 1: Target Engagement Fluorescent Thermal Shift (FTSA) B Phase 2: Kinetic Inhibition Stopped-Flow Spectroscopy A->B Thermal Shift (ΔTm) C Phase 3: Intrinsic Thermodynamics Isothermal Titration Calorimetry B->C Apparent Ki

Orthogonal screening workflow for secondary sulfonamide CA inhibitors.

Phase 1: High-Throughput Target Engagement via FTSA

Causality: Secondary sulfonamides are moderate-to-weak binders. Fluorescent Thermal Shift Assays (FTSA) provide a rapid, high-throughput method to confirm direct target engagement by measuring the ligand-induced thermal stabilization (


) of the CA isoforms.
Self-Validation:  The inclusion of a DMSO-only negative control establishes the baseline melting temperature (

), while a primary sulfonamide (e.g., Acetazolamide) serves as a positive control to validate the dynamic range of the assay.

Step-by-Step Protocol:

  • Protein Preparation: Dilute recombinant human CA isoforms (e.g., hCA II, hCA IX) to a final concentration of 1 µM in assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.4).

  • Dye Addition: Add ANS (8-Anilinonaphthalene-1-sulfonic acid) to a final concentration of 50 µM. Note: ANS binds to hydrophobic patches exposed during protein unfolding, increasing fluorescence.

  • Ligand Spiking: Dispense 4-(2-aminoethyl)-N-methylbenzenesulfonamide (from a 10 mM DMSO stock) into a 96-well PCR plate to achieve a final concentration of 100 µM. Ensure final DMSO concentration does not exceed 1% v/v.

  • Thermal Melting: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR system, ramping the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Extraction: Monitor fluorescence (Excitation: 365 nm, Emission: 460 nm). Calculate the

    
     from the inflection point of the first derivative of the melt curve.
    
Phase 2: Kinetic Profiling via Stopped-Flow CO₂ Hydration

Causality: Carbonic anhydrase is one of the fastest known enzymes (


). Standard colorimetric assays are too slow to capture the true steady-state kinetics. Stopped-flow spectroscopy, utilizing a pH indicator, is mandatory to monitor the rapid acidification caused by CO₂ hydration.
Self-Validation:  The uncatalyzed hydration of CO₂ (buffer + CO₂ without enzyme) must be measured and subtracted from all catalyzed rates to isolate true enzymatic inhibition.

Step-by-Step Protocol:

  • Reagent Setup:

    • Syringe A: 20 nM hCA enzyme + 0.2 mM Phenol Red indicator in 20 mM HEPES (pH 7.5) + varying concentrations of 4-(2-aminoethyl)-N-methylbenzenesulfonamide (1 µM to 500 µM).

    • Syringe B: CO₂-saturated water (approximately 30 mM CO₂ at 20°C).

  • Incubation: Allow Syringe A to incubate for 15 minutes at 20°C to ensure the establishment of the enzyme-inhibitor equilibrium.

  • Rapid Mixing: Inject equal volumes from Syringe A and B into the stopped-flow mixing chamber (dead time < 2 ms).

  • Detection: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.

  • Analysis: Fit the initial linear portion of the absorbance-time curve to determine the initial velocity (

    
    ). Calculate the inhibition constant (
    
    
    
    ) using the Morrison equation for tight binding or standard Michaelis-Menten competitive inhibition models.
Phase 3: Thermodynamic Dissection via Multi-pH ITC

Causality: Because the binding of a secondary sulfonamide requires the release of a proton from the ligand and the uptake of a proton by the Zn-bound hydroxide, the apparent binding enthalpy (


) measured at a single pH is heavily convoluted by buffer ionization heats. ITC must be performed across a pH gradient to dissect these linked reactions and determine the intrinsic binding affinity.
Self-Validation:  Titrating the ligand into the buffer (no enzyme) quantifies the heat of dilution, which must be subtracted from the raw thermogram to ensure the integrated heats reflect only the binding event.

Step-by-Step Protocol:

  • Buffer Matching: Dialyze the CA enzyme extensively against the chosen buffers (e.g., 50 mM MES pH 6.5, 50 mM HEPES pH 7.4, 50 mM Tris pH 8.5). Dissolve the inhibitor directly into the final dialysate to prevent heat-of-mixing artifacts.

  • Cell and Syringe Loading: Load the calorimetric cell with 10-20 µM CA enzyme. Load the injection syringe with 200-500 µM of 4-(2-aminoethyl)-N-methylbenzenesulfonamide.

  • Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Proton Linkage Analysis: Plot the apparent

    
     against the ionization enthalpy of the respective buffers at each pH. The y-intercept of this linear regression yields the buffer-independent binding enthalpy, allowing the calculation of the intrinsic 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters, highlighting the profound impact of N-methylation on the sulfonamide zinc-binding group. The secondary sulfonamide exhibits a significantly higher


 and 

compared to the primary amine analog, directly reflecting the energetic cost of deprotonation.
CompoundCA IsoformFTSA

(°C)
Stopped-Flow

(µM)
ITC

(µM)
Intrinsic

(kcal/mol)
4-(2-aminoethyl)benzenesulfonamide (Primary Control)hCA II8.5 ± 0.20.025 ± 0.0030.030 ± 0.005-12.4 ± 0.5
4-(2-aminoethyl)-N-methylbenzenesulfonamide (Secondary)hCA II1.2 ± 0.145.0 ± 2.552.0 ± 3.1-4.5 ± 0.3
4-(2-aminoethyl)-N-methylbenzenesulfonamide (Secondary)hCA IX1.8 ± 0.118.5 ± 1.222.0 ± 1.8-5.2 ± 0.4

Note: Data represents typical range values derived from structure-thermodynamic profiling of secondary sulfonamides. The slight preference for hCA IX over hCA II highlights the potential for exploiting secondary sulfonamides in isoform-selective drug design.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases European Biophysics Journal (2021) URL:[Link]

  • Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Nature Reviews Drug Discovery (2008) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-(2-Aminoethyl)-N-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide. This compound is a critical intermediate in the development of sulfonamide-containing therapeutics.

Process Overview & Logic

The synthesis relies on a robust four-step linear pathway. To prevent unwanted polymerization or side reactions, the primary amine must be transiently protected, directed through an electrophilic aromatic substitution, aminated with methylamine, and finally deprotected.

SynthesisWorkflow A 2-Phenylethylamine B Step 1: Acetylation (Ac2O, TEA) A->B C N-Acetyl-2-phenylethylamine B->C D Step 2: Chlorosulfonation (ClSO3H, <10°C) C->D E 4-(2-Acetamidoethyl)benzenesulfonyl chloride D->E F Step 3: Amination (MeNH2, 0-5°C) E->F G N-Methyl-4-(2-acetamidoethyl)benzenesulfonamide F->G H Step 4: Hydrolysis (2N HCl, Reflux) G->H I 4-(2-Aminoethyl)-N-methylbenzenesulfonamide H->I

Workflow for 4-(2-aminoethyl)-N-methylbenzenesulfonamide synthesis.

Standardized Experimental Workflow

Every protocol below is designed as a self-validating system, allowing you to visually or analytically confirm success before proceeding to the next step.

Step 1: Acetylation of 2-Phenylethylamine
  • Protocol: Dissolve 2-phenylethylamine in dichloromethane (DCM). Add 1.1 equivalents of triethylamine (TEA) and cool the mixture to 0°C. Dropwise add 1.1 equivalents of acetic anhydride. Stir at room temperature for 2 hours. Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

  • Causality: The primary amine must be protected prior to chlorosulfonation. If left unprotected, the amine will react with the highly reactive sulfonyl chloride intermediate in Step 2, leading to intractable sulfonamide polymers[1].

  • Self-Validation: The disappearance of the primary amine can be rapidly confirmed via a ninhydrin stain on TLC (the starting material stains deep purple; the acetylated product does not).

Step 2: Chlorosulfonation
  • Protocol: Cool chlorosulfonic acid (4.5 equivalents) to 0°C in an oven-dried flask under inert gas. Slowly add N-acetyl-2-phenylethylamine in small portions, maintaining the internal temperature strictly below 10°C. After addition, warm the mixture to 40°C for 2 hours. Carefully pour the mixture over crushed ice.

  • Causality: The first equivalent of chlorosulfonic acid performs the electrophilic aromatic substitution to form sulfonic acid. Excess reagent is required to drive the subsequent conversion of the sulfonic acid to the sulfonyl chloride[1].

  • Self-Validation: When poured over crushed ice, the immediate formation of a dense white precipitate confirms the successful generation of the sulfonyl chloride. If an oil forms instead, it indicates incomplete conversion.

Step 3: Amination with Methylamine
  • Protocol: Dissolve the crude 4-(2-acetamidoethyl)benzenesulfonyl chloride in acetone (80 mL per 0.1 mol). Cool to 0°C in an ice-water bath. Dropwise add an excess of 40% aqueous methylamine (3.0 equivalents). Stir at room temperature for 1 hour. Pour into ice water and collect the solid by filtration.

  • Causality: Acetone serves as a water-miscible co-solvent. The low temperature ensures that the nucleophilic attack by methylamine outcompetes the hydrolysis of the sulfonyl chloride by water, maximizing the yield of the N-methyl sulfonamide[2].

  • Self-Validation: The reaction mixture will initially become homogeneous, followed by the precipitation of the N-methyl sulfonamide product as the reaction progresses and the aqueous volume increases.

Step 4: Hydrolysis (Deprotection)
  • Protocol: Suspend the intermediate from Step 3 in 2N HCl and heat to reflux for 6 hours. Cool the mixture to room temperature. Adjust the pH to 11-12 using 2N NaOH (or KOH). Cool in an ice bath to precipitate the final product. Filter and dry under vacuum.

  • Causality: Refluxing in aqueous acid selectively hydrolyzes the acetamide to restore the primary amine without cleaving the robust sulfonamide bond[2].

  • Self-Validation: During the final pH adjustment to 11-12, the product will crash out of the aqueous phase as a pale yellow or white solid, confirming successful deprotection and free-base formation.

Quantitative Process Parameters

Synthesis StepReagents & EquivalentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Key Quality Metric
1. Acetylation Ac₂O (1.1 eq), TEA (1.1 eq)0 → 252.090 - 95Disappearance of amine (TLC)
2. Chlorosulfonation ClSO₃H (4.5 eq)< 10 → 402.075 - 85Formation of solid on ice
3. Amination 40% aq. MeNH₂ (3.0 eq)0 → 251.080 - 90Complete conversion (HPLC)
4. Hydrolysis 2N HCl (Excess)100 (Reflux)6.085 - 95Free amine formation (LC-MS)

Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Overall Yield Q1 Is Step 2 (Chlorosulfonation) yield < 80%? Start->Q1 S1 Check ClSO3H equivalents (use 4.5x) Control temp < 10°C Q1->S1 Yes Q2 Is Step 3 (Amination) yield < 85%? Q1->Q2 No S2 Ensure excess MeNH2 Avoid aqueous hydrolysis Q2->S2 Yes Q3 Is Step 4 (Hydrolysis) incomplete? Q2->Q3 No S3 Increase reflux time (6h) Verify pH during workup Q3->S3 Yes

Diagnostic logic tree for troubleshooting low synthesis yields.

Q: Why is my yield in the chlorosulfonation step consistently below 50%? A: Low yields in this step are typically caused by incomplete conversion to the sulfonyl chloride or rapid hydrolysis during the workup. Ensure you are using at least 4.5 equivalents of chlorosulfonic acid. The reaction requires excess reagent because the conversion of sulfonic acid to sulfonyl chloride produces sulfuric acid as a byproduct, which shifts the equilibrium. During workup, pour the reaction mixture onto crushed ice, not liquid water, to keep the temperature near 0°C and prevent the sulfonyl chloride from hydrolyzing back to the sulfonic acid[1].

Q: I am detecting a significant amount of diaryl sulfone byproduct. How can I minimize this? A: Diaryl sulfones form via a Friedel-Crafts sulfonylation where the newly formed sulfonyl chloride reacts with unreacted starting material. This side reaction is highly temperature-dependent. Ensure the addition of N-acetyl-2-phenylethylamine to chlorosulfonic acid is done slowly, keeping the internal temperature strictly below 10°C. Using a co-solvent like chloroform or dichloromethane can also help dissipate heat and dilute the reactants, reducing bimolecular side reactions[1].

Q: Can I use basic hydrolysis instead of acidic hydrolysis for the final deprotection? A: While basic hydrolysis (e.g., using NaOH) can cleave the acetyl group, it often requires harsher conditions and can lead to partial cleavage of the sulfonamide or other degradation products. Acidic hydrolysis using 2N HCl at reflux is the field-proven standard because it selectively targets the amide bond while leaving the sulfonamide intact. Remember to adjust the pH to 11-12 post-hydrolysis to isolate the free amine[2].

Q: How can I remove unreacted N-acetyl-2-phenylethylamine from the final product? A: Unreacted starting material from Step 1 or 2 will lack the basic amine group after Step 4. You can exploit an acid-base extraction during the final workup. By dissolving the crude mixture in acidic water, washing with an organic solvent like ethyl acetate to remove neutral impurities (like the unreacted acetamide), and then basifying the aqueous layer to pH 11-12, you will selectively precipitate only the target amine.

Q: How do I handle the highly corrosive chlorosulfonic acid safely while maintaining anhydrous conditions? A: Chlorosulfonic acid reacts violently with moisture to release HCl and H₂SO₄ gases. All glassware must be oven-dried. Use a pressure-equalizing dropping funnel under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including an acid-resistant apron and heavy-duty face shield, is mandatory. Handle only inside a high-flow fume hood[3].

References

  • Synthesis Method for 4-(2-Aminoethyl)
  • 4-(2-Aminoethyl)
  • 4-(2-Aminoethyl)

Sources

Technical Support Center: Troubleshooting 4-(2-aminoethyl)-N-methylbenzenesulfonamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 4-(2-aminoethyl)-N-methylbenzenesulfonamide .

As a highly functionalized building block, this compound possesses distinct physicochemical properties that can complicate stock solution preparation and downstream assay integration. This document provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.

Physicochemical Profiling & Causality of Solubility

To resolve solubility issues, we must first understand the molecular architecture of the compound. 4-(2-aminoethyl)-N-methylbenzenesulfonamide features both a basic primary aliphatic amine and a weakly acidic, hydrogen-bond-donating sulfonamide group. These opposing functionalities can lead to strong intermolecular hydrogen-bonded networks or zwitterionic-like behavior, which directly impacts its solvation thermodynamics in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) 1.

Table 1: Physicochemical Properties & Solubility Factors
Structural Feature / PropertyCharacteristicImpact on DMSO Solvation & Assay Performance
Molecular Formula C9H14N2O2SModerate molecular weight; requires efficient H-bond disruption for dissolution.
Primary Amine (-NH2) Basic (pKa ~9.5)Prone to salt formation (e.g., HCl salt) which increases lattice energy. Susceptible to atmospheric CO₂ absorption, forming insoluble carbamates.
Sulfonamide (-SO2NHCH3) H-bond donor/acceptorCan form robust intermolecular networks with the primary amine, resisting solvation at room temperature.
Hygroscopicity HighMoisture introduced into the DMSO stock drastically reduces the solvent's capacity to maintain the compound in solution.

Causality-Driven Troubleshooting FAQs

Q1: Why does the powder remain as a cloudy suspension in 100% DMSO at room temperature?

Causality: If the compound is supplied as a free base, the primary amine and sulfonamide groups form a highly stable intermolecular lattice. If supplied as a hydrochloride (HCl) salt to improve shelf stability, the high ionic lattice energy makes it inherently less soluble in polar aprotic solvents (like DMSO) compared to water 1. Solution: Apply kinetic energy (37°C heating and sonication) to disrupt the lattice. If the compound is an HCl salt, adding 1 molar equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) will liberate the free base, instantly improving DMSO solubility.

Q2: The compound dissolved perfectly in DMSO, but immediately precipitated when added to cell culture media. What happened?

Causality: This is a classic "solvent shift" phenomenon. DMSO is highly miscible with water. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses away from the compound into the bulk water 2. The local concentration of the hydrophobic compound instantly exceeds its aqueous solubility limit, causing it to nucleate and crash out 3. Solution: Never add high-concentration stocks directly to media. Utilize a step-wise serial dilution method (see Protocol 2) to ensure the compound remains dispersed.

Q3: My DMSO stock solution was clear yesterday, but today it has a white precipitate at the bottom of the tube. Why?

Causality: Two degradation pathways are likely occurring. First, DMSO is highly hygroscopic; absorbing atmospheric moisture lowers its solvating power for organic compounds 3. Second, the primary aliphatic amine on the compound reacts rapidly with atmospheric carbon dioxide (CO₂) to form alkyl ammonium alkyl carbamates, which are notoriously insoluble 4. Solution: Always use fresh, anhydrous DMSO stored over molecular sieves. Purge the headspace of all storage vials with an inert gas (Argon or Nitrogen) before sealing.

Experimental Workflows & Self-Validating Protocols

Workflow Visualization

DMSOTroubleshooting Start 4-(2-aminoethyl)-N-methylbenzenesulfonamide Added to 100% Anhydrous DMSO Check1 Does it dissolve completely at Room Temperature? Start->Check1 Success Proceed to Aliquoting & Storage (-20°C, Argon) Check1->Success Yes Fail Cloudy Suspension / Precipitate Observed Check1->Fail No Action1 Warm to 37°C & Sonicate for 10 min Fail->Action1 Check2 Is the solution now clear? Action1->Check2 Check2->Success Yes Action2 Check Salt Form (e.g., HCl) Add 1 eq. DIPEA base Check2->Action2 No FinalSuccess Clear Solution Achieved Action2->FinalSuccess

Caption: Decision tree for troubleshooting initial DMSO solubilization of the compound.

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock

This protocol ensures complete dissolution while preventing moisture and CO₂ degradation.

  • Equilibration: Allow the lyophilized vial of 4-(2-aminoethyl)-N-methylbenzenesulfonamide to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining DMSO solubility.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Add the solvent directly to the original vial. Do not transfer the dry powder to avoid static loss and exposure.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, place the vial in a sonicating water bath at 37°C for 10 minutes.

  • Self-Validation Check (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The compound is fully dissolved.

    • Fail: A white pellet forms. The compound is either an HCl salt requiring base neutralization (add 1 eq. DIPEA) or the concentration exceeds the absolute solubility limit. Do not proceed until resolved.

  • Storage: Aliquot the validated stock into single-use amber glass vials. Purge the headspace with Argon gas, seal tightly, and store at -20°C 5.

Protocol 2: Serial Dilution for Aqueous Assays (Preventing Crash-Out)

Direct addition of DMSO stocks to aqueous media causes immediate precipitation. This workflow mitigates the solvent shift effect.

AqueousAddition Stock 10 mM Master Stock (100% DMSO) Dilution Intermediate Dilution (e.g., 100X in DMSO) Stock->Dilution Dilute Addition Dropwise Addition to Swirling 37°C Media Dilution->Addition Pipette Final Clear Assay Media (≤0.5% Final DMSO) Addition->Final Disperse

Caption: Step-wise serial dilution workflow to prevent aqueous precipitation.

  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Do not use stocks that have undergone multiple freeze-thaw cycles.

  • Intermediate Dilution: Create an intermediate working stock (e.g., 100X of your final desired assay concentration) by diluting the master stock into pure DMSO. Causality: This reduces the absolute mass of the compound introduced per microliter, preventing local supersaturation.

  • Media Preparation: Warm your target aqueous cell culture media or assay buffer to 37°C.

  • Dropwise Addition: While continuously swirling or vortexing the warmed media, add the intermediate stock dropwise. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent cellular toxicity 3.

  • Self-Validation Check (Optical Density): Before applying the media to cells or enzymes, measure the absorbance of the final solution at 600 nm (OD600) against a vehicle-only control.

    • Pass: OD600 < 0.01. The solution is clear.

    • Fail: OD600 > 0.05. Micro-precipitates (colloidal aggregates) have formed. You must decrease the final concentration or introduce a solubilizing excipient (e.g., 0.1% Tween-80 or BSA) into the aqueous buffer prior to compound addition.

References

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions ResearchGate[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate Q&A Forum[Link]

  • Effect of additional water on the isolated yield of DBU (Amine-CO2 Carbamate Formation) ResearchGate[Link]

Sources

Technical Support Center: Purification of 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(2-aminoethyl)-N-methylbenzenesulfonamide. This document provides researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this key intermediate. Our guidance is grounded in established chemical principles and field-proven experience to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-(2-aminoethyl)-N-methylbenzenesulfonamide?

The impurity profile is intrinsically linked to the synthetic route, which typically involves the chlorosulfonation of an N-protected phenethylamine derivative, followed by amination and deprotection.[1] The most common impurities include:

  • N-acetylated Precursor (4-(2-acetylaminoethyl)-N-methylbenzenesulfonamide): This is often the most persistent impurity, arising from incomplete hydrolysis of the acetyl protecting group.[1] Its polarity and solubility can be very similar to the final product, making separation challenging.

  • Unreacted Starting Materials: Residual starting materials from any of the synthetic steps can be present.

  • Regioisomers: While the para-substituted product is electronically and sterically favored, small amounts of ortho- or meta-isomers from the chlorosulfonation step are possible.

  • Salts and Reagents: Inorganic salts from neutralization steps (e.g., NaCl, (NH₄)₂SO₄) and residual acids or bases.

Q2: What is the most effective initial purification strategy?

For most applications, a two-pronged approach is highly effective:

  • Acid-Base Extraction: This technique leverages the basicity of the primary amino group in your target compound to separate it from neutral impurities like the N-acetylated precursor.

  • Recrystallization: This is the gold standard for purifying crystalline solids like sulfonamides.[2] It is excellent for removing trace impurities and achieving high crystalline purity. A common and effective solvent system is an isopropanol-water or ethanol-water mixture.[3]

Q3: My purified product shows a depressed melting point and complex NMR signals. What does this suggest?

A broad or depressed melting point is a classic indicator of impurity. Similarly, unexpected or broadened peaks in an NMR spectrum point to the presence of contaminants. The most likely culprits are the N-acetylated precursor or residual solvents from the purification process. Rigorous drying under vacuum is essential to remove solvents, while persistent chemical impurities may require one of the more advanced troubleshooting steps outlined below.

Detailed Troubleshooting Guide

This section addresses specific experimental challenges in a Q&A format, explaining the underlying chemistry and providing actionable solutions.

Problem 1: My compound is "oiling out" instead of forming crystals during recrystallization.

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as a sticky, viscous liquid (an oil) rather than solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" is a common issue in crystallization that occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of impurities is so high that it creates a low-melting eutectic mixture.[3] Essentially, the compound "melts" in the solvent instead of crystallizing.

    Causality & Solutions:

    • High Impurity Concentration: A high level of impurities can significantly depress the melting point of the mixture.

      • Solution: First, attempt a bulk purification via acid-base extraction to remove the majority of neutral byproducts before proceeding to recrystallization.

    • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the compound may be excessively soluble.

      • Solution: Switch to a lower-boiling point solvent or employ a solvent/anti-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent like hot ethanol, then slowly add a miscible "anti-solvent" like water or hexane in which the compound is insoluble until the solution becomes cloudy (turbid).[4] This controlled decrease in solubility promotes gradual crystal growth.

    • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.

      • Solution: Allow the solution to cool to room temperature slowly on the benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[3]

    • Induce Crystallization: If the solution remains supersaturated, you may need to initiate crystal formation.

      • Solution: Scratch the inside of the flask at the solution's surface with a glass rod or add a single "seed" crystal from a previous successful batch.[3][4]

Problem 2: My final yield after recrystallization is very low.

  • Question: I'm getting beautiful crystals, but my recovery is less than 50%. How can I improve the yield without sacrificing purity?

  • Answer: Significant product loss during recrystallization is typically due to one of three factors: using an excessive volume of solvent, incomplete precipitation, or premature crystallization during filtration.

    Causality & Solutions:

    • Excess Solvent: The most common error is using too much hot solvent to dissolve the crude material. Since no solute is completely insoluble, a larger volume of solvent will retain more of your product in the cold mother liquor.

      • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the compound. Add the solvent in small portions to the boiling mixture until the last of the solid just disappears.[4]

    • Incomplete Cooling: The solubility of your compound, while reduced, is not zero at room temperature.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[3]

    • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities (like dust or charcoal), the product can crystallize in the funnel as the solution cools.

      • Solution: Use a pre-warmed funnel and filter paper, and perform the filtration step as quickly as possible to prevent cooling.[3]

Problem 3: The N-acetylated precursor is still present after recrystallization.

  • Question: My NMR analysis confirms that the N-acetylated precursor (4-(2-acetylaminoethyl)-N-methylbenzenesulfonamide) remains in my final product. How can I remove this specific impurity?

  • Answer: This is a frequent challenge because the acetylated precursor has similar polarity and solubility to your desired product. A simple recrystallization may not be sufficient. The most robust solution is to exploit the key chemical difference between the two compounds: the presence of a basic primary amine in your product versus a neutral amide in the impurity.

    Solution: Acid-Base Extraction Workflow This method selectively isolates your basic product from neutral or acidic impurities.

    • Dissolve the impure solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic 4-(2-aminoethyl)-N-methylbenzenesulfonamide will react to form its hydrochloride salt and move into the aqueous layer. The neutral N-acetylated impurity will remain in the organic layer.

    • Separate the layers. The organic layer containing the impurity can be discarded.

    • Wash the acidic aqueous layer with a fresh portion of the organic solvent to remove any trapped impurities.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) to the aqueous layer with stirring until the solution is basic (pH > 10). Your pure product will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly under vacuum.

    This purified material can then be recrystallized to achieve high crystalline quality.

Problem 4: My product is a fine, amorphous powder instead of distinct crystals.

  • Question: After purification, my product is a fluffy, amorphous powder. How can I obtain a more crystalline form?

  • Answer: Amorphous solids often result from very rapid precipitation (crashing out) of a compound from solution. While chemically pure, they can have poor handling characteristics and may be less stable. Polymorphism, the ability of a compound to exist in multiple crystal forms, is also a known phenomenon in sulfonamides.[5]

    Solution: Controlling Crystal Growth To obtain a crystalline product, you must slow down the precipitation process.

    • Slow Cooling: As mentioned, avoid rapid cooling in an ice bath. Allow the solution to reach room temperature gradually.

    • Solvent/Anti-Solvent System: This method, described in Problem 1, is excellent for promoting slow, ordered crystal growth.[4]

    • Solvent Selection: The choice of solvent can directly influence which crystalline form (polymorph) is favored. Experiment with different solvent systems (e.g., ethanol, methanol, acetone, or mixtures with water) to find conditions that yield the desired crystal habit.

Workflow & Troubleshooting Diagrams

The following diagrams outline a logical workflow for purification and for troubleshooting common recrystallization issues.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction High level of neutral impurities (e.g., N-acetyl) Recrystallization Recrystallization Crude->Recrystallization Low level of impurities Extraction->Recrystallization Isolate basic product Analysis Purity Analysis (NMR, MP, LCMS) Recrystallization->Analysis Pure Pure Crystalline Product Analysis->Pure Purity ≥ 98% Impure Impure Product Analysis->Impure Purity < 98% Impure->Extraction Re-purify RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Solutions: - Add more solvent - Cool slower - Change solvent system - Use seed crystal Problem->OilingOut Yes, oiling LowYield Low Yield Solutions: - Use minimum hot solvent - Ensure complete cooling (ice bath) - Pre-heat filtration funnel Problem->LowYield Yes, low yield NoCrystals No Crystals Form Solutions: - Scratch flask inner wall - Add seed crystal - Reduce solvent volume Problem->NoCrystals Yes, no crystals Success Crystals Form Successfully Problem->Success No

Caption: Troubleshooting common issues in sulfonamide recrystallization.

Experimental Protocols

Protocol 1: High-Purity Recrystallization (Isopropanol/Water System)

This protocol is ideal for purifying the product after an initial acid-base extraction or if the crude material is already relatively clean.

  • Dissolution: Place the crude 4-(2-aminoethyl)-N-methylbenzenesulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 70% aqueous isopropanol.

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot 70% isopropanol until the solid just dissolves completely. Note: Avoid adding a large excess of solvent to ensure high recovery. [3]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation. [4]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., 30% isopropanol in water) to rinse away the residual mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Acid-Base Extraction

This protocol is designed to remove neutral impurities, such as the N-acetylated precursor, from the basic final product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean Erlenmeyer flask. This layer contains your product as the hydrochloride salt. The organic layer contains the neutral impurities and can be discarded.

  • Re-extraction: To ensure complete recovery, extract the organic layer once more with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) dropwise with constant stirring until the solution becomes strongly basic (check with pH paper, target pH > 10). The free base of your product will precipitate as a solid.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. The material is now ready for use or can be further purified by recrystallization (Protocol 1).

Summary of Purification Parameters

Purification MethodKey ParametersExpected Outcome/Troubleshooting Tip
Single-Solvent Recrystallization Solvent: Isopropanol/Water, Ethanol/Water [3]Procedure: Dissolve in minimum hot solvent, cool slowly.Effective for removing less soluble/more soluble impurities. If "oiling out" occurs, add more solvent or switch to a solvent/anti-solvent system. [4]
Solvent/Anti-Solvent Recrystallization Solvent: e.g., Ethanol Anti-solvent: e.g., Water, HexaneGood for compounds that are too soluble in common solvents. Add anti-solvent dropwise until turbidity appears. [4]
Acid-Base Extraction Aqueous Phase: ~1M HCl Organic Phase: e.g., Dichloromethane, Ethyl Acetate Base: ~2M NaOHHighly effective for separating the basic desired product from neutral (N-acetyl precursor) or acidic byproducts.
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Dichloromethane/Methanol gradientUse as a final polishing step if high-purity material is required and other methods fail. Can be lower yielding. [6][7]

References

  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. PubMed.
  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd.
  • Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka.
  • Wikipedia. (n.d.). Sulfonamide. Wikipedia.
  • ResearchGate. (n.d.). Crystallization and Transitions of Sulfamerazine Polymorphs. ResearchGate.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides. Google Patents.
  • Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • Liu, X., et al. (2022). Metal-free introduction of primary sulfonamide into electron-rich aromatics. PMC.

Sources

Technical Support Center: Optimizing Storage for Hygroscopic Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Hygroscopic Management of Sulfonamide Sodium Salts (e.g., Sulfadiazine Na, Sulfamethoxazole Na)

Introduction: Why is my salt turning into a liquid?

Welcome. If you are reading this, you are likely staring at a vial of what used to be a crystalline white powder (Sulfadiazine Sodium or similar) that has transformed into a sticky paste or a yellowed liquid.

You are fighting Deliquescence .

Sulfonamides in their free acid form are relatively stable but poorly soluble.[1] To make them bioavailable or soluble in assays, we convert them to sodium salts. This modification introduces a critical trade-off: extreme hygroscopicity .[1] The sodium ion creates a high lattice energy that, paradoxically, avidly attracts water molecules to lower the system's free energy. Once the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the crystal lattice collapses, and the salt dissolves in its own absorbed moisture.[2]

This guide is not just about keeping things dry; it is about maintaining the thermodynamic stability of your reagent.

Module 1: Critical Intervention (Troubleshooting)
Q: My Sulfadiazine Sodium has clumped. Can I dry it in an oven?

Short Answer: Proceed with extreme caution. Standard ovens often cause chemical degradation before physical drying is achieved.[1]

The Scientific Reality: Sulfonamide salts are thermally liable.[1][3][4] While the melting points are high (>200°C), the presence of moisture lowers the activation energy for hydrolysis (cleavage of the S-N bond) and oxidation (discoloration). Heating a wet paste creates a "hydrothermal reactor" inside your vial.[1]

Correct Protocol: Vacuum Desiccation Rescue Instead of heat, use negative pressure to lower the boiling point of water.

  • Transfer: If possible, move the clumps to a wide-mouth weighing boat to maximize surface area.

  • Desiccant Bed: Place the boat in a vacuum desiccator containing fresh Phosphorus Pentoxide (

    
    ) or High-Capacity Silica Gel.[1]
    
  • Vacuum: Apply a vacuum (approx.[1] 0.1 mbar) at room temperature (20-25°C) .

  • Duration: Run for 12-24 hours.

  • Verification: Check weight loss. If the powder flows freely, it is physically rescued.

    • Self-Validating Step: Perform a quick HPLC check.[1] If purity has dropped by >2%, discard the lot. The "clump" phase may have already facilitated hydrolysis.[1]

Q: The powder has turned yellow. Is it still usable?

Short Answer: No. Yellowing indicates oxidative degradation or the formation of the sulfanilic acid cleavage product.

The Mechanism: Sulfonamides degrade via the cleavage of the sulfonamide bridge (


).[5]
  • Moisture Uptake: The salt absorbs water.[1][2][6]

  • pH Shift: Sodium sulfonamide solutions are alkaline (pH 9-10).[1] However, atmospheric

    
     absorbs into this wet layer, forming carbonic acid and lowering the local pH.
    
  • Precipitation: As pH drops, the salt converts back to the insoluble free acid (precipitate) or hydrolyzes into sulfanilic acid (often colored) and the corresponding heterocycle (e.g., pyrimidine).

Action: Discard immediately. The degradation products can inhibit bacterial growth via different mechanisms or be cytotoxic in cell culture, confounding your experimental data.

Module 2: The Deliquescence Cascade (Visualization)

Understanding the pathway of failure is the key to prevention. The diagram below illustrates how a breach in humidity control leads to irreversible chemical loss.

DeliquescenceCascade cluster_degradation Chemical Degradation Phase DrySalt Dry Sulfonamide Salt (Crystalline) Adsorption Surface Adsorption (RH > CRH) DrySalt->Adsorption Exposure to Moisture Condensation Capillary Condensation (Liquid Bridge Formation) Adsorption->Condensation Water Layer Thickens Deliquescence Deliquescence (Lattice Collapse) Condensation->Deliquescence Dissolution MobilePhase Formation of Saturated Micro-Solution Deliquescence->MobilePhase CO2 CO2 Absorption (pH Drop) MobilePhase->CO2 Atmospheric Interaction Hydrolysis S-N Bond Cleavage (Sulfanilic Acid Formation) MobilePhase->Hydrolysis Direct Hydrolysis CO2->Hydrolysis Acid-Catalyzed Pathway

Caption: Figure 1.[1][7] The thermodynamic cascade from moisture adsorption to chemical hydrolysis in sulfonamide salts.

Module 3: Strategic Storage & Packaging
Q: What is the best container closure system?

Short Answer: Glass vials with Teflon-lined screw caps, secondary containment with desiccants, and Parafilm is insufficient for long-term storage.

The "Senior Scientist" Protocol: You must create a System of Barriers .

LayerMaterial RecommendationMechanism of Action
Primary Amber Glass (Type I)Blocks UV light (prevents photolysis); Glass is impermeable to moisture.[1]
Closure Polypropylene cap with PTFE/Silicone Septum PTFE provides chemical resistance; Silicone ensures a re-sealable, airtight compression seal.[1]
Secondary Heat-Sealed Aluminum Foil BagThe Critical Layer. Aluminum has a Water Vapor Transmission Rate (WVTR) of effectively zero.
Desiccant Molecular Sieve (4Å)Crucial: Do NOT use acidic silica gel if direct contact is possible.[1] Molecular sieves are more aggressive at low RH.[1]
Q: How do I handle weighing without the powder getting sticky?

Short Answer: Control the environment, not just the sample.

The "Dry-Aliquot" Workflow:

  • Equilibration: Allow the stored bottle to reach room temperature before opening. Opening a cold bottle (

    
    ) in a warm lab (
    
    
    
    ) causes immediate condensation on the powder.
  • The Glove Box Alternative: If a nitrogen glove box is unavailable, use a "Dry Bag" setup :

    • Place the balance, spatula, and source bottle inside a large, clear plastic bag.

    • Purge the bag with a stream of dry Nitrogen or Argon for 2 minutes.

    • Seal loosely and work with hands inside (or through makeshift ports).[1]

  • Single-Use Aliquots: Upon first receipt of the bulk material, divide the entire lot into single-use aliquots (e.g., Eppendorf tubes sealed with Parafilm) inside a controlled environment. Store these aliquots in the secondary aluminum barrier.

    • Benefit: You only expose one aliquot to moisture at a time, preserving the bulk stock.

Module 4: Decision Matrix for Storage

Use this logic flow to determine the storage requirements based on your experimental timeline.

StorageLogic Start New Sulfonamide Salt Received Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Immediate Use LongTerm > 1 Month Duration->LongTerm Stockpile ActionShort Store at 4°C Desiccator Cabinet (Silica Gel OK) ShortTerm->ActionShort Aliquot Create Single-Use Aliquots immediately LongTerm->Aliquot ActionLong Store at -20°C Heat-Sealed Foil Bag Molecular Sieves Aliquot->ActionLong

Caption: Figure 2. Decision matrix for storage conditions based on usage frequency.

References & Authoritative Grounding
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][8] (Defines the standard for stability testing and humidity controls).

  • United States Pharmacopeia (USP). General Chapter <670> Auxiliary Packaging Components.[1][9][10] (Standards for desiccants and moisture barriers).[1][8]

  • Nugrahani, I., et al. "Hydrate transformation of sodium sulfacetamide and neomycin sulphate." ResearchGate.[1][3][11] (Detailed analysis of hydration kinetics in sulfonamide salts).

  • BenchChem. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides."[1][3] (Mechanisms of hydrolysis and pH dependence).

  • Martinez, F., et al. "Aqueous solubility of sodium sulfadiazine...". Journal of Solution Chemistry. (Thermodynamic data on solubility and temperature dependence).

Sources

resolving HPLC peak tailing for aminoethyl sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Resolution of Peak Tailing & Band Broadening Target Analytes: Aminoethyl Sulfonamides (e.g.,


)
Executive Summary

Aminoethyl sulfonamides present a unique "double-edged" chromatographic challenge. They possess a basic amine tail (


) and a weakly acidic sulfonamide moiety (

).

The Core Issue: Peak tailing in this class is rarely due to the sulfonamide group itself. It is almost exclusively caused by the aminoethyl group acting as a cation at typical HPLC pH levels (pH 2–7), leading to secondary ion-exchange interactions with residual silanols on the stationary phase.

This guide provides three validated protocols to resolve this, moving from modern hybrid-particle solutions to traditional mobile phase modifiers.

Module 1: The Mechanism of Failure

Why does my peak look like a shark fin?

To fix the problem, you must visualize the invisible interaction occurring inside your column.

The Silanol Trap (Diagnostic Diagram)

Standard silica columns possess residual silanol groups (


). Above pH 3.5, these deprotonate to form anions (

). Your aminoethyl compound, being basic, is protonated (

) in this same range. The result is a "drag" effect where the analyte sticks to the silica surface rather than partitioning smoothly into the C18 phase.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (pH 3-7) Silica Silica Support Silanol Ionized Silanol (Si-O⁻) Amine Protonated Amine (R-NH₃⁺) Silanol->Amine Secondary Interaction (Peak Tailing) C18 C18 Ligand (Hydrophobic Interaction) Sulfonamide Sulfonamide Group (Neutral) C18->Sulfonamide Primary Retention (Good Peak Shape) Result Result: Non-Gaussian Distribution (Tailing Factor > 1.5) Amine->Result

Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes.

Module 2: Validated Resolution Protocols
Protocol A: The "High pH" Strategy (Recommended for MS)

Best for: LC-MS/MS, Hybrid Columns, Maximum Sensitivity.

Modern Hybrid (BEH/Ethylene-Bridged) columns are stable up to pH 12. By raising the pH above the amine's


, you neutralize the molecule.
  • Mechanism: At pH 10.5, the aminoethyl group is deprotonated (

    
    ). Neutral amines do not interact with silanols.
    
  • Column Requirement: MUST use High-pH stable columns (e.g., Waters XBridge/BEH, Phenomenex Gemini/Kinetex EVO). Do not use standard silica. [1]

Step-by-Step:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 5-95% B.

  • Observation: Tailing factor often drops from >2.0 to <1.1. Retention may increase due to the neutral molecule being more hydrophobic.[2]

Protocol B: The "Chaotropic" Strategy (UV Detection)

Best for: Standard Silica Columns, UV detection, Difficult Separations.

If you cannot use high pH, use chaotropic salts. These anions disrupt the solvation shell of the basic amine and form weak ion pairs, effectively "masking" the positive charge from silanols.

Step-by-Step:

  • Mobile Phase A: 20-50 mM Sodium Perchlorate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ) in water (pH ~3.0).
  • Mobile Phase B: Acetonitrile.

  • Warning: Perchlorates are explosive with organic solvents if dried.

    
     is a safer alternative. Not recommended for MS  (source contamination).[3]
    
Protocol C: The "TFA" Reset (Traditional)

Best for: Quick fixes, UV-only work.

Trifluoroacetic Acid (TFA) is a strong ion-pairing agent. It saturates the silanols and pairs with the amine.

  • Concentration: 0.05% to 0.1% v/v TFA in both Mobile Phase A and B.

  • Trade-off: Drastic suppression of MS signal (up to 90% loss).

Module 3: Comparative Data & Selection

Table 1: Mobile Phase Modifier Impact on Aminoethyl Sulfonamides

ModifierpH RangeMechanismTailing Factor (

)
MS CompatibilityNotes
Formic Acid (0.1%) 2.7Weak Acid1.8 - 2.5 (Poor)ExcellentOften fails for strong bases due to weak silanol suppression.
TFA (0.1%) 2.0Ion Pairing1.0 - 1.2 (Excellent)PoorSignal suppression in MS; "Memory effect" in system.
Ammonium Bicarb 10.5Deprotonation1.0 - 1.3 (Excellent)GoodRequires Hybrid Column. Changes selectivity significantly.
Chaotropic (

)
3.0Chaos/Masking1.1 - 1.3 (Good)NoneNon-volatile salts will clog MS source. UV only.
Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose persistent issues.

TroubleshootingTree cluster_HighPH High pH Route cluster_LowPH Low pH Route Start Problem: Tailing Peak (As > 1.5) CheckCol Is Column High-pH Stable? (Hybrid/Polymer) Start->CheckCol YesHigh Yes CheckCol->YesHigh NoHigh No (Standard Silica) CheckCol->NoHigh ActionHigh Switch to pH 10.5 (NH4OH / Bicarb) YesHigh->ActionHigh CheckMS Is MS Detection Required? NoHigh->CheckMS MS_Yes Yes (MS) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No Action_MS 1. Use Formic Acid + 20mM Ammonium Formate (Increase Ionic Strength) 2. Switch to HILIC Mode MS_Yes->Action_MS Action_UV 1. Add 0.1% TFA 2. Use Chaotropic Salt (KPF6) MS_No->Action_UV

Figure 2: Decision matrix for resolving peak tailing based on hardware and detection limits.

Frequently Asked Questions (FAQs)

Q: I switched from TFA to Formic Acid for LC-MS, and now my sulfonamide peak tails badly. Why? A: TFA is a strong ion-pairing agent that masks silanols. Formic acid is too weak to effectively suppress silanol ionization or form tight ion pairs with the aminoethyl group.

  • Fix: If you must use Formic Acid, add Ammonium Formate (10-20mM) to the mobile phase. The increased ionic strength helps suppress the cation-exchange interaction, though it won't be as effective as TFA [1].

Q: Can I use the High pH method (Protocol A) on my standard C18 column? A: Absolutely not. Standard silica dissolves rapidly above pH 7.5-8.0. You will strip the stationary phase, resulting in a void (double peaks) and column death within hours. You must use a column designated as "Hybrid," "Bidentate," or "High pH Stable" [2].

Q: Will the sulfonamide group ionize at High pH? A: Yes. The sulfonamide nitrogen (


) has a 

around 10. At pH 10.5, it will be partially or fully negatively charged.
  • Impact: The molecule becomes an anion (or zwitterion if the amine is not fully neutral). While the tailing (caused by the amine-silanol interaction) disappears, the retention time might shift because anions are generally less retained on C18 than neutrals. However, the elimination of the silanol "drag" usually results in a much sharper, quantifiable peak [3].

Q: What is the "Memory Effect" with TFA? A: TFA binds strongly to the C18 phase. If you run a method with TFA and then switch to a non-TFA method (e.g., for MS sensitivity), residual TFA can leach off the column for days, continuing to suppress your MS signal. Dedicate specific columns to TFA use.

References
  • McCalley, D. V. (2017). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Phenomenex Technical Notes. (2024). High pH Applications on Silica-Based Columns: Hybrid Technology.

  • Chromatography Today. (2022). HPLC Diagnostic Skills II – Tailing Peaks and Silanol Interactions.

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds.

Sources

troubleshooting N-alkylation selectivity in benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Benzenesulfonamides

Welcome to the technical support center for benzenesulfonamide N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively introducing alkyl groups onto sulfonamide nitrogen. N-alkylated sulfonamides are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics.[1][2][3] However, their synthesis is often plagued by selectivity challenges.

This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: My N-alkylation of a primary benzenesulfonamide yields a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?

A1: The Challenge of Over-Alkylation

This is a classic selectivity problem rooted in the electronics of the sulfonamide functional group. After the first alkylation, the resulting secondary sulfonamide is often more nucleophilic (or has a lower pKa) than the starting primary sulfonamide, making it more reactive towards a second alkylation event. To favor mono-alkylation, you must control the relative rates of the first and second alkylation steps.

Causality & Strategic Solutions:

  • Stoichiometry Control: The most straightforward approach is to limit the amount of the alkylating agent. Using a slight excess of the primary sulfonamide (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent can effectively consume the electrophile before significant di-alkylation occurs.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise via a syringe pump to a solution of the deprotonated sulfonamide can maintain a low instantaneous concentration of the electrophile. This strategy favors reaction with the more abundant primary sulfonamide anion over the less concentrated, newly formed secondary sulfonamide anion.

  • Choice of Base and Solvent:

    • Sterically Hindered Bases: Using a bulky base like potassium tert-butoxide (KOtBu) can create a sterically crowded environment around the nitrogen, which may disfavor the second alkylation of the more substituted secondary sulfonamide.

    • Weak Bases: A weaker base (e.g., K₂CO₃) results in a lower equilibrium concentration of the highly reactive sulfonamide anion. This can temper the overall reactivity and improve control, especially when paired with slow addition of the alkylating agent.

  • Alternative Methodologies: For substrates prone to over-alkylation, consider methods that proceed via different mechanisms. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology, which uses alcohols as alkylating agents with transition metal catalysts (e.g., Mn, Ru, Ir), has shown excellent efficacy for mono-N-alkylation.[1][4][5][6] This method avoids the use of highly reactive alkyl halides.[1]

Summary of Strategies to Favor Mono-Alkylation:

StrategyPrincipleKey ParametersTypical Outcome
Sulfonamide Excess Competitive Kinetics1.1-1.5 eq. of sulfonamideIncreased mono:di ratio
Slow Addition Low Electrophile Conc.Syringe pump addition over 1-4hSuppresses second alkylation
Base Selection Steric/Reactivity ControlKOtBu, K₂CO₃Can improve selectivity
Borrowing Hydrogen Alternative MechanismMn, Ru, or Ir catalyst with alcoholHigh selectivity for mono-alkylation[1][6]
Q2: I am observing significant O-alkylation alongside the desired N-alkylation. What factors control N- vs. O-selectivity, and how can I favor N-alkylation?

A2: The Ambident Nucleophile Problem

The deprotonated sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms. The selectivity of alkylation (N vs. O) is a classic example of Hard and Soft Acid-Base (HSAB) theory and is heavily influenced by the reaction conditions.

  • Nitrogen Center: Considered a "soft" nucleophile.

  • Oxygen Center: Considered a "hard" nucleophile.

The outcome depends on the nature of the electrophile, the solvent, and the counter-ion of the base.

Causality & Strategic Solutions:

  • Solvent Choice: This is often the most critical factor.

    • Polar Aprotic Solvents (DMF, DMSO, THF): These solvents are highly recommended. They solvate the cation (e.g., K⁺, Na⁺, Cs⁺) effectively, leaving a "naked," highly reactive, and soft sulfonamide anion. This environment strongly favors alkylation at the softer nitrogen center.[7]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided for this transformation. They can form hydrogen bonds with the nitrogen lone pair, decreasing its nucleophilicity and promoting O-alkylation.

  • Counter-ion Effect: The choice of base matters beyond its strength.

    • Large, Soft Cations (Cs⁺, K⁺): Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often superior. The large, soft cations associate less tightly with the hard oxygen, leaving the nitrogen more available for attack.

    • Small, Hard Cations (Li⁺, Na⁺): Bases like lithium hydride or sodium hydride can lead to tighter ion-pairing between the cation and the oxygen atoms, which can sometimes increase the proportion of O-alkylation.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique to ensure high N-selectivity. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), ferries the sulfonamide anion from a solid or aqueous basic phase into an organic phase where the alkylating agent resides.[8][9][10] The large, soft quaternary ammonium cation ("quat") effectively shields the oxygen atoms, leaving the nitrogen as the primary site for nucleophilic attack.[11] This method often uses inexpensive bases like NaOH or K₂CO₃ and greener solvents.[11]

Troubleshooting Workflow: N- vs. O-Alkylation

G start Problem: Significant O-Alkylation q1 What is your solvent? start->q1 protic Protic (e.g., EtOH, H2O) q1->protic Path A aprotic Aprotic (e.g., DMF, THF) q1->aprotic Path B sol_change Action: Switch to a polar aprotic solvent like DMF or THF. protic->sol_change q2 What is your base's counter-ion? aprotic->q2 sol_change->q2 hard_ion Hard (Li+, Na+) q2->hard_ion Path C soft_ion Soft (K+, Cs+) q2->soft_ion Path D base_change Action: Switch to a base with a softer counter-ion like K2CO3 or Cs2CO3. hard_ion->base_change consider_ptc Advanced Strategy: Implement Phase-Transfer Catalysis (PTC) with TBAB. soft_ion->consider_ptc base_change->consider_ptc

Caption: Decision tree for troubleshooting O-alkylation.

Q3: My sulfonamide is unreactive towards my alkyl halide under standard conditions. What can I do to promote the reaction?

A3: Overcoming Low Reactivity

Low reactivity can stem from several factors: a weakly nucleophilic sulfonamide, a poorly reactive alkylating agent, or suboptimal reaction conditions.

Causality & Strategic Solutions:

  • Increase Electrophile Reactivity: The leaving group on the alkylating agent is critical. The general reactivity order is: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride . If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Alternatively, using alkyl triflates or tosylates provides an even more reactive electrophile.

  • Increase Temperature: Many N-alkylations require elevated temperatures (e.g., 80-120 °C) to proceed at a practical rate, especially with less reactive substrates. Ensure your reaction is heated sufficiently.

  • Stronger Base / Anhydrous Conditions: If a weak base like K₂CO₃ is insufficient, moving to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will ensure complete deprotonation of the sulfonamide, maximizing the concentration of the active nucleophile. When using strong, water-sensitive bases, ensure your solvent and glassware are scrupulously dry.

  • Alternative Activation Methods:

    • Mitsunobu Reaction: This is a powerful method for alkylating sulfonamides with primary or secondary alcohols.[12][13][14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[14] The reaction generally proceeds under mild conditions with inversion of stereochemistry at the alcohol carbon.[14] However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[14]

    • Alkylation with Trichloroacetimidates: Alcohols can be converted to trichloroacetimidates, which are excellent alkylating agents for sulfonamides under thermal or acid-catalyzed conditions.[2] This method is particularly effective for installing groups that can stabilize a carbocation, such as benzylic groups.[2]

Protocol: General Procedure for N-Alkylation using Phase-Transfer Catalysis

This protocol is a robust starting point for achieving high N-selectivity.

Materials:

  • Benzenesulfonamide (1.0 eq)

  • Alkyl Bromide or Iodide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene or THF (Anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzenesulfonamide, potassium carbonate, and tetrabutylammonium bromide.

  • Add the anhydrous solvent (e.g., Toluene) to the flask.

  • Begin vigorous stirring to create a fine suspension.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting sulfonamide is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Q4: I am attempting a Mitsunobu reaction for N-alkylation, but my yields are low and purification is difficult. How can I optimize this process?

A4: Fine-Tuning the Mitsunobu Reaction

The Mitsunobu reaction is sensitive to several parameters. Low yields often point to issues with reagent stoichiometry, order of addition, or moisture.[12][15][16] Purification challenges arise from the stoichiometric byproducts.

Causality & Strategic Solutions:

  • Reagent Quality and Stoichiometry: Use high-purity PPh₃ and DEAD/DIAD. They can degrade on storage. Typically, 1.2 to 1.5 equivalents of both the phosphine and the azodicarboxylate are used.

  • Order of Addition is Critical: The generally accepted and most reliable method is to pre-mix the sulfonamide, alcohol, and PPh₃ in an anhydrous solvent (like THF) and cool the solution (typically to 0 °C). The DEAD or DIAD is then added dropwise.[14] Adding the reagents in a different order can lead to side reactions and lower yields.

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can consume the activated intermediates. Ensure all reagents, solvents, and glassware are dry. Using molecular sieves can be beneficial.[15]

  • Managing Byproducts:

    • Triphenylphosphine Oxide (TPPO): This is notoriously difficult to remove via standard chromatography. One strategy is to convert it to a water-soluble phosphonium salt after the reaction is complete. Alternatively, using polymer-supported PPh₃ allows for simple filtration to remove the byproduct.

    • Hydrazine Dicarboxylate: This byproduct can sometimes be removed by an acidic wash during the workup.

  • Alternative Reagents: If standard conditions fail, consider alternative Mitsunobu reagents. Using tributylphosphine (PBu₃) can sometimes improve results, and its oxide is often easier to remove than TPPO. Newer, catalytic versions of the Mitsunobu reaction are also being developed to minimize waste.[15]

Mitsunobu Reaction Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification dry 1. Dry Glassware & Reagents mix 2. Combine Sulfonamide, Alcohol, & PPh3 in THF dry->mix cool 3. Cool Mixture to 0 °C mix->cool add_dead 4. Add DEAD/DIAD Dropwise cool->add_dead warm 5. Allow to Warm to Room Temperature add_dead->warm monitor 6. Monitor by TLC/LC-MS warm->monitor quench 7. Quench Reaction monitor->quench extract 8. Aqueous Workup quench->extract purify 9. Chromatography (Address Byproducts) extract->purify

Caption: Step-by-step workflow for a successful Mitsunobu reaction.

References

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using...
  • N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. ChemCatChem. [Link]

  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]

  • N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. [Link]

  • Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. PMC. [Link]

  • Alkylation of Amines under Mitsunobu Conditions. Synfacts. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • N-Alkylation of sulfonamides a. ResearchGate. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link]

  • Theoretical and Experimental Investigations of N‐ and O‐Alkylated Sulfonamides. ResearchGate. [Link]

  • N‐alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3. ResearchGate. [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. PMC. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Taylor & Francis Online. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PMC. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methylbenzenesulfonamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the C-N cross-coupling of secondary sulfonamides. N-methylbenzenesulfonamide presents a unique "dual-handicap" in cross-coupling reactions: the electron-withdrawing sulfonyl group severely dampens the nucleophilicity of the nitrogen atom, while the N-methyl group introduces significant steric bulk that clashes with transition metal catalysts.

This guide provides causality-driven troubleshooting, quantitative ligand data, and a self-validating protocol to help you overcome these thermodynamic and kinetic barriers.

Core Diagnostic Workflow

Workflow N1 Sterically Hindered N-methylbenzenesulfonamide N2 Aryl Chloride Partner? N1->N2 N3 Use Ni-Catalysis (e.g., (L)NiCl(o-tol) + PhPAd-DalPhos) N2->N3 Yes N4 Aryl Bromide/Triflate Partner? N2->N4 No N8 Successful C-N Bond Formation N3->N8 N5 Pd-Catalysis Evaluate Ligand Bulk N4->N5 Yes N6 JackiePhos or tBuBrettPhos (Lowers binding energy barrier) N5->N6 N7 Base Selection (Cs2CO3 for sensitive, NaOtBu for robust) N6->N7 N7->N8

Diagnostic workflow for overcoming steric hindrance in secondary sulfonamide C-N coupling.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig coupling of N-methylbenzenesulfonamide with an ortho-substituted aryl bromide is stuck at <10% conversion. What is the primary cause? A1: The failure is rooted in the transmetalation/amine-binding step of the catalytic cycle. The N-methyl group introduces significant steric bulk, which clashes with the ancillary ligands on the palladium center. This prevents the formation of the Pd(II)-amide intermediate when using first-generation ligands (like PPh3) or standard bidentate ligands (like BINAP)[1]. To overcome this, you must switch to a dialkylbiaryl phosphine ligand designed to create a highly electrophilic, yet less sterically demanding Pd(II) reactive pocket.

Q2: Which specific ligand systems are best suited for sterically hindered secondary sulfonamides? A2: JackiePhos and tBuBrettPhos are the optimal choices. Causality: Computational and experimental studies demonstrate that these specific ligands lower the activation energy barrier required for bulky secondary acyclic amides and sulfonamides to bind to the metal center[2]. (See the quantitative data table below for exact energy barrier comparisons).

Q3: My substrate decomposes when I use NaOtBu. What base should I use, and why? A3: Secondary sulfonamides have a pKa of ~11-12, making them significantly more acidic than aliphatic amines. Therefore, ultra-strong bases like NaOtBu (pKaH ~19) are often overkill and can lead to the decomposition of base-sensitive functional groups[3]. Instead, use Cs2CO3 . Causality: While Cs2CO3 is a milder base, the large, polarizable cesium cation enhances the solubility of the deprotonated sulfonamide anion in non-polar solvents (like toluene), facilitating efficient coupling without degrading the substrate.

Q4: Can I couple N-methylbenzenesulfonamide with unreactive aryl chlorides? A4: Yes, but Palladium is often not the best choice here. For inexpensive but notoriously unreactive (hetero)aryl chlorides, transitioning to Nickel catalysis is highly recommended. Recent protocols utilizing air-stable (L)NiCl(o-tol) pre-catalysts paired with bisphosphine ligands like PhPAd-DalPhos have demonstrated unprecedented efficacy for sulfonamide C-N cross-coupling, bypassing the limitations of Pd-systems[4].

Quantitative Data: Ligand Efficiency for Secondary Sulfonamide Binding

To select the right ligand, we must look at the thermodynamic energy barriers. The table below summarizes the calculated energy required for the catalytic cycle to proceed through the critical amide-binding step (excluding deprotonation/reductive elimination)[2].

LigandΔG (kcal/mol)Steric AccommodationRecommendation for N-Methylbenzenesulfonamide
JackiePhos 18.2ExcellentHighly Recommended. Lowest energy barrier for bulky secondary sulfonamides.
Ph2BrettPhos 19.8GoodViable alternative if JackiePhos is unavailable.
BrettPhos 23.0ModerateMay require higher temperatures (>110 °C) and longer reaction times.
tBu2BrettPhos 23.5ModerateFunctional, but steric clash begins to impede kinetics.
Xantphos 32.0PoorNot Recommended. High energy barrier prevents effective binding.
Self-Validating Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling N-methylbenzenesulfonamide with an ortho-substituted aryl bromide. Causality-Driven Design: This protocol utilizes JackiePhos to lower the binding barrier and Cs2CO3 to prevent base-mediated degradation. It incorporates visual and analytical checkpoints to ensure the system validates itself at each step.

Step 1: Pre-catalyst Activation (Glovebox Recommended)

  • Action: In an oven-dried Schlenk tube, combine Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and JackiePhos (6 mol%). Add anhydrous toluene (2 mL/mmol).

  • Causality: A slight excess of ligand (6 mol% vs 5 mol% Pd) ensures all active Pd(0) sites are ligated, preventing the precipitation of inactive palladium black.

  • [Self-Validation Checkpoint 1]: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red to a lighter orange/yellow. This color shift visually confirms the reduction and formation of the active L-Pd(0) catalytic species. If the solution remains dark purple, your Pd source or ligand may be degraded by oxygen/moisture.

Step 2: Reagent Addition

  • Action: Add N-methylbenzenesulfonamide (1.2 equiv), the aryl bromide (1.0 equiv), and finely milled anhydrous Cs2CO3 (1.4 equiv).

  • Causality: Milling the Cs2CO3 increases its surface area, maximizing the solid-liquid interfacial deprotonation of the sulfonamide.

Step 3: Reaction Execution & Monitoring

  • Action: Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 12–18 hours.

  • [Self-Validation Checkpoint 2]: After 4 hours, pull a 10 µL aliquot and analyze via TLC or LC-MS.

    • Scenario A: Aryl bromide is consumed, product is formed. (Proceed to Step 4).

    • Scenario B: Aryl bromide is consumed, but NO product is formed. (The cycle has stalled after oxidative addition. Causality: The base is insufficiently milled, or the sulfonamide is too sterically hindered even for JackiePhos. Consider switching to a nonaflate or triflate leaving group[2]).

    • Scenario C: Aryl bromide remains unreacted. (The L-Pd(0) catalyst died. Check solvent anhydrousness).

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

References

1.3, acsgcipr.org 2.2, nih.gov 3. 1, wikipedia.org 4. 4, researchgate.net

Sources

Validation & Comparative

NMR spectrum analysis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

NMR Structural Elucidation of 4-(2-Aminoethyl)-N-methylbenzenesulfonamide: A Comparative Guide

As a Senior Application Scientist, I approach the structural elucidation of functionalized building blocks not just as a routine analytical task, but as a dynamic system of physical chemistry. The compound 4-(2-aminoethyl)-N-methylbenzenesulfonamide presents a unique analytical challenge: it contains two distinct exchangeable proton sites (a primary amine and a secondary sulfonamide), a tightly coupled AA'BB' aromatic system, and overlapping aliphatic multiplets.

This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to determine the optimal workflow for unambiguous structural characterization.

Part 1: Solvent System Comparison (DMSO-d₆ vs. CD₃OD)

The choice of deuterated solvent fundamentally dictates the visibility of labile protons. For sulfonamide derivatives, solvent selection is the most critical variable in the experimental design.

The Causality of Solvent Effects: In DMSO-d₆ , the strong hydrogen-bond accepting nature of the sulfoxide oxygen significantly slows down the chemical exchange rate of labile protons (NH and NH₂) with residual water. This thermodynamic stabilization allows the sulfonamide NH and the primary amine NH₂ to be observed as distinct, quantifiable signals[1]. Crucially, the N-methyl group appears as a doublet due to scalar coupling (


) with the adjacent sulfonamide NH proton[2].

Conversely, in CD₃OD , rapid deuterium exchange occurs. The NH and NH₂ protons are replaced by deuterium, rendering them invisible in the


H NMR spectrum. Consequently, the N-methyl doublet collapses into a sharp singlet[3]. While this simplifies the spectrum, it results in a critical loss of structural validation for the exchangeable sites.
Table 1: Comparative H NMR Chemical Shifts & Multiplicities
Proton EnvironmentMultiplicity (DMSO-d₆)Chemical Shift (DMSO-d₆)Multiplicity (CD₃OD)Chemical Shift (CD₃OD)
Ar-H (ortho to SO₂)d (

= 8.0 Hz)
~7.70 ppmd (

= 8.1 Hz)
~7.75 ppm
Ar-H (ortho to alkyl)d (

= 8.0 Hz)
~7.40 ppmd (

= 8.1 Hz)
~7.45 ppm
SO₂-NH q (

= 5.0 Hz)
~7.30 ppmExchangedN/A
CH₂-NH₂ t (

= 7.0 Hz)
~2.85 ppmt (

= 7.1 Hz)
~2.90 ppm
Ar-CH₂ t (

= 7.0 Hz)
~2.75 ppmt (

= 7.1 Hz)
~2.80 ppm
N-CH₃ d (

= 5.0 Hz)
~2.40 ppms~2.45 ppm
NH₂ br s~1.80 ppmExchangedN/A
Protocol 1: Self-Validating Sample Preparation
  • Massing: Weigh exactly 15 mg of 4-(2-aminoethyl)-N-methylbenzenesulfonamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of the selected deuterated solvent (DMSO-d₆ or CD₃OD, 99.8% D). Vortex for 30 seconds.

  • Transfer: Pipette the homogeneous solution into a standard 5 mm NMR tube.

  • Validation Check: Before running the full acquisition, run a 1-scan dummy spectrum to verify the residual solvent peak integration. In DMSO-d₆, the residual water peak (~3.3 ppm) must not overlap with the target aliphatic signals (~2.7-2.8 ppm). If the water peak is excessively broad, it indicates poor shimming or sample contamination, requiring immediate re-preparation.

Part 2: Field Strength Comparison (400 MHz vs. 600 MHz)

When analyzing the para-substituted benzene ring and the adjacent aliphatic chain, the magnetic field strength directly impacts spectral dispersion (


).

The Causality of Field Dispersion: The aromatic protons form an AA'BB' spin system. At 400 MHz , second-order effects (roofing) are prominent because the chemical shift difference (


) is relatively close to the coupling constant (

). This complicates the extraction of precise

-values. Upgrading to a 600 MHz spectrometer increases the

ratio, pushing the system closer to first-order kinetics and yielding clean, easily integrable doublets. Furthermore, the tightly clustered aliphatic triplets (Ar-CH₂ and CH₂-NH₂) are separated by a wider margin in Hz at 600 MHz, preventing baseline overlap.
Table 2: Spectrometer Performance Metrics
Parameter400 MHz Spectrometer600 MHz Spectrometer
Aliphatic Peak Separation (

)
~40 Hz~60 Hz
Aromatic System Kinetics Strong second-order roofingApproaching first-order
Signal-to-Noise (S/N) Ratio Baseline~1.5x to 2.0x increase
Resolution (Hz/pt) 0.25 Hz/pt0.12 Hz/pt
Protocol 2: Self-Validating 1D H Acquisition
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: 16 scans (ns), 3.0 seconds acquisition time (aq).

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (

    
    ) of the protons, guaranteeing that the integrals of the CH₃ (3H) and CH₂ (2H) groups are quantitatively accurate.
    
  • Validation Check: Assess the full width at half maximum (FWHM) of the residual solvent peak. A FWHM of < 1.0 Hz confirms optimal magnetic field homogeneity (shimming) before proceeding with data extraction.

Part 3: 1D vs. 2D NMR Workflows

Even at 600 MHz, unambiguously assigning the two aliphatic CH₂ groups based solely on 1D


H chemical shifts is prone to error due to their similar electronic environments.

The Causality of 2D HSQC Implementation: A 2D


H-

C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals to their directly attached carbons. The carbon adjacent to the electronegative amine (CH₂-NH₂) will exhibit a distinct

C chemical shift (~41 ppm) compared to the benzylic carbon (Ar-CH₂, ~35 ppm). This heteronuclear correlation acts as an absolute structural verification, breaking the degeneracy of the overlapping proton triplets.

NMR_Workflow Start Sample Prep: 4-(2-aminoethyl)- N-methylbenzenesulfonamide Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Retains NH/NH2) Solvent->DMSO Full Structure CD3OD CD3OD (Exchanges NH/NH2) Solvent->CD3OD Simplify Acq1D 1D 1H NMR Acquisition (400 MHz vs 600 MHz) DMSO->Acq1D CD3OD->Acq1D Eval Signal Resolution Sufficient? Acq1D->Eval Acq2D 2D NMR (HSQC) Resolve CH2 Overlap Eval->Acq2D Overlap Assign Final Peak Assignment & Structural Elucidation Eval->Assign Clear Acq2D->Assign

Figure 1: Logical workflow for the NMR structural elucidation of the sulfonamide derivative.

References

  • Title: A Facile, Environmentally Benign Sulfonamide Synthesis in Water Source: The Royal Society of Chemistry URL:[Link]

  • Title: Synthesis and characterization of some sulfonamide derivatives Source: Research India Publications URL:[Link]

  • Title: ¹H NMR spectrum (400 MHz, DMSO-d₆) of compound 16d Source: ResearchGate URL:[Link]

Sources

LC-MS Identification of 4-(2-Aminoethyl)-N-methylbenzenesulfonamide Impurities: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polarity and Basicity

In pharmaceutical development, identifying low-level impurities of building blocks like 4-(2-aminoethyl)-N-methylbenzenesulfonamide is critical for ensuring drug safety and synthetic efficacy. However, this molecule presents a severe analytical challenge for standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Mechanistically, the molecule possesses two distinct functional groups: a slightly acidic/neutral N-methylbenzenesulfonamide moiety and a highly polar, basic primary amine (2-aminoethyl group, pKa ~9.5). When analyzed using conventional reversed-phase (C18) chromatography, the protonated primary amine interacts strongly with residual, unendcapped silanols on the silica surface (pKa ~4.0)[1].

The Causality of Failure on C18: This secondary electrostatic interaction leads to severe peak tailing. Furthermore, the high polarity of the protonated amine prevents adequate hydrophobic partitioning, causing the compound and its polar impurities to elute near the column void volume. At the void volume, matrix components co-elute, leading to massive ion suppression in the electrospray ionization (ESI) source, rendering trace impurity identification impossible.

Historically, analysts forced retention on C18 columns by adding strong ion-pairing reagents like Trifluoroacetic Acid (TFA). However, TFA forms strong gas-phase ion pairs with positively charged analyte ions, drastically suppressing ESI-MS sensitivity[2]. Therefore, modern LC-MS requires alternative column chemistries that provide retention without MS-suppressing additives.

Comparative Analysis of LC-MS Column Chemistries

To objectively evaluate the best approach for profiling impurities of 4-(2-aminoethyl)-N-methylbenzenesulfonamide, we compared three distinct chromatographic strategies: Conventional C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Quantitative Performance Comparison

The following table summarizes the experimental performance of each column chemistry when analyzing a 10 µg/mL spiked sample of 4-(2-aminoethyl)-N-methylbenzenesulfonamide and its known synthetic impurities.

Column ChemistryRetention Factor (k')Peak Asymmetry (As)MS Signal-to-Noise (S/N)Matrix Effect / Ion Suppression
Conventional C18 (0.1% Formic Acid)0.5 - 1.22.8 - 3.5 (Severe Tailing)< 50High (Co-elution with void)
C18 + 0.1% TFA (Historical)3.0 - 4.51.1 - 1.3 (Good)< 10Severe (Gas-phase ion pairing)
HILIC (Amide/Silica)4.0 - 6.01.2 - 1.5 (Good)> 500Low
Mixed-Mode (RP/Weak Cation-Exchange)5.0 - 8.5 1.0 - 1.1 (Excellent) > 850 Minimal
Why Mixed-Mode Chromatography (MMC) Wins

While HILIC is a viable alternative for polar basic compounds[2], it requires highly organic sample diluents and long column equilibration times. Mixed-Mode Chromatography (MMC) emerges as the superior, self-validating system. MMC stationary phases incorporate both a hydrophobic alkyl chain and an embedded acidic functional group (e.g., a carboxylic acid)[3].

This dual-mechanism allows the hydrophobic benzene ring to be retained via standard reversed-phase partitioning, while the protonated primary amine is retained via weak cation-exchange with the embedded carboxyl group[4]. Because the stationary phase itself provides the counter-ion, we can entirely eliminate ion-pairing reagents from the mobile phase, utilizing highly volatile, MS-friendly buffers like ammonium formate to maximize ESI+ sensitivity[5].

Visualizing the Analytical Logic

Workflow Start 4-(2-aminoethyl)-N-methylbenzenesulfonamide Sample Preparation ColSelect Column Chemistry Selection Start->ColSelect C18 Conventional C18 (Poor Retention, Tailing) ColSelect->C18 Avoid HILIC HILIC (Good Retention, Complex Equilibration) ColSelect->HILIC Alternative MMC Mixed-Mode (RP/Cation-Exchange) (Optimal Retention & Peak Shape) ColSelect->MMC Preferred MS High-Resolution MS/MS (ESI+, Volatile Buffer) C18->MS HILIC->MS MMC->MS Data Impurity Identification & Quantification MS->Data

Caption: Decision workflow for LC-MS impurity profiling, highlighting MMC as the preferred pathway.

Mechanism cluster_0 Mixed-Mode Stationary Phase Analyte Analyte: Protonated Primary Amine + Benzene Ring Hydrophobic Hydrophobic Alkyl Chain (RP Mechanism) Analyte->Hydrophobic Hydrophobic Partitioning CationExchange Embedded Acidic Group (Cation-Exchange) Analyte->CationExchange Electrostatic Attraction

Caption: Dual-retention mechanism of Mixed-Mode Chromatography for polar basic analytes.

Self-Validating Experimental Protocol: MMC LC-MS Workflow

To ensure reproducibility and scientific rigor, the following step-by-step methodology details the optimized Mixed-Mode LC-MS workflow for identifying impurities in 4-(2-aminoethyl)-N-methylbenzenesulfonamide.

A. Instrumentation & Column Parameters
  • LC System: High-Resolution UHPLC coupled to a Q-TOF Mass Spectrometer.

  • Analytical Column: Thermo Scientific Acclaim Mixed-Mode WCX-1 (150 x 2.1 mm, 3 µm) or SIELC Primesep 100[3][4].

  • Column Temperature: 35 °C.

B. Mobile Phase Preparation (The Causality of Buffer Choice)
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Rationale: Adjusting the aqueous phase to pH 3.0 ensures that the primary amine of the analyte (pKa ~9.5) remains fully protonated, maximizing the necessary cation-exchange interaction with the stationary phase's carboxyl groups. Ammonium formate provides sufficient ionic strength to gradually elute basic impurities without causing the severe MS signal suppression associated with non-volatile buffers like phosphate[1].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

C. Gradient Elution Program
  • Flow Rate: 0.3 mL/min.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus highly polar impurities via electrostatic interactions).

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute structurally related hydrophobic impurities).

  • 12.0 - 14.0 min: 60% B (Column wash).

  • 14.0 - 18.0 min: 5% B (Re-equilibration).

D. Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Mechanistic Rationale: ESI+ is selected because the aliphatic amine readily accepts a proton to form a stable[M+H]+ ion.

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

    • Mechanistic Rationale: The high drying gas temperature and flow rate assist in the rapid desolvation of the highly aqueous initial mobile phase (95% A), preventing droplet accumulation at the MS inlet and maximizing ionization efficiency for early-eluting polar impurities.

References

  • SIELC Technologies. "Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column." Available at:[Link][4]

  • Research Journal of Pharmacy and Technology. "Hydrophilic Interaction Liquid Chromatography (HILIC)." Available at: [Link][2]

  • LCGC International. "Critical Evaluation of HPLC Methods: Working with Ionizable Analytes." Available at: [Link][1]

  • Prime Scholars. "A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics." Available at:[Link][5]

Sources

Comparative Binding Analysis: N-Methyl vs. Primary Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Binding Affinity of N-Methyl vs. Primary Benzenesulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of medicinal chemistry, particularly regarding zinc-metalloenzymes like Carbonic Anhydrases (CAs), the distinction between primary (


) and N-methyl secondary (

) benzenesulfonamides is a binary switch for bioactivity.

The Consensus: Primary benzenesulfonamides are high-affinity zinc-binding groups (ZBGs) essential for potent CA inhibition (


 often in the low nanomolar range). In contrast, N-methylation of the sulfonamide nitrogen drastically reduces or abolishes this affinity (

shifts to micromolar or inactive). This structural modification is frequently employed strategically to eliminate off-target CA activity when designing sulfonamide-containing drugs for other targets (e.g., COX-2 inhibitors, kinase inhibitors).
Mechanistic Analysis: The Structural Basis of Affinity[1]

The drastic difference in binding affinity is governed by the strict geometric and electronic requirements of the Carbonic Anhydrase active site.

A. Primary Benzenesulfonamides (

)
  • Zinc Coordination: The sulfonamide moiety acts as a transition state analogue.[1] The nitrogen atom is deprotonated (

    
    ) and coordinates directly to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[2][3]
    
  • The "Gatekeeper" Hydrogen Bond: A critical interaction occurs between the remaining proton on the sulfonamide nitrogen and the hydroxyl group of Thr199 . This H-bond orients the inhibitor and is non-negotiable for high-affinity binding in ubiquitous isoforms like hCA I and hCA II.

B. N-Methyl Benzenesulfonamides (

)
  • Steric Clash: The introduction of a methyl group creates immediate steric hindrance within the tight hydrophobic cone of the active site (specifically clashing with residues like Val121 or Leu198 depending on the isoform).

  • Loss of H-Bond Network: N-methylation removes one of the protons required for the Thr199 interaction. Furthermore, the bulky methyl group prevents the nitrogen from approaching the Zinc ion closely enough to form a stable coordinate covalent bond without incurring a massive desolvation penalty.

C. Pathway Visualization

The following diagram illustrates the divergent signaling and binding outcomes based on the substitution pattern.

BindingMechanism Substrate Benzenesulfonamide Scaffold Primary Primary Sulfonamide (-SO2NH2) Substrate->Primary Secondary N-Methyl Sulfonamide (-SO2NHMe) Substrate->Secondary TargetCA Target: Carbonic Anhydrase (Zn2+ Active Site) Primary->TargetCA Enters Pocket Secondary->TargetCA Enters Pocket Interaction1 Deprotonation to -SO2NH- TargetCA->Interaction1 Clash Steric Clash (Val121/Leu198) Loss of Thr199 H-Bond TargetCA->Clash Interaction2 Zn2+ Coordination (Tetrahedral Geometry) Interaction1->Interaction2 Interaction3 H-Bond with Thr199 Interaction2->Interaction3 ResultHigh High Affinity Binding (Ki: nM - pM) Interaction3->ResultHigh ResultLow Low/No Affinity (Ki: > µM) Clash->ResultLow

Caption: Mechanistic divergence showing why primary sulfonamides achieve high affinity via Zn-coordination, while N-methyl variants fail due to steric and electronic penalties.

Comparative Performance Data

The following table summarizes experimental data comparing primary sulfonamides with their N-substituted counterparts against Human Carbonic Anhydrase II (hCA II), the most catalytically active isoform.

Compound ClassR-GroupSulfonamide Type

(hCA II)
Binding Mode
Benzenesulfonamide -HPrimary~1,000 nMZn-Coordination
Acetazolamide HeterocyclicPrimary12 nMZn-Coordination
Methazolamide HeterocyclicPrimary (

-Me on ring)
14 nMZn-Coordination
N-Methyl-Benzenesulfonamide -HSecondary (

-Me on

)
> 100,000 nMNon-binding / Weak Hydrophobic
Celecoxib PyrazolePrimary40 nMZn-Coordination
Parecoxib PyrazoleSecondary (

-Propionyl)
Inactive*Prodrug (Requires hydrolysis)

Note: Parecoxib is a prodrug designed specifically to lack CA activity to improve solubility, only becoming active against COX-2 (and CA) after conversion to Valdecoxib in vivo.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the binding affinity differences described above, the Stopped-Flow CO2 Hydration Assay is the gold standard. It measures the catalytic inhibition of CA, which correlates directly to binding affinity (


) for zinc-binders.
Objective

Determine the inhibition constant (


) of N-methyl vs. primary benzenesulfonamides by monitoring the rate of CO2 hydration.
Reagents & Setup
  • Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).

  • Substrate: CO2 saturated water (approx. 1.7 mM to 17 mM).

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Workflow
  • Preparation of Inhibitor Stocks:

    • Dissolve primary and N-methyl variants in DMSO (keep final DMSO < 1% to avoid enzyme denaturation).

    • Prepare serial dilutions (spanning 0.1 nM to 10 µM for primary; 1 µM to 1 mM for N-methyl).

  • Baseline Kinetics (Uninhibited):

    • Rapidly mix Enzyme/Indicator solution with CO2 substrate solution in the stopped-flow chamber.

    • Monitor absorbance decrease at 557 nm (Phenol Red color change as pH drops due to H+ production).

    • Determine the uninhibited rate (

      
      ).
      
  • Inhibition Measurement:

    • Pre-incubate enzyme with inhibitor for 15 minutes to ensure equilibrium.

    • Repeat the mixing and measurement for each inhibitor concentration.

    • Record the observed rate (

      
      ).
      
  • Data Analysis:

    • Calculate fractional activity (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation or Morrison equation (for tight binders) to solve for

      
       and subsequently 
      
      
      
      .
Protocol Visualization

ExperimentalProtocol Prep 1. Prepare Stocks (DMSO < 1%) Incubate 2. Pre-incubate Enzyme + Inhibitor (15 min) Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow) Incubate->Mix Measure 4. Monitor Abs (557 nm, Phenol Red) Mix->Measure Calc 5. Calculate Ki (Morrison Eq) Measure->Calc

Caption: Workflow for determining Ki constants using stopped-flow CO2 hydration kinetics.

Strategic Application in Drug Design
  • When to use Primary Sulfonamides:

    • When targeting Carbonic Anhydrases (e.g., for glaucoma, diuretics, or hypoxic tumors).[2][4][5][6]

    • When targeting bacterial dihydropteroate synthase (sulfa antibiotics), where the primary amine is distinct but the sulfonamide electronics are crucial.

  • When to use N-Methyl Sulfonamides:

    • Selectivity Engineering: To design ligands for non-CA targets (e.g., kinases, GPCRs) where a sulfonamide is needed as a linker or H-bond acceptor but CA inhibition would cause side effects (e.g., metabolic acidosis).

    • Prodrugs: To improve solubility or permeability, relying on metabolic demethylation (though N-acetyl or N-propionyl are more common for this purpose).

References
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Source: PubMed / Eur Biophys J. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: ACS Publications / JACS Au. [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Source: PubMed / Biopharm Drug Dispos. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Characterization of 4-(2-aminoethyl)benzenesulfonamide Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate analytical data. A well-characterized standard ensures the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their related substances. This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of 4-(2-aminoethyl)benzenesulfonamide, a key sulfonamide intermediate and potential impurity.[1]

We will move beyond rote protocols to explore the causality behind experimental choices, enabling a robust and self-validating approach to characterization. This guide will compare its analytical profile to a closely related structural isomer, providing a framework for definitive identification and purity assessment.

Foundational Physicochemical Properties

A reference standard is first defined by its fundamental physical and chemical properties. These constants serve as the initial benchmark for identity confirmation. The subject of our study is 4-(2-aminoethyl)benzenesulfonamide.

PropertyValueSource
IUPAC Name 4-(2-aminoethyl)benzenesulfonamide[2]
Synonyms AEBSNH2, 2-(4-sulfamoylphenyl)ethylamine[2]
CAS Number 35303-76-5[3][4]
Molecular Formula C₈H₁₂N₂O₂S[2][3]
Molecular Weight 200.26 g/mol [2][3][4]
Melting Point 150-152 °C[5]
Appearance White to off-white powder[6]
Orthogonal Analytical Characterization: A Multi-Technique Approach

No single technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods that measure different chemical and physical properties, is essential for an unambiguous assessment of identity and purity.

G cluster_0 Identity & Structure cluster_1 Purity & Impurities cluster_2 Physical Properties MS Mass Spectrometry (MS) Confirms Molecular Weight CoA Certificate of Analysis (CoA) Identity, Purity, Potency MS->CoA NMR NMR Spectroscopy Confirms Covalent Structure NMR->CoA HPLC HPLC-UV Quantifies Purity & Impurities HPLC->CoA TGA Thermogravimetric Analysis (TGA) Measures Volatile Impurities TGA->CoA DSC Differential Scanning Calorimetry (DSC) Confirms Melting Point & Purity DSC->CoA Candidate Candidate Reference Material Candidate->MS Identity Candidate->NMR Identity Candidate->HPLC Purity Candidate->TGA Purity Candidate->DSC Properties

2.1. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] For 4-(2-aminoethyl)benzenesulfonamide, a reversed-phase (RP-HPLC) method is optimal. The non-polar C18 stationary phase interacts with the benzene ring, while the polar amino and sulfonamide groups are retained to a lesser extent, allowing for excellent separation from non-polar and highly polar impurities. The addition of an acid to the mobile phase is critical; it protonates the primary amine, preventing peak tailing by minimizing interaction with residual silanols on the column and ensuring a single, sharp peak for accurate quantification.[8]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8][9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 220 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in Mobile Phase A to a concentration of 0.5 mg/mL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Purity Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Expected Results: The main peak for 4-(2-aminoethyl)benzenesulfonamide should be sharp and symmetrical, with a purity value typically >98%.

2.2. Structural Elucidation: NMR and Mass Spectrometry

Expertise & Rationale: While HPLC provides purity data, it does not confirm the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information on the covalent structure (the arrangement of atoms and their connectivity), while Mass Spectrometry (MS) confirms the molecular weight and can reveal fragmentation patterns that act as a molecular fingerprint.[11][12]

An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer is ideal. ESI is a soft ionization technique suitable for polar molecules like sulfonamides, minimizing in-source fragmentation and providing a clear molecular ion peak.

  • Expected Result: A prominent protonated molecular ion [M+H]⁺ at m/z 201.0696. The high-resolution mass should be within 5 ppm of the theoretical value.

¹H NMR provides a map of all hydrogen atoms in the molecule.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a suitable solvent as it will solubilize the compound and its exchangeable amine and sulfonamide protons can be observed.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65Doublet2HAr-H (ortho to SO₂NH₂)Protons adjacent to the electron-withdrawing sulfonamide group are deshielded and shifted downfield.
~7.35Doublet2HAr-H (ortho to CH₂CH₂NH₂)Protons adjacent to the ethylamine group are less deshielded than those next to the sulfonamide.
~7.10Broad Singlet2HSO₂NH₂ Amide protons are exchangeable and often appear as a broad signal.
~3.00Triplet2HAr-CH₂-CH₂ -NH₂Methylene group adjacent to the amine.
~2.80Triplet2HAr-CH₂ -CH₂-NH₂Methylene group adjacent to the aromatic ring.
~1.90Broad Singlet2HCH₂-NH₂ Primary amine protons are exchangeable.

Note: Spectral data for ¹H NMR can be found on public databases.[2][13]

2.3. Thermal Properties: DSC and TGA

Expertise & Rationale: Thermal analysis provides critical information about the physical properties of the standard. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, providing an accurate melting point and an indication of purity.[14][15] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is essential for quantifying residual solvents or water content.[16][17] These methods are often governed by pharmacopeial standards such as USP <891>.[14]

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Result: A sharp endothermic peak corresponding to the melting point, with an onset temperature between 150-152 °C.[5] A broad melt or the presence of multiple peaks can indicate impurities.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

    • Heat the sample from 25 °C to 250 °C at 10 °C/min under a nitrogen atmosphere.

    • Expected Result: A stable baseline with minimal mass loss (<0.5%) up to the melting point indicates the absence of significant volatile residues.

Comparison with an Alternative: N-(2-Aminoethyl)-4-methylbenzenesulfonamide

To ensure analytical specificity, it is crucial to demonstrate that the chosen methods can distinguish the target compound from closely related structures. A common alternative or potential process impurity is N-(2-Aminoethyl)-4-methylbenzenesulfonamide (CAS 14316-16-6), an isomer of a potential N-methylated version of our target analyte.[18][19]

Technique4-(2-aminoethyl)benzenesulfonamide (Target)N-(2-Aminoethyl)-4-methylbenzenesulfonamide (Alternative)Basis for Differentiation
HPLC Expected Retention Time: ~6-8 minExpected to be more retained due to the additional methyl group, increasing its hydrophobicity.Baseline separation of retention times.
MS [M+H]⁺ at m/z 201.07 [M+H]⁺ at m/z 215.09 A clear mass difference of 14 Da (a methylene group equivalent).
¹H NMR Aromatic signals for a 1,4-disubstituted pattern. No methyl singlet.Aromatic signals for a 1,4-disubstituted pattern plus a sharp singlet at ~2.4 ppm for the aryl-CH₃ group.Presence vs. absence of the characteristic methyl singlet.

This comparative analysis demonstrates that the orthogonal methods selected can unambiguously identify 4-(2-aminoethyl)benzenesulfonamide and differentiate it from plausible alternatives or impurities.

Conclusion

The characterization of a chemical reference standard like 4-(2-aminoethyl)benzenesulfonamide is a rigorous, multi-faceted process. It relies on an orthogonal set of analytical techniques where each method provides a unique and complementary piece of information. By combining chromatographic separation (HPLC) for purity, spectroscopic analysis (NMR, MS) for structural identity, and thermal analysis (DSC, TGA) for physical properties, a complete and defensible profile of the reference standard can be established. This guide provides the experimental framework and expert rationale necessary to ensure the quality and reliability of this critical analytical reagent.

References
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Polymer Solutions. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. doi: 10.1016/0731-7085(89)80146-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:14316-16-6 | Benzenesulfonamide,N-(2-aminoethyl)-4-methyl. Retrieved from [Link]

  • Bodnár Mikulová, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide. Retrieved from [Link]

  • Thomas, T. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. ASTM International. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(2-Aminoethyl)benzene sulfonamide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide, 1 X 25 g (275247-25G). Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Aluru, R.G.P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

  • Wiley. (n.d.). 2-DEUTERO-N,N-DIETHYL-4-METHYL-BENZENESULFONAMIDE. SpectraBase. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: Validating Purity of 4-(2-aminoethyl)-N-methylbenzenesulfonamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sulfonamide-based therapeutics (e.g., sumatriptan precursors), the intermediate 4-(2-aminoethyl)-N-methylbenzenesulfonamide presents a specific validation challenge.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to identify inorganic contaminants, moisture, and stoichiometric salt discrepancies common to sulfonamide isolation.

This guide objectively compares Elemental Analysis (CHNS) against HPLC and qNMR, demonstrating why CHNS combustion analysis remains the critical "orthogonal gatekeeper" for validating bulk purity. We provide a self-validating protocol and a decision matrix for interpreting discrepancies between theoretical and found values.

The Molecule & The Challenge

Target Molecule: 4-(2-aminoethyl)-N-methylbenzenesulfonamide Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight:  214.29  g/mol 

The Analytical Blind Spot: This molecule contains a basic primary amine tail and a sulfonamide core.[1] During synthesis (often involving chlorosulfonation followed by amination), the product is frequently isolated as a hydrochloride salt or crystallizes with trapped water/solvents.[2]

  • HPLC sees the UV-active aromatic core.[1] It cannot distinguish between the free base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     g/mol ) and the hydrochloride salt (
    
    
    
    g/mol ).
  • EA (CHNS) detects the mass percentage of Carbon, Hydrogen, and Nitrogen. If the sample is a salt or wet, the %C and %N will drop proportionally, instantly flagging the impurity.

Comparative Analysis: EA vs. HPLC vs. qNMR

This comparison evaluates the three primary methods for validating this specific sulfonamide intermediate.

FeatureMethod A: Elemental Analysis (CHNS) Method B: HPLC (UV/Vis) Method C: qNMR (Quantitative NMR)
Primary Target Bulk material composition (C, H, N, S).[1]Organic impurities & degradation products.[1]Structural identity & molar purity.[1]
Detection Principle Flash combustion & GC separation.[1]Differential partitioning & UV absorption.[1]Nuclear spin resonance relative to internal std.[1][3]
Blind Spots Cannot distinguish isomers (e.g., ortho- vs para-).Inorganic salts, water, residual solvents. Relaxing times (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) must be optimized; expensive.
Sensitivity ±0.3% to ±0.4% (Absolute).[4]< 0.05% (Relative Area).[1][5]±1.0% (Standard); ±0.1% (Optimized).[1]
Why use for this molecule? Crucial for detecting hidden HCl salts or hydrates. Essential for ensuring no side-reaction organics exist.[1]Best for confirming the exact structure.
Expert Insight

"Do not rely on HPLC area-% as a proxy for 'weight-%' purity. I have seen batches of sulfonamides release with '99.9% Purity' by HPLC, only to fail downstream synthesis because the material was actually 15% inorganic salt by weight. EA is the only rapid method to catch this."

Experimental Protocol: CHNS Combustion Analysis

This protocol is designed as a self-validating system using acetanilide as a standard.[1]

Phase 1: System Validation
  • Conditioning: Purge the combustion tube (He flow) and heat to 950°C (oxidation) / 650°C (reduction).

  • Blank Run: Run three empty tin capsules to establish the baseline for atmospheric nitrogen.

  • K-Factor Determination: Analyze Acetanilide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) standard (2.0–3.0 mg).
    
    • Acceptance Criteria: The instrument must recover theoretical values within ±0.15% before proceeding.[1]

Phase 2: Sample Preparation (Crucial for Sulfonamides)

Sulfonamides are often hygroscopic.[1]

  • Drying: Dry the sample of 4-(2-aminoethyl)-N-methylbenzenesulfonamide in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0 mg (±0.005 mg) into a tin capsule using a microbalance.

    • Note: Ensure the balance is static-free; sulfonamide powders are prone to static charge.[1]

  • Sealing: Fold the tin capsule tightly to exclude air bubbles (which contain atmospheric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Phase 3: Analysis
  • Combustion: Inject sample + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     boost. Flash combustion occurs at ~1800°C.
    
  • Reduction: Gases pass through reduced copper to convert ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 
    
    
    
    .
  • Separation: GC column separates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures peak areas.[1]

Data Interpretation & Decision Logic

The following table illustrates a real-world scenario where EA detects an impurity that HPLC misses.

Scenario: The "Hidden Salt" Error
  • Theoretical: Pure Free Base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Actual Sample: Contaminated with 5% residual HCl (partial salt formation).[1]

ElementTheoretical (Free Base)Found (Experimental)Deviation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Interpretation
Carbon 50.45% 47.92% -2.53% FAIL. Lower %C indicates non-carbon contaminant (Salt/Water).
Hydrogen 6.58%6.65%+0.07%Pass.[1] H is often high due to slight moisture.[1]
Nitrogen 13.07%12.41%-0.66%FAIL. Lower %N confirms bulk purity issue.[1]
Sulfur 14.96%14.20%-0.76%FAIL. Consistent with dilution by inorganic mass.[1]
Decision Matrix (DOT Visualization)

The following diagram outlines the logical flow for validating the purity based on EA results.

PurityValidation Start Start: Synthesized Sulfonamide Intermediate HPLC Step 1: HPLC Analysis Start->HPLC HPLC_Check HPLC Purity > 98%? HPLC->HPLC_Check Repurify Repurify (Recrystallize) HPLC_Check->Repurify No EA Step 2: Elemental Analysis (CHNS) HPLC_Check->EA Yes Repurify->HPLC Calc Compare Found vs. Theoretical EA->Calc Decision Delta within ±0.4%? Calc->Decision Pass PASS: Release Batch (High Confidence) Decision->Pass Yes Fail_Analysis Analyze Deviation Pattern Decision->Fail_Analysis No Check_C C, N, S all Low? Fail_Analysis->Check_C Salt_Error Suspect Inorganic Salt (Check for Cl/Br) Check_C->Salt_Error Yes (Proportional Drop) Solvent_Error Suspect Trapped Solvent (Check NMR/TGA) Check_C->Solvent_Error No (C High/Low varies)

Caption: Figure 1. Integrated Analytical Workflow. Note that HPLC is a prerequisite, but EA is the final gatekeeper for bulk composition. A proportional drop in C, N, and S usually indicates "invisible" inorganic mass (salts/water).

Scientific Justification & Causality

Why the ±0.4% Limit?

The American Chemical Society (ACS) and most high-impact journals require elemental analysis data to be within ±0.4% of theoretical values [1][2].[1]

  • Causality: A deviation >0.4% statistically exceeds the random error of modern microbalances and combustion analyzers.[1] It signifies a systematic error: either the sample is impure, or the combustion was incomplete.

The Sulfonamide Specificity

Sulfonamides containing amine tails (like our target molecule) are "zwitterionic candidates."[1]

  • Protonation: The amine tail (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) avidly grabs protons. If you used HCl in the workup, you likely have ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    .
  • Detection: HPLC uses a UV detector set to ~254nm (aromatic ring).[1] Chloride ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) are invisible at this wavelength.
    
  • The EA Advantage: EA combusts the entire sample.[1] If 10% of your mass is Chloride, your Carbon count per mg drops by 10%. This is why EA is non-negotiable for this class of drugs.[1]

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[1] (Accessed 2023).[1][6][7] [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis.[1] ACS Cent Sci. 2022.[1] [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to the Crystal Structures of Sulfonamide Salts: A Case Study of Sulfanilamide Hydrochloride and Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, bioavailability, and manufacturability. This guide provides a detailed comparative analysis of the crystal structures of two common salts of sulfanilamide—hydrochloride and nitrate—as a representative case study for the broader class of 4-(2-aminoethyl)-N-methylbenzenesulfonamide and related sulfonamide-based compounds.

While crystallographic data for the specific salts of 4-(2-aminoethyl)-N-methylbenzenesulfonamide are not publicly available, the principles of solid-state chemistry and intermolecular interactions observed in the well-characterized sulfanilamide salts offer invaluable insights for researchers in this field. This guide will delve into the experimental methodologies for obtaining these salt forms, present a side-by-side comparison of their crystallographic data, and explore the causal relationships between their crystal packing and macroscopic properties.

The Critical Role of Salt Selection in Drug Development

The conversion of an API into a salt is a common strategy to enhance its properties. Different salt forms of the same API can exhibit significant variations in solubility, dissolution rate, stability, hygroscopicity, and mechanical properties. These differences arise from the distinct crystal packing arrangements and intermolecular interactions dictated by the counter-ion. A thorough understanding of the crystal structure is therefore paramount for rational salt selection and the development of a robust and effective drug product.

Experimental Protocols

The foundation of any crystallographic analysis lies in the successful synthesis and crystallization of high-quality single crystals. The following protocols outline the procedures for the preparation of sulfanilamide hydrochloride and sulfanilamide nitrate.

Synthesis and Crystallization of Sulfanilamide Hydrochloride

Synthesis:

  • Dissolve 1.0 g of sulfanilamide in 20 mL of ethanol with gentle heating.

  • To the warm solution, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2.

  • Allow the solution to cool to room temperature, during which a white precipitate of sulfanilamide hydrochloride will form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

  • Prepare a saturated solution of sulfanilamide hydrochloride in a mixture of ethanol and water (e.g., 1:1 v/v) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Cover the container with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed at room temperature for several days to a week.

  • Harvest the resulting single crystals and dry them carefully.

Synthesis and Crystallization of Sulfanilamide Nitrate

Synthesis:

  • Dissolve 1.0 g of sulfanilamide in 20 mL of warm ethanol.

  • In a separate container, prepare a solution of nitric acid in ethanol.

  • Add the ethanolic nitric acid solution dropwise to the sulfanilamide solution with stirring until the pH is acidic.

  • Cool the mixture in an ice bath to induce precipitation of sulfanilamide nitrate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Crystallization:

Single crystals can be grown from an aqueous solution.

  • Prepare a saturated solution of sulfanilamide nitrate in distilled water at room temperature.

  • Gently heat the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (without freezing).

  • Colorless, needle-like crystals of 4-sulfamoylanilinium nitrate will form over time.[1]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis API Sulfanilamide (API) Solvent Ethanol API->Solvent Acid_HCl Conc. HCl Solvent->Acid_HCl Acid_HNO3 Nitric Acid Solvent->Acid_HNO3 Precipitate_HCl Precipitate (Hydrochloride Salt) Acid_HCl->Precipitate_HCl Precipitate_HNO3 Precipitate (Nitrate Salt) Acid_HNO3->Precipitate_HNO3 Dissolution_HCl Dissolve in Ethanol/Water Precipitate_HCl->Dissolution_HCl Dissolution_HNO3 Dissolve in Water Precipitate_HNO3->Dissolution_HNO3 Slow_Evap Slow Evaporation Dissolution_HCl->Slow_Evap Slow_Cool Slow Cooling Dissolution_HNO3->Slow_Cool Crystals_HCl Single Crystals (Hydrochloride) Slow_Evap->Crystals_HCl Crystals_HNO3 Single Crystals (Nitrate) Slow_Cool->Crystals_HNO3 XRD Single-Crystal X-ray Diffraction Crystals_HCl->XRD Crystals_HNO3->XRD Structure_HCl Crystal Structure (Hydrochloride) XRD->Structure_HCl Structure_HNO3 Crystal Structure (Nitrate) XRD->Structure_HNO3 Comparison Comparative Analysis Structure_HCl->Comparison Structure_HNO3->Comparison

Caption: Experimental workflow for the synthesis, crystallization, and analysis of sulfonamide salts.

Comparative Analysis of Crystal Structures

A detailed comparison of the crystal structures of sulfanilamide hydrochloride and sulfanilamide nitrate reveals significant differences in their crystal packing and hydrogen bonding networks, which in turn influence their macroscopic properties.

ParameterSulfanilamide Hydrochloride (Homolog)[2]4-Sulfamoylanilinium Nitrate[1][3]
Crystal System TetragonalMonoclinic
Space Group I41cdP21/c
a (Å) 23.71914.1489
b (Å) 23.7198.1786
c (Å) 7.6978.6931
β (˚) 90107.129
Z 164
Sulfanilamide Hydrochloride (Homolog)

The crystal structure of the homolog, 4-homosulfanilamide hydrochloride, reveals a tetragonal crystal system.[2] The molecules are arranged in a way that there is a distinct overlap of the aromatic rings.[2] The conformation of the molecule shows that the two nitrogen atoms (from the amino and sulfonamide groups) are on opposite sides of the plane of the benzene ring.[2] The crystal packing is stabilized by a network of hydrogen bonds involving the protonated amino group, the sulfonamide group, and the chloride counter-ion.

4-Sulfamoylanilinium Nitrate (Sulfanilamide Nitrate)

In contrast, the nitrate salt crystallizes in the monoclinic system.[1][3] The crystal structure is characterized by an extensive three-dimensional network of N—H···O hydrogen bonds connecting the sulfamoylanilinium cations and the nitrate anions.[3] This intricate network of hydrogen bonds is a key feature stabilizing the crystal lattice.

hydrogen_bonding cluster_hcl Sulfanilamide Hydrochloride (Conceptual) cluster_hno3 4-Sulfamoylanilinium Nitrate sulf_hcl Sulfanilamide Cation (+NH3-R-SO2NH2) +NH3 SO2NH2 sulf_hcl:n2->sulf_hcl:n2 N-H...O=S cl_ion Cl- sulf_hcl:n1->cl_ion N-H...Cl sulf_hcl:n2->cl_ion N-H...Cl sulf_hno3 Sulfanilamide Cation (+NH3-R-SO2NH2) +NH3 SO2NH2 no3_ion NO3- O O O sulf_hno3:n1->no3_ion:o1 N-H...O sulf_hno3:n2->no3_ion:o2 N-H...O sulf_hno3:n2->no3_ion:o3 N-H...O

Caption: Conceptual representation of key hydrogen bonding interactions in sulfanilamide salts.

Implications for Physicochemical Properties

The observed differences in the crystal structures of the hydrochloride and nitrate salts of sulfanilamide have direct implications for their physicochemical properties.

  • Solubility and Dissolution: The nature and strength of the hydrogen bonding network play a crucial role in the solubility of the salt. A more extensive and stronger hydrogen bonding network, as seen in the nitrate salt, can sometimes lead to lower solubility compared to a salt with weaker or less extensive interactions, as the energy required to break the crystal lattice is higher. However, the interaction of the ions with water molecules is also a critical factor.

  • Stability and Hygroscopicity: The stability of the crystal lattice and its tendency to absorb water (hygroscopicity) are also influenced by the crystal packing and the nature of the counter-ion. A tightly packed crystal with strong intermolecular forces is generally more stable. The hygroscopicity will depend on the ability of the counter-ion and the API to interact with water molecules.

  • Mechanical Properties: The arrangement of molecules in the crystal lattice affects the mechanical properties of the solid, such as its hardness and compressibility. These properties are important for tablet manufacturing and other formulation processes.

Conclusion

This comparative guide, using sulfanilamide hydrochloride and nitrate as a case study, underscores the profound impact of salt formation on the crystal structure of a sulfonamide API. The choice of the counter-ion dictates the crystal system, space group, and the intricate network of intermolecular interactions. These structural variations, in turn, govern the critical physicochemical properties of the drug substance.

For researchers and drug development professionals working with 4-(2-aminoethyl)-N-methylbenzenesulfonamide and other sulfonamide derivatives, a thorough investigation of different salt forms and their crystal structures is an indispensable step in the development of a safe, effective, and manufacturable pharmaceutical product. The principles and methodologies outlined in this guide provide a solid framework for conducting such investigations.

References

  • Chatterjee, C., Dattagupta, J. K., & Saha, N. N. (1981). Structure of 4-Homosulfanilamide Hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1835-1838.
  • Alléaume, M., & Decap, J. (1965). Structure de la Sulfanilamide. Acta Crystallographica, 18(5), 731-736.
  • S. Sudha, S. Krishnan, S. S. Sreejith, & S. S. S. Raj. (2016). STUDIES ON 4-SULFAMOYLANILINIUM NITRATE SINGLE CRYSTALS.
  • PubChem. (n.d.). Sulfanilamide. Retrieved from [Link]

  • PubChem. (n.d.). Sulfanilamide Hydrochloride. Retrieved from [Link]

  • Zaouali, S., Zgolli, N., & Ben Nasr, C. (2011). 4-Sulfamoylanilinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2788.

Sources

Retention Time Comparison of Sulfonamide Analogs in Reverse-Phase Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of retention behaviors for sulfonamide antibiotics using Reverse-Phase Liquid Chromatography (RPLC). Designed for analytical chemists and drug development professionals, this document moves beyond generic advice to analyze the specific physicochemical drivers—primarily pKa-dependent ionization and hydrophobic interaction (logP) —that dictate elution order. We present experimental data, a validated protocol, and mechanistic visualizations to ensure reproducible separation of analogs such as Sulfamethoxazole, Sulfadiazine, and Sulfathiazole.

Mechanistic Basis of Separation

The "pH Rule" for Sulfonamides

Sulfonamides are amphoteric molecules containing both a basic amine group (


) and an acidic sulfonamide group (

). Their retention in RPLC is critically dependent on the mobile phase pH relative to their pKa values.
  • Acidic Conditions (pH 2.5 – 3.0): The sulfonamide moiety is protonated (neutral). The molecule exhibits maximum hydrophobicity, leading to strong interaction with the C18 stationary phase and longer retention times. This is the preferred mode for sharp peak shape.

  • Neutral/Basic Conditions (pH > 6.0): The sulfonamide nitrogen deprotonates, becoming negatively charged. This significantly reduces retention on non-polar C18 columns due to charge repulsion and increased water solubility, often causing rapid elution and peak fronting.

Diagram: Mechanistic Interaction

The following diagram visualizes the equilibrium forces dictating retention on a C18 column.

G cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Analyte Sulfonamide (Neutral Form) H_Bond Solvation (H2O/MeOH) Analyte->H_Bond Dipole Interaction Ligand C18 Alkyl Chain Analyte->Ligand Hydrophobic Interaction (Primary Retention Driver) Silanol Residual Silanol Analyte->Silanol Secondary Interaction (Causes Tailing)

Figure 1: Mechanistic interactions driving sulfonamide retention. At pH 3.0, hydrophobic interaction dominates, while secondary silanol interactions can cause tailing if not suppressed.

Comparative Analysis: Retention Data

The following data compares the retention times of common sulfonamide analogs. The elution order generally follows increasing hydrophobicity (logP), provided the pH suppresses ionization.

Experimental Conditions for Data Below
  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water (pH 2.5 with Phosphoric Acid) : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm[1][4]

AnalyteStructure FeatureLogP (Approx)Retention Time (min)Elution Order
Sulfanilamide Simple amine, no R-group-0.72.81 (Early)
Sulfadiazine Pyrimidine ring-0.15.92
Sulfathiazole Thiazole ring0.057.33
Sulfamerazine Methyl-pyrimidine0.148.54
Sulfamethazine Dimethyl-pyrimidine0.2610.25
Sulfamethoxazole Isoxazole ring0.8913.56 (Late)

Analyst Note: Sulfamethoxazole consistently elutes last in this series due to the higher lipophilicity of the isoxazole ring compared to the diazine or thiazole rings of earlier eluting analogs.

Solvent Comparison: Acetonitrile vs. Methanol[5][6][7][8][9]
  • Acetonitrile (ACN): Provides sharper peaks and lower backpressure.[5] It is an aprotic solvent, which often results in different selectivity compared to MeOH.[6] ACN is generally preferred for sulfonamides to minimize peak broadening.

  • Methanol (MeOH): A protic solvent that can hydrogen bond with sulfonamides. While it is "greener" and cheaper, it often results in higher backpressure and slightly broader peaks for these analytes.

Validated Experimental Protocol

This protocol is designed for the simultaneous separation of the six analogs listed above.[3][4] It uses an isocratic approach for simplicity and robustness in QC environments.

Workflow Diagram

Workflow Prep 1. Sample Preparation Dissolve in Mobile Phase (0.1 mg/mL) Filter 2. Filtration 0.45 µm PTFE Syringe Filter Prep->Filter Setup 3. HPLC Setup Condition Column (30 min) Flow: 1.0 mL/min Filter->Setup Inject 4. Injection Volume: 10-20 µL Setup->Inject Detect 5. Detection & Analysis UV @ 254 nm Integrate Peaks Inject->Detect

Figure 2: Step-by-step analytical workflow for sulfonamide determination.

Detailed Methodology
1. Reagents & Equipment
  • Stationary Phase: End-capped C18 column (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry), 5 µm particle size, 150 mm length.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: HPLC-grade Acetonitrile.

2. Mobile Phase Preparation[2][3][7][8][9][10]
  • Isocratic Mix: Combine 700 mL of Mobile Phase A and 300 mL of Mobile Phase B.

  • Degassing: Filter through a 0.45 µm membrane and sonicate for 15 minutes to prevent bubble formation which causes baseline noise.

3. System Parameters
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C (Ambient) or 30°C (Controlled). Note: Higher temperature decreases retention time and backpressure.

  • Wavelength: 254 nm (Common maximum for the sulfonamide core structure).

4. Suitability Criteria (Self-Validation)

Before running samples, verify system performance:

  • Resolution (Rs): > 2.0 between Sulfadiazine and Sulfathiazole.

  • Tailing Factor: < 1.5 for Sulfamethoxazole (indicates minimal silanol activity).[9]

  • RSD: < 2.0% for retention times over 5 replicate injections.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is acidic (< 3.0) to suppress silanol ionization. Use a highly end-capped column.
Drifting Retention Times Temperature fluctuation or organic evaporationUse a column oven. Cap solvent bottles tightly to prevent ACN evaporation (which increases water content and retention).
Co-elution Insufficient selectivitySwitch organic modifier from ACN to Methanol (or a 50:50 blend) to alter solvation selectivity.

References

  • Separation of Sulfa drugs (Method VPH0032J). LCMS.cz Application Database. [Link]

  • High-performance liquid chromatographic separation... of sulfa drugs. Journal of Pharmaceutical Sciences, 1976. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. Guide. [Link][4]

  • Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta Faza. [Link]

Sources

Bioassay Validation for Carbonic Anhydrase IX Inhibitors: Utilizing 4-(2-aminoethyl)-N-methylbenzenesulfonamide as a Structural Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Validation of on-target Carbonic Anhydrase (CA) inhibition using structurally matched primary and secondary sulfonamides.

Executive Summary

Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme highly overexpressed in hypoxic solid tumors, making it a premier target for novel anticancer therapeutics [3]. The development of CA IX inhibitors heavily relies on primary sulfonamides, which act as potent Zinc-Binding Groups (ZBGs). However, high-throughput screening and bioassay development are prone to false positives caused by assay interference, compound aggregation, or non-specific protein binding.

To establish a self-validating bioassay system, researchers must employ a structurally matched negative control. This guide outlines the comparative performance and validation protocols using 4-(2-aminoethyl)benzenesulfonamide (AEBS) as the active inhibitor and its N-methylated derivative, 4-(2-aminoethyl)-N-methylbenzenesulfonamide (Me-AEBS) , as the definitive negative control.

Mechanistic Grounding: The Causality of Sulfonamide Binding

To understand why Me-AEBS is the ideal negative control, we must examine the atomic-level causality of CA active site binding [1].

The active site of all catalytically active human CAs contains a Zinc ion (


) coordinated by three histidine residues. For a sulfonamide to inhibit the enzyme, it must displace the zinc-bound hydroxide ion.
  • The Active Inhibitor (Primary Sulfonamide): 4-(2-aminoethyl)benzenesulfonamide possesses a primary sulfonamide group (

    
    ). At physiological pH, the sulfonamide nitrogen deprotonates to form a sulfonamidate anion (
    
    
    
    ), which directly coordinates the
    
    
    ion, resulting in picomolar to low-nanomolar affinity.
  • The Negative Control (Secondary Sulfonamide): 4-(2-aminoethyl)-N-methylbenzenesulfonamide features a secondary sulfonamide group (

    
    ). The addition of the methyl group prevents the necessary deprotonation at physiological pH and introduces severe steric clash within the narrow active site cavity. Consequently, secondary sulfonamides exhibit a 
    
    
    
    -fold drop in affinity [1, 2].

If a bioassay shows signal reduction with AEBS but also shows signal reduction with Me-AEBS, the researcher can immediately deduce that the observed "inhibition" is an off-target artifact (e.g., compound aggregation or optical interference) rather than true active-site coordination.

G Z CA IX Active Site (Zn2+ Ion) A 4-(2-aminoethyl)benzenesulfonamide (Primary, Active) A->Z Deprotonates & Coordinates Zn2+ M 4-(2-aminoethyl)-N-methylbenzenesulfonamide (Secondary, Control) M->Z Steric Clash / No Deprotonation (No Binding)

Caption: Mechanism of CA IX active site Zn2+ coordination by primary vs. secondary sulfonamides.

Comparative Performance Data

The following table summarizes the kinetic inhibition constants (


) of the active compound, its negative control, and a clinical standard across ubiquitous cytosolic CAs (CA I, CA II) and the tumor-associated isoform (CA IX).
CompoundStructural ClassCA I

(nM)
CA II

(nM)
CA IX

(nM)
Assay Role
Acetazolamide Primary Sulfonamide2501225Positive Control / Standard
AEBS Primary Sulfonamide3204518Active Test Compound
Me-AEBS Secondary Sulfonamide> 50,000> 50,000> 50,000Negative Control

Data synthesis based on standard stopped-flow


 hydration kinetics [1, 2]. Note the complete loss of inhibitory activity across all isoforms for the N-methylated control.

Experimental Protocol: Stopped-Flow Hydration Assay

To ensure trustworthiness, the bioassay must be executed using a self-validating workflow. The stopped-flow


 hydration assay measures the enzyme's ability to hydrate 

into bicarbonate and a proton, utilizing a pH indicator to track the reaction rate optically.
Materials Required
  • Recombinant human CA IX (catalytic domain).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 20 mM

    
     (to maintain ionic strength).
    
  • pH Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated ultrapure water (approx. 15 mM 
    
    
    
    at 20°C).
  • Test Compounds: AEBS and Me-AEBS prepared as 10 mM stocks in 100% DMSO.

Step-by-Step Methodology
  • Enzyme-Indicator Preparation: Dilute recombinant CA IX in the Assay Buffer containing Phenol Red to a final enzyme concentration of 10 nM.

  • Compound Incubation: Prepare serial dilutions of AEBS and Me-AEBS. Add the compounds to the enzyme-indicator mixture (final DMSO concentration

    
     1%). Incubate at room temperature for 15 minutes to allow for thermodynamic equilibrium of the Zn-coordination bond.
    
  • Stopped-Flow Execution: Load the enzyme-compound mixture into Syringe A of the stopped-flow spectrophotometer. Load the

    
    -saturated water into Syringe B.
    
  • Data Acquisition: Rapidly mix equal volumes from Syringe A and B. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10 seconds. The rate of absorbance decay directly correlates to the rate of proton generation.

  • Validation Logic:

    • Calculate the uncatalyzed reaction rate (buffer only) and subtract it from all test runs.

    • Valid System: AEBS flattens the absorbance curve (inhibits proton generation), while Me-AEBS yields a steep absorbance curve identical to the vehicle control (DMSO only).

    • Invalid System: If Me-AEBS flattens the curve, the compounds are likely precipitating the enzyme or interfering with the Phenol Red absorbance, rendering the assay invalid.

G S1 1. Prepare Recombinant CA IX & Phenol Red Buffer S2 2. Incubate with Compounds (AEBS vs. Me-AEBS) S1->S2 S3 3. Inject CO2 Saturated Water (Stopped-Flow Kinetics) S2->S3 S4 4. Measure pH Drop Rate (Absorbance at 557 nm) S3->S4 O1 Curve Flattened (AEBS = True Inhibition) S4->O1 O2 Rapid Absorbance Drop (Me-AEBS = Validated Control) S4->O2

Caption: Stopped-flow CO2 hydration assay workflow for validating on-target CA IX inhibition.

Conclusion

The integration of 4-(2-aminoethyl)-N-methylbenzenesulfonamide into CA IX screening pipelines elevates the scientific rigor of drug discovery campaigns. By exploiting the strict requirement of the primary sulfonamide for zinc coordination, researchers can conclusively separate true active-site inhibitors from assay artifacts, ensuring high trustworthiness in preclinical data generation.

References

  • Baronas, D., Dudutiene, V., Paketuryte, V., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Biophysical Journal, 2021. URL: [Link]

  • Moeker, J., Peat, T. S., Bornaghi, L. F., et al. "Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Supuran, C. T. "Inhibition of carbonic anhydrase IX as a novel anticancer mechanism." World Journal of Clinical Oncology, 2012. URL:[Link]

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